molecular formula C10H13ClO B1221343 Chlorcarvacrol CAS No. 5665-94-1

Chlorcarvacrol

Cat. No.: B1221343
CAS No.: 5665-94-1
M. Wt: 184.66 g/mol
InChI Key: AFFXNOIULZQAML-UHFFFAOYSA-N
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Description

Chlorcarvacrol, also known as Chlorcarvacrol, is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorcarvacrol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlorcarvacrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorcarvacrol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-5-propan-2-ylphenol
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InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFXNOIULZQAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
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DSSTOX Substance ID

DTXSID40205219
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Molecular Weight

184.66 g/mol
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CAS No.

5665-94-1
Record name 4-Chloro-2-methyl-5-(1-methylethyl)phenol
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Record name Chlorcarvacrol
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Record name 5-chlorocarvacrol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorocarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocarvacrol, specifically the isomer 4-chloro-2-isopropyl-5-methylphenol (also known as chlorothymol), is a halogenated monoterpenoid derivative of carvacrol (B1668589). Carvacrol itself is a well-known constituent of essential oils from plants like oregano and thyme, exhibiting a wide range of biological activities. The addition of a chlorine atom to the carvacrol structure can significantly modify its physicochemical properties and biological efficacy, making chlorocarvacrol a compound of interest for various applications, including as a potent antimicrobial agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 4-chloro-2-isopropyl-5-methylphenol, aimed at researchers and professionals in the fields of chemistry and drug development.

Synthesis of 4-chloro-2-isopropyl-5-methylphenol

The most common and direct laboratory-scale synthesis of 4-chloro-2-isopropyl-5-methylphenol involves the electrophilic chlorination of thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of carvacrol, using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1] This method is efficient and generally provides good yields of the desired product.

Experimental Protocol: Chlorination of Thymol with Sulfuryl Chloride

This protocol outlines a representative procedure for the synthesis of 4-chloro-2-isopropyl-5-methylphenol.

Materials:

  • Thymol (2-isopropyl-5-methylphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thymol in anhydrous dichloromethane. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred thymol solution. The addition should be controlled to keep the reaction temperature below 5 °C to minimize the formation of side products.

  • Reaction Monitoring: After the complete addition of sulfuryl chloride, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (thymol) is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-chloro-2-isopropyl-5-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes) or by column chromatography on silica (B1680970) gel to yield the pure product as a white crystalline solid.[1]

Characterization of 4-chloro-2-isopropyl-5-methylphenol

The structural elucidation and confirmation of the synthesized 4-chloro-2-isopropyl-5-methylphenol are performed using various spectroscopic techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₃ClO[][3]
Molecular Weight 184.66 g/mol [][3]
Appearance White crystalline solid[1]
Melting Point 60-62 °C[][4][5]
Boiling Point 259-263 °C[5]
Solubility Soluble in ethanol and oils; sparingly soluble in water.[1][5]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Typical values
~1.2Doublet6HIsopropyl methyl protons (-CH(CH₃ )₂)
~2.2Singlet3HAromatic methyl protons (-CH₃ )
~3.2Septet1HIsopropyl methine proton (-CH (CH₃)₂)
~4.8Singlet1HPhenolic hydroxyl proton (-OH )
~6.6Singlet1HAromatic proton
~7.0Singlet1HAromatic proton

Note: The exact chemical shifts may vary depending on the solvent used. For a representative spectrum, see[6].

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Chemical Shift (δ, ppm)Assignment
Typical values
~20Aromatic methyl carbon
~23Isopropyl methyl carbons
~27Isopropyl methine carbon
~118Aromatic C-H
~125Aromatic C-H
~126Aromatic C-Cl
~134Aromatic C-CH₃
~135Aromatic C-CH(CH₃)₂
~150Aromatic C-OH

Note: The exact chemical shifts may vary depending on the solvent used.

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
Typical values
~3300-3500O-H stretch (phenolic)
~2850-3000C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic)
~1200C-O stretch (phenol)
~800C-Cl stretch

For a representative spectrum, see[7].

Mass Spectrometry (MS)

The mass spectrum of 4-chloro-2-isopropyl-5-methylphenol will show a molecular ion peak [M]⁺ at m/z 184 and an isotope peak [M+2]⁺ at m/z 186 with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns for phenols include the loss of the alkyl side chains.[8][9]

m/zAssignment
184/186[M]⁺ (Molecular ion)
169/171[M - CH₃]⁺
141/143[M - C₃H₇]⁺

Biological Activity and Mechanism of Action

4-chloro-2-isopropyl-5-methylphenol has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to be multifactorial, primarily targeting the cell membrane and inducing cellular stress.

Antimicrobial Activity

Chlorothymol exhibits potent bactericidal effects, including against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its activity is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[10] This disruption of the cell's physical barrier ultimately leads to cell death.

Induction of Oxidative Stress

Another key aspect of chlorothymol's antimicrobial action is its ability to induce oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids. The resulting oxidative damage further contributes to the loss of cellular function and viability.

Visualizations

Synthesis Workflow

Synthesis_Workflow Thymol Thymol Reaction Chlorination Reaction Thymol->Reaction SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Extraction Extraction with DCM Workup->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product 4-chloro-2-isopropyl-5-methylphenol Purification->Product Antimicrobial_Mechanism cluster_cell Inside Bacterial Cell Chlorothymol Chlorothymol Membrane Cell Membrane Disruption Chlorothymol->Membrane ROS Generation of Reactive Oxygen Species (ROS) Chlorothymol->ROS BacterialCell Bacterial Cell Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, Lipids OxidativeStress->Damage Damage->CellDeath

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorocarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorocarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol (B47542) carvacrol (B1668589), is a compound of interest for potential applications in drug development and antimicrobial research. Understanding its physicochemical properties is fundamental to predicting its behavior in biological systems, formulating delivery systems, and assessing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-chlorocarvacrol. Due to a scarcity of published experimental data for this specific compound, this guide also presents generalized experimental protocols for the determination of key physicochemical parameters, based on established methods for similar phenolic and chlorinated aromatic compounds. This document aims to serve as a foundational resource for researchers and to highlight areas where further empirical investigation is required.

Physicochemical Properties

Table 1: Physicochemical Properties of 6-Chlorocarvacrol

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO--INVALID-LINK--
Molecular Weight 184.66 g/mol --INVALID-LINK--
Computed logP 3.9--INVALID-LINK--
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Data not available-
pKa Data not available-

Note: The logP value is a computed prediction and has not been experimentally verified. The lack of experimental data for melting point, boiling point, water solubility, and pKa underscores the need for further empirical studies to fully characterize this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 6-chlorocarvacrol. These protocols are based on standard laboratory techniques for aromatic and phenolic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method [6][8][9][11]

  • Sample Preparation: A small amount of dry, finely powdered 6-chlorocarvacrol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method) [7][10][12][13][14]

  • Sample Preparation: A small volume (a few milliliters) of liquid 6-chlorocarvacrol is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is stopped when a steady stream of bubbles is observed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Water Solubility Determination

Solubility in aqueous media is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method [1][3][4][5][15]

  • Sample Preparation: An excess amount of 6-chlorocarvacrol is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and the concentration of dissolved 6-chlorocarvacrol is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the phenolic hydroxyl group at different physiological pH values, which affects solubility, membrane permeability, and receptor binding.

Methodology: Spectrophotometric Titration [2][16]

  • Principle: The UV-Vis absorbance spectrum of a phenolic compound changes as it transitions from its protonated (ArOH) to its deprotonated (ArO⁻) form. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

  • Procedure:

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of 6-chlorocarvacrol is added to each buffer solution.

    • The UV-Vis absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities.

  • Data Analysis: The pKa is calculated by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: HPLC Method [17][18][19][20][21]

  • Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.

  • Procedure:

    • A reverse-phase HPLC system is equilibrated with a suitable mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water).

    • The standard compounds are injected individually, and their retention times are recorded.

    • A calibration curve is constructed by plotting the known logP values of the standards against the logarithm of their retention times (log k', where k' is the retention factor).

    • 6-Chlorocarvacrol is then injected under the same chromatographic conditions, and its retention time is measured.

  • Calculation: The logP of 6-chlorocarvacrol is determined by interpolating its log k' value on the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis cluster_application Application synthesis Synthesis of 6-Chlorocarvacrol purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp sol Solubility Measurement purification->sol pka pKa Determination purification->pka logp logP Measurement purification->logp data_analysis Data Compilation and Analysis mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis application Informing Drug Development and Further Research data_analysis->application

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 6-chlorocarvacrol.

Potential Biological Activity and Signaling Pathways

While no specific studies on the signaling pathways affected by 6-chlorocarvacrol were identified, its biological activity can be inferred from the known properties of its parent compound, carvacrol, and other chlorinated phenols.

  • Antimicrobial Activity: Carvacrol is well-documented for its broad-spectrum antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular components.[22] The addition of a chlorine atom to the phenolic ring, as seen in other chlorophenols, can enhance antimicrobial potency.[23][24][25] This is often due to increased lipophilicity, facilitating better penetration into the lipid-rich bacterial membranes. The likely mechanism of action for 6-chlorocarvacrol would involve membrane disruption, potentially leading to the inhibition of essential cellular processes.

  • Cytotoxicity: Carvacrol has been shown to induce cytotoxic effects in various cell lines.[26] Chlorinated phenols can also exhibit significant cytotoxicity. Therefore, it is plausible that 6-chlorocarvacrol may exhibit cytotoxic properties, a factor that requires careful evaluation in the context of drug development.

Signaling Pathways: There is currently no direct evidence linking 6-chlorocarvacrol to specific signaling pathways. Research on related compounds suggests that phenolic compounds can modulate various pathways, including those involved in inflammation and oxidative stress. However, dedicated studies are required to elucidate the specific molecular targets and signaling cascades affected by 6-chlorocarvacrol.

Conclusion

6-Chlorocarvacrol is a compound with potential for further investigation in medicinal chemistry and microbiology. This guide has consolidated the available physicochemical data and provided a framework of established experimental protocols for its comprehensive characterization. The significant gaps in the experimental data, particularly for key properties such as melting point, boiling point, solubility, and pKa, highlight critical areas for future research. Elucidation of these properties, along with dedicated studies on its biological activity and molecular mechanisms, will be essential to unlock the full potential of 6-chlorocarvacrol in scientific and therapeutic applications.

References

Spectroscopic Analysis of Chlorcarvacrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of chlorcarvacrol, a chlorinated monoterpenoid phenol. This document details the principles and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control who are working with or characterizing this compound.

Introduction to Chlorcarvacrol

Chlorcarvacrol, with the IUPAC name 4-chloro-2-methyl-5-(propan-2-yl)phenol, is a derivative of the naturally occurring monoterpenoid carvacrol. Its chemical formula is C₁₀H₁₃ClO, and it has a molecular weight of 184.66 g/mol . The introduction of a chlorine atom to the phenolic ring can significantly alter the compound's physicochemical and biological properties, making a thorough structural and functional characterization essential. Spectroscopic techniques are fundamental in confirming the identity and purity of chlorcarvacrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic molecules like chlorcarvacrol, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

¹H NMR Data for Chlorcarvacrol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.19Doublet6H-CH(CH₃ )₂
2.18Singlet3HAr-CH₃
3.16Septet1H-CH (CH₃)₂
5.10Singlet1HAr-OH
6.65Singlet1HAr-H
7.04Singlet1HAr-H

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of chlorcarvacrol shows distinct signals that correspond to the different types of protons in the molecule. The doublet at 1.19 ppm represents the six equivalent methyl protons of the isopropyl group, which are split by the adjacent methine proton. The singlet at 2.18 ppm is assigned to the three protons of the methyl group attached to the aromatic ring. The septet at 3.16 ppm corresponds to the single proton of the isopropyl group's methine, split by the six neighboring methyl protons. The singlet at 5.10 ppm is characteristic of the phenolic hydroxyl proton. The two singlets in the aromatic region (6.65 and 7.04 ppm) are assigned to the two protons on the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

¹³C NMR Data for Chlorcarvacrol

Chemical Shift (ppm)Assignment
15.7Ar-C H₃
22.5-CH(C H₃)₂
26.8-C H(CH₃)₂
118.9Ar-C H
121.7Ar-C -Cl
124.6Ar-C H
133.0Ar-C -CH₃
145.2Ar-C -CH(CH₃)₂
150.8Ar-C -OH

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of chlorcarvacrol displays nine distinct signals, corresponding to the ten carbon atoms in the molecule (with two carbons of the isopropyl methyl groups being equivalent). The signals in the aliphatic region (15.7, 22.5, and 26.8 ppm) are assigned to the methyl and methine carbons of the alkyl substituents. The signals in the aromatic region (118.9 to 150.8 ppm) correspond to the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the substituents on the ring, with the carbon attached to the hydroxyl group (Ar-C-OH) appearing at the most downfield position (150.8 ppm) due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data for Chlorcarvacrol

Wavenumber (cm⁻¹)IntensityAssignment
3400Strong, BroadO-H stretch (phenolic)
2960MediumC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic)
1210StrongC-O stretch (phenol)
810StrongC-H bend (aromatic, out-of-plane)
750MediumC-Cl stretch

Interpretation of the IR Spectrum:

The IR spectrum of chlorcarvacrol exhibits characteristic absorption bands that confirm the presence of its key functional groups. The broad and strong band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. The absorption at 2960 cm⁻¹ corresponds to the C-H stretching of the isopropyl and methyl groups. The bands in the 1600-1480 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. A strong band around 1210 cm⁻¹ is assigned to the C-O stretching of the phenol. The C-H out-of-plane bending of the substituted aromatic ring is observed around 810 cm⁻¹. The presence of the chlorine atom is suggested by a medium intensity band around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common method for ionizing small organic molecules, which often leads to fragmentation of the molecule. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

Mass Spectrometry Data for Chlorcarvacrol (Isomer: 4-chloro-5-methyl-2-(1-methylethyl)phenol)

Note: The mass spectrum presented here is for an isomer of chlorcarvacrol, 4-chloro-5-methyl-2-(1-methylethyl)phenol (also known as 6-chlorothymol), as a publicly available spectrum for chlorcarvacrol was not found. The fragmentation pattern is expected to be very similar due to the identical molecular formula and similar structural features.

m/zRelative Intensity (%)Assignment
184/18635 / 12[M]⁺ / [M+2]⁺ (Molecular ion)
169/171100 / 33[M - CH₃]⁺
14120[M - C₃H₇]⁺
13315[M - CH₃ - HCl]⁺
10525[C₇H₅O]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of the chlorcarvacrol isomer shows a molecular ion peak [M]⁺ at m/z 184, consistent with the molecular weight of C₁₀H₁₃ClO. The presence of a peak at m/z 186 with approximately one-third the intensity of the m/z 184 peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak at m/z 169 corresponds to the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for molecules with alkyl substituents on an aromatic ring. Another significant fragment at m/z 141 is due to the loss of an isopropyl radical ([M - C₃H₇]⁺). Further fragmentation can lead to the ions observed at lower m/z values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of chlorcarvacrol.

Materials:

  • Chlorcarvacrol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of chlorcarvacrol and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Perform baseline correction to ensure a flat baseline.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid chlorcarvacrol.

Materials:

  • Chlorcarvacrol sample (1-2 mg)

  • Potassium bromide (KBr), IR grade, finely ground and dried

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder in an agate mortar and grind it to a fine powder.

    • Add 1-2 mg of the chlorcarvacrol sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

    • Transfer the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the transmittance or absorbance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of chlorcarvacrol.

Materials:

  • Chlorcarvacrol sample (microgram quantities)

  • Suitable solvent (e.g., methanol (B129727) or dichloromethane) if using a direct insertion probe with a solution.

  • Mass spectrometer with an electron ionization source (often coupled with a gas chromatograph, GC-MS).

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it on the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

    • GC-MS: Dissolve the sample in a suitable solvent and inject it into the gas chromatograph. The compound will be separated from the solvent and other components before entering the mass spectrometer.

  • Ionization:

    • The sample is vaporized in the high vacuum of the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of chlorcarvacrol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Chlorcarvacrol Chlorcarvacrol Sample NMR NMR Spectroscopy (¹H and ¹³C) Chlorcarvacrol->NMR IR IR Spectroscopy Chlorcarvacrol->IR MS Mass Spectrometry Chlorcarvacrol->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of chlorcarvacrol.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Chlorcarvacrol Chlorcarvacrol Structure (C10H13ClO) H_NMR ¹H NMR (Proton Environment) Chlorcarvacrol->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Chlorcarvacrol->C_NMR IR Functional Groups (O-H, C-H, C=C, C-O, C-Cl) Chlorcarvacrol->IR MS Molecular Weight & Fragmentation Pattern Chlorcarvacrol->MS

Caption: Relationship between chlorcarvacrol's structure and spectroscopic data.

An In-depth Technical Guide to the Chlorination of Carvacrol: Reaction Mechanism and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol (B1668589), a phenolic monoterpenoid abundant in the essential oils of oregano and thyme, is a molecule of significant interest for its broad-spectrum antimicrobial and pharmacological properties. Chemical modification of carvacrol, such as through chlorination, presents a viable strategy for the development of novel derivatives with potentially enhanced biological activity. This technical guide provides a detailed examination of the chlorination of carvacrol, focusing on the underlying reaction mechanism. Drawing upon established principles of electrophilic aromatic substitution and analogous reactions with similar phenolic compounds, this document outlines the step-by-step process of chlorine incorporation into the carvacrol scaffold. Detailed experimental protocols, derived from related studies, are provided to aid researchers in the practical synthesis of chlorinated carvacrol derivatives. Furthermore, this guide includes visualizations of the reaction pathway and a structured presentation of expected products to facilitate a comprehensive understanding of this important chemical transformation.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of carvacrol proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of the carvacrol ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions relative to the hydroxyl group.

The overall transformation can be summarized as follows:

The key steps of the electrophilic aromatic substitution mechanism for the monochlorination of carvacrol are detailed below:

  • Generation of the Electrophile: In the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), molecular chlorine (Cl₂) is polarized to generate a more potent electrophile, the chloronium ion (Cl⁺) or a chlorine-Lewis acid complex. For highly activated rings like carvacrol, the reaction can sometimes proceed without a catalyst, albeit at a slower rate.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of carvacrol acts as a nucleophile, attacking the electrophilic chlorine species. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in the sigma complex is delocalized across the ring, with resonance structures placing the charge at positions ortho and para to the hydroxyl group.

  • Deprotonation and Restoration of Aromaticity: A weak base, such as the chloride ion (Cl⁻) or a solvent molecule, removes a proton (H⁺) from the carbon atom bearing the newly attached chlorine atom. This step restores the aromaticity of the ring, yielding the chlorinated carvacrol product and regenerating the catalyst.

Directing Effects of Substituents on the Carvacrol Ring

The regioselectivity of the chlorination of carvacrol is governed by the directing effects of the substituents already present on the aromatic ring:

  • Hydroxyl (-OH) group: As a strong activating group, it directs incoming electrophiles to the ortho and para positions.

  • Methyl (-CH₃) group: This is a weak activating group that also directs to the ortho and para positions.

  • Isopropyl (-CH(CH₃)₂) group: Similar to the methyl group, this is a weak activating group with ortho and para directing effects.

Considering the positions of these groups on the carvacrol molecule (hydroxyl at C1, methyl at C2, and isopropyl at C5), the incoming chlorine electrophile will be directed to the available ortho and para positions relative to the powerful hydroxyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the monochlorination of carvacrol at the position para to the hydroxyl group.

The Biological Activity of Chlorinated Monoterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of chlorinated monoterpenes, a unique class of natural products with significant potential in drug discovery and development. Sourced from marine and terrestrial organisms, these halogenated compounds exhibit a range of potent biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and application in therapeutic development.

Core Biological Activities and Quantitative Data

Chlorinated monoterpenes have demonstrated significant efficacy in several key areas of therapeutic interest. The following tables summarize the quantitative data on their anti-inflammatory and cytotoxic activities, providing a comparative overview of their potency.

Anti-Inflammatory Activity

A significant number of chlorinated monoterpenes isolated from marine sources, particularly the red alga Portieria hornemannii, have shown potent anti-inflammatory effects. Their activity is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells.

Compound Name/IdentifierSource OrganismAssay SystemTargetIC50 (µM)Reference
Halogenated Monoterpene 1 Portieria hornemanniiLPS-stimulated dendritic cellsTNF-α production2.5 ± 0.4[1]
Halogenated Monoterpene 4 Portieria hornemanniiLPS-stimulated dendritic cellsTNF-α production6.2 ± 1.1[1]
Halogenated Monoterpene 5 Portieria hornemanniiLPS-stimulated dendritic cellsTNF-α production10.6 ± 1.3[1]
Quercetin (B1663063) (Positive Control)-LPS-stimulated dendritic cellsTNF-α production23.1 ± 5.2[1]

Table 1: Anti-inflammatory activity of chlorinated monoterpenes.[1]

Cytotoxic Activity

Chlorinated monoterpenes, particularly those isolated from the red alga Plocamium cartilagineum, have exhibited significant cytotoxic activity against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer agents.

Compound Name/IdentifierSource OrganismCancer Cell LineIC50 (µg/mL)Reference
(-)-(5E,7Z)-3,4,8-trichloro-7-dichloromethyl-3-methyl-1,5,7-octatriene (1 )Plocamium cartilagineumNCI-H460 (Human Lung Cancer)4[2][3]
(-)-(5E,7Z)-3,4,8-trichloro-7-dichloromethyl-3-methyl-1,5,7-octatriene (1 )Plocamium cartilagineumNeuro-2a (Mouse Neuroblastoma)4[2][3]
Halogenated Monoterpene 3 Plocamium cartilagineumHuman Leukemia1.3[3]
Halogenated Monoterpene 4 Plocamium cartilagineumHuman Leukemia1.3[3]
Halogenated Monoterpene 3 Plocamium cartilagineumHuman Colon Cancer1.3[3]
Halogenated Monoterpene 4 Plocamium cartilagineumHuman Colon Cancer1.3[3]
Mertensene (B1256230)Pterocladiella capillaceaHT29 (Human Colon Adenocarcinoma)56.50 ± 8.68[4]
MertensenePterocladiella capillaceaLS174 (Human Colon Adenocarcinoma)49.77 ± 4.51[4]

Table 2: Cytotoxic activity of chlorinated monoterpenes.[2][3][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chlorinated monoterpenes. This section provides methodologies for key assays.

Anti-Inflammatory Activity Assay: Inhibition of TNF-α Production in LPS-Stimulated Dendritic Cells

This protocol details the procedure for evaluating the anti-inflammatory effects of chlorinated monoterpenes by measuring their ability to inhibit TNF-α production in bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS).

2.1.1. Materials

  • Bone marrow cells isolated from mice

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Chlorinated monoterpene compounds to be tested

  • Quercetin (as a positive control)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

2.1.2. Procedure

  • Generation of BMDCs:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI 1640 medium supplemented with 20 ng/mL of GM-CSF for 6-8 days.

    • On day 3, add fresh medium containing GM-CSF.

    • On day 6, harvest the non-adherent and loosely adherent cells, which represent the dendritic cell population.

  • Cell Seeding and Treatment:

    • Seed the differentiated BMDCs into 96-well plates at a density of 1 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of the chlorinated monoterpene compounds or quercetin for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.

  • Measurement of TNF-α:

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of TNF-α production, using a dose-response curve.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

2.2.1. Materials

  • Human tumor cell lines (e.g., NCI-H460, HT29)

  • Complete cell culture medium (specific to the cell line)

  • Chlorinated monoterpene compounds to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

2.2.2. Procedure

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the chlorinated monoterpene compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from a dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

2.3.1. Materials

  • Bacterial or fungal strains to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Chlorinated monoterpene compounds to be tested

  • Standard antibiotic or antifungal agent (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

2.3.2. Procedure

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the chlorinated monoterpene compounds and the positive control in the broth medium directly in the 96-well microplate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microplate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity or measure the optical density using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which chlorinated monoterpenes exert their biological effects is crucial for their development as therapeutic agents. Studies on the halogenated monoterpene mertensene have provided significant insights into its anticancer activity, revealing its impact on key signaling pathways involved in cell cycle regulation and apoptosis.

Induction of Apoptosis

Mertensene has been shown to induce apoptosis in human colon adenocarcinoma cells through a caspase-dependent pathway.[4] This involves the activation of key executioner caspases and the cleavage of downstream targets.

Apoptosis_Pathway Mertensene Mertensene TRADD TRADD (Death Receptor-Associated Protein) Mertensene->TRADD Upregulates Caspase3_inactive Pro-caspase-3 TRADD->Caspase3_inactive Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Cleavage PARP PARP Caspase3_active->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Induces

Mertensene-induced caspase-dependent apoptosis pathway.
Modulation of NF-κB Signaling

Mertensene has also been observed to modulate the NF-κB signaling pathway in HT29 human colon adenocarcinoma cells.[4] The activation of NF-κB is a complex process that can have pro- or anti-apoptotic effects depending on the cellular context. The diagram below illustrates a generalized experimental workflow to investigate the effect of a chlorinated monoterpene on the canonical NF-κB pathway.

NFkB_Workflow cluster_0 Cellular Treatment cluster_1 Biochemical Analysis Cells Cells Chlorinated_Monoterpene Chlorinated_Monoterpene Treated_Cells Treated_Cells Chlorinated_Monoterpene->Treated_Cells Stimulus e.g., TNF-α Stimulus->Treated_Cells Cell_Lysis Cell_Lysis Treated_Cells->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot IKK_Phosphorylation p-IKKα/β Western_Blot->IKK_Phosphorylation IkB_Degradation IκBα Western_Blot->IkB_Degradation p65_Nuclear_Translocation Nuclear p65 Western_Blot->p65_Nuclear_Translocation

Workflow for investigating NF-κB pathway modulation.

Conclusion and Future Directions

Chlorinated monoterpenes represent a promising class of natural products with diverse and potent biological activities. Their demonstrated anti-inflammatory and cytotoxic effects, supported by quantitative data, highlight their potential as lead compounds for the development of new therapeutics. The elucidation of their mechanisms of action, such as the induction of apoptosis and modulation of key signaling pathways, provides a solid foundation for rational drug design and optimization.

Future research should focus on:

  • Broadening the Scope: Investigating a wider range of chlorinated monoterpenes from diverse natural sources to identify novel structures with enhanced activity and selectivity.

  • Mechanism of Action Studies: Delving deeper into the specific molecular targets of these compounds within critical signaling pathways to better understand their therapeutic potential and potential side effects.

  • Antimicrobial Potential: Conducting comprehensive studies to determine the antimicrobial spectrum and potency (MIC/EC50 values) of a wider array of chlorinated monoterpenes against clinically relevant pathogens.

  • In Vivo Efficacy and Safety: Progressing promising candidates into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these fascinating natural products into novel therapeutic agents.

References

"in vitro screening of chlorcarvacrol derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Screening of Chlorcarvacrol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the in vitro screening of chlorcarvacrol derivatives. Carvacrol (B1668589), a phenolic monoterpenoid, and its derivatives are of significant interest due to their wide range of pharmacological activities.[1][2] Chemical modifications, such as halogenation, aim to enhance these biological properties.[3][4] This document details the experimental protocols for evaluating the anticancer, antimicrobial, antioxidant, and anti-inflammatory potential of these compounds, presents quantitative data from relevant studies, and illustrates key experimental and biological pathways.

Section 1: Anticancer Activity Screening

The evaluation of chlorcarvacrol derivatives for anticancer properties primarily involves cytotoxicity assays against various cancer cell lines. These assays determine the concentration at which a compound inhibits cell growth and proliferation, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Carvacrol Derivatives

The following table summarizes the cytotoxic activity of various carvacrol derivatives against different cancer cell lines. While specific data for chlorcarvacrol is limited, these findings for related derivatives provide a benchmark for screening.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Schiff Base Complex Copper-Schiff base of carvacrolA549 (Human Lung Cancer)Dose-dependent inhibition[1][5]
Parent Compound CarvacrolA549 (Human Lung Cancer)> 100 µM (approx.)[1]
Thymol/Carvacrol Analogues Ethoxy-cyclohexyl derivativesVarious (10 cell lines)Most active in panel[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (chlorcarvacrol derivatives)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, then resuspend them in fresh medium to a density of 5x10⁴ to 1x10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the chlorcarvacrol derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Following treatment, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Visualization: Anticancer Mechanism

Carvacrol and its derivatives can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial disruption.[1][11]

G cluster_cell Cancer Cell Derivative Chlorcarvacrol Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated apoptotic pathway induced by a chlorcarvacrol derivative.

Section 2: Antimicrobial Activity Screening

Screening for antimicrobial activity is crucial to identify derivatives effective against pathogenic bacteria and fungi. The primary methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth.[12]

Data Presentation: Antimicrobial Activity of Carvacrol Derivatives

This table presents the MIC values for carvacrol derivatives against various microorganisms.

Derivative ClassTest MicroorganismGram StainMIC (µg/mL)Reference
Carvacryl Esters Aspergillus nigerFungusComparable to carvacrol[3]
Carvacryl Esters Candida albicansFungusComparable to carvacrol[3]
Carvacrol Escherichia coliGram-Negative64 - 256[4]
Carvacrol Staphylococcus aureusGram-Positive64 - 256[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of antimicrobial agents in a liquid medium.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland standard

  • Test compounds and standard antibiotics (positive control)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several microbial colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. In the first well, add 100 µL of the stock solution of the test compound to achieve the highest desired concentration, then perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum with a standard antibiotic), a negative/growth control (inoculum in broth without any compound), and a sterility control (broth only).[14]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[14] This can be assessed visually or by measuring the optical density with a microplate reader.

Visualization: Antimicrobial Screening Workflow

The process of screening new compounds for antimicrobial activity follows a logical progression from initial synthesis to detailed characterization.

G cluster_start Compound Preparation cluster_screen Primary Screening cluster_confirm Secondary Assays start Synthesis of Chlorcarvacrol Derivatives mic Broth Microdilution (Determine MIC) start->mic diffusion Agar Diffusion (Zone of Inhibition) start->diffusion timekill Time-Kill Kinetics mic->timekill biofilm Anti-Biofilm Activity mic->biofilm

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Section 3: Antioxidant Activity Screening

Antioxidant assays measure the capacity of a compound to neutralize free radicals. This is a key indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases.

Data Presentation: Antioxidant Activity of Carvacrol Derivatives

The antioxidant potential is often quantified by the EC50 or IC50 value, representing the concentration required to scavenge 50% of the radicals.

Assay TypeDerivative ClassActivity MetricResultReference
Nitric Oxide Scavenging Carvacrol SulfonamidesEC50S1, S3, S5 more active than Ascorbic Acid[15]
H₂O₂ Scavenging Carvacrol SulfonamidesEC50S1, S3, S5 more active than Ascorbic Acid[15]
Metal Chelating CarvacrolIC5050.29 µL/mL[16]
Nitric Oxide Scavenging CarvacrolIC50127.61 µL/mL[16]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate antioxidant activity.[17] DPPH is a stable free radical that changes color from purple to yellow upon reduction by an antioxidant.[18]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader (absorbance at 517 nm)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[18] The solution should be freshly made and protected from light.

  • Reaction Setup: In a test tube or microplate well, mix a specific volume of the test compound solution (at various concentrations) with a fixed volume of the DPPH working solution. For example, add 0.2 mL of the sample to 1 mL of the DPPH solution.[19]

  • Controls: Prepare a blank (solvent only) and a control (solvent mixed with the DPPH solution).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time, typically 30 minutes.[18][20]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm.[17][18]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the corresponding compound concentrations to determine the IC50 value.

Section 4: Anti-inflammatory Activity Screening

The anti-inflammatory potential of chlorcarvacrol derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in immune cells, such as macrophages.

Data Presentation: Anti-inflammatory Activity of Carvacrol

Carvacrol has been shown to inhibit key inflammatory enzymes and mediators.

Assay/TargetCell Line/SystemActivity MetricResultReference
COX-2 Inhibition In vitro enzyme assayIC500.8 µM[21][22]
COX-1 Inhibition In vitro enzyme assayIC500.7 µM[21][22]
NO Production LPS-stimulated RAW 264.7 cellsInhibitionDose-dependent inhibition[23]
PGE₂ Production IL-1β stimulated chondrocytesInhibitionDose-dependent inhibition[23]
Experimental Protocol: Nitric Oxide (NO) Production Inhibitory Assay

This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO levels are quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[24][25]

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well plates

  • Complete culture medium

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[25]

  • Sodium nitrite (for standard curve)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[24]

  • Compound Treatment: Pre-treat the cells with various concentrations of the chlorcarvacrol derivatives for 1-2 hours.

  • Inflammatory Stimulation: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[25]

  • Nitrite Measurement (Griess Assay): After incubation, collect 50-100 µL of the cell culture supernatant from each well.[24][25] Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

Visualization: Anti-inflammatory Signaling Pathway

Chlorcarvacrol derivatives may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory enzymes like iNOS and COX-2.[23]

G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 ↑ iNOS & COX-2 Gene Expression NFkB->iNOS_COX2 NO_PGE2 ↑ NO & Prostaglandin (B15479496) Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Derivative Chlorcarvacrol Derivative Derivative->NFkB Derivative->iNOS_COX2

Caption: Inhibition of the NF-κB signaling pathway by a chlorcarvacrol derivative.

References

The Antimicrobial Potential of Carvacrol: A Proxy for the Unexplored Spectrum of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the preliminary antimicrobial spectrum of carvacrol (B1668589) . Despite a comprehensive search of scientific literature, no specific data pertaining to the antimicrobial activity of "chlorcarvacrol" could be retrieved. It is plausible that "chlorcarvacrol" is a novel or less-studied derivative. This document, therefore, provides an in-depth analysis of the parent compound, carvacrol, to serve as a foundational resource for researchers, scientists, and drug development professionals. A concluding section will briefly discuss the potential implications of chlorination on the antimicrobial efficacy of phenolic compounds like carvacrol.

Introduction to Carvacrol

Carvacrol is a phenolic monoterpenoid and an isomer of thymol, found in the essential oils of various plants, including oregano, thyme, and wild bergamot.[1] It is generally recognized as safe (GRAS) for food use and has been the subject of extensive research for its broad-range antimicrobial properties.[2] Carvacrol's antimicrobial activity extends to a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action is attributed to its ability to disrupt the structural and functional integrity of the cytoplasmic membrane.[3][4]

Antimicrobial Spectrum of Carvacrol

The antimicrobial efficacy of carvacrol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These values represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism and to kill it, respectively. The following tables summarize the reported MIC and MBC/MFC values for carvacrol against a range of microorganisms.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Carvacrol against various Bacteria

BacteriumStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Bacillus subtilisMTCC 121125-[5]
Escherichia coliMTCC 723250-[5]
Escherichia coliO157:H7150300[6]
Listeria monocytogenes-250250-500[6]
Pseudomonas aeruginosa-32-125-[4]
Salmonella TyphimuriumATCC 14028600-[7]
Staphylococcus aureusMTCC 9662.5-[5]
Staphylococcus aureus (MRSA)ATCC 33591150-4000-[1][8]
Staphylococcus epidermidisMTCC 435125-[5]
Streptococcus mutansMTCC 890125-[5]
Streptococcus (Group A)-64-256-[2]

Note: MIC and MBC values can vary depending on the specific strain, methodology, and experimental conditions.

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Carvacrol against various Fungi

FungusStrainMIC (µg/mL)MFC (µg/mL)Reference(s)
Aspergillus flavus-50-200-[6]
Aspergillus niger-Comparable to carvacrol-[9]
Botrytis cinerea-120 (µL/L)140 (µL/L)[8]
Candida albicans-128-512-[6][9]
Candida auris-125-500250-1000[6]
Candida glabrata-75-125150-175[1]
Candida guilliermondii-128-512-[6]
Candida krusei-128-512-[6]
Candida parapsilosis-128-512-[6]
Candida tropicalis-128-512-[6]
Cryptococcus neoformans-25-8125-102[10]

Note: MIC and MFC values can vary depending on the specific strain, methodology, and experimental conditions.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound like carvacrol involves several key experimental protocols. The following are detailed methodologies for commonly cited experiments.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is based on the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. For bacteria, this typically involves growing a fresh culture in a suitable broth medium and adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Carvacrol Dilutions: A stock solution of carvacrol is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well containing the diluted carvacrol is inoculated with the standardized microbial suspension. The microtiter plate also includes a positive control (microorganism in broth without carvacrol) and a negative control (broth only). The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of carvacrol that shows no visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the MBC or MFC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and sub-cultured onto an appropriate agar (B569324) medium. The plates are incubated for a further 24-48 hours. The MBC/MFC is the lowest concentration of carvacrol that results in a ≥99.9% reduction in the initial inoculum.

Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between carvacrol and another antimicrobial agent (e.g., an antibiotic).

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of carvacrol along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension. The plate is then incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is interpreted as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

Antimicrobial_Spectrum_Workflow cluster_preparation Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., Carvacrol) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound->MIC_Assay Microorganism Microorganism Culture Microorganism->MIC_Assay Media Growth Media (Broth & Agar) Media->MIC_Assay MBC_MFC_Assay Subculture from MIC wells (Determine MBC/MFC) MIC_Assay->MBC_MFC_Assay Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Checkerboard Checkerboard Assay (Synergy Testing) MIC_Assay->Checkerboard Biofilm Biofilm Inhibition/Eradication Assay MIC_Assay->Biofilm Spectrum Antimicrobial Spectrum MBC_MFC_Assay->Spectrum Time_Kill->Spectrum Checkerboard->Spectrum Biofilm->Spectrum Mechanism Mechanism of Action (Hypothesis) Spectrum->Mechanism

Caption: A generalized workflow for determining the antimicrobial spectrum of a test compound.

Proposed Mechanism of Action of Carvacrol

Carvacrol_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects Carvacrol Carvacrol Membrane_Disruption Membrane Disruption & Increased Permeability Carvacrol->Membrane_Disruption interacts with Proton_Motive_Force Dissipation of Proton Motive Force Membrane_Disruption->Proton_Motive_Force Ion_Leakage Leakage of Ions (K+) Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion Macromolecule_Leakage Leakage of Cellular Macromolecules ATP_Depletion->Macromolecule_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Macromolecule_Leakage->Cell_Death

Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action of carvacrol.

Potential Impact of Chlorination on Antimicrobial Activity

While no data exists for "chlorcarvacrol," the effect of halogenation, particularly chlorination, on the antimicrobial activity of phenolic compounds is a well-established principle in medicinal chemistry. The introduction of a chlorine atom to the carvacrol structure could potentially influence its antimicrobial properties in several ways:

  • Increased Lipophilicity: The addition of a chlorine atom would likely increase the lipophilicity of the molecule. This could enhance its ability to partition into and disrupt the lipid bilayer of microbial cell membranes, potentially leading to increased antimicrobial activity.

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electronic distribution of the aromatic ring and the acidity of the hydroxyl group. This may affect the molecule's interaction with target sites within the microbial cell.

  • Steric Hindrance: The position of the chlorine atom on the carvacrol ring could introduce steric hindrance, which might either enhance or diminish its binding to microbial targets.

It is important to note that the overall effect of chlorination on antimicrobial activity is not always predictable and can depend on the position and number of halogen atoms, as well as the target microorganism. Therefore, the synthesis of chlorcarvacrol and its subsequent antimicrobial screening would be a valuable area of future research to elucidate its potential as a novel antimicrobial agent.

Conclusion

Carvacrol exhibits a broad and potent antimicrobial spectrum against a variety of bacteria and fungi. Its mechanism of action, primarily involving the disruption of the cell membrane, makes it an interesting candidate for further investigation and development. While the antimicrobial properties of "chlorcarvacrol" remain uncharacterized, the principles of medicinal chemistry suggest that its activity could be significantly influenced by the addition of a chlorine atom. The data and protocols presented in this guide for carvacrol provide a solid foundation for future research into this and other related compounds.

References

Initial Cytotoxicity Assessment of Chlorcarvacrol: A Technical Guide Based on Carvacrol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the initial cytotoxicity assessment of chlorcarvacrol are not available. This technical guide, therefore, provides a comprehensive overview based on the extensive research conducted on its parent compound, carvacrol (B1668589), and other synthetic derivatives. The methodologies and potential mechanisms of action described herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on chlorcarvacrol.

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has demonstrated significant cytotoxic and anti-cancer properties across a multitude of studies. Its derivatives are being synthesized and investigated for enhanced therapeutic potential. This guide summarizes the key findings related to the in vitro cytotoxicity of carvacrol and its derivatives, providing detailed experimental protocols and outlining the primary signaling pathways involved in its mode of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of carvacrol and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: IC50 Values of Carvacrol in Human Cancer Cell Lines
Cell LineCancer TypeExposure Time (h)IC50 (µM)Reference
PC3Prostate Cancer48360[1]
AGSGastric AdenocarcinomaNot Specified300 ± 6.5[2]
HCC1937Triple-Negative Breast CancerNot Specified223.5[3]
Table 2: Cytotoxicity of Carvacrol Derivatives
DerivativeCell LineCancer TypeKey FindingReference
Copper-Schiff base complexA549Lung CancerDose-dependent inhibition of proliferation and migration.[4][5][6][4][5][6]
Ether and Ester Derivatives (16, 21, 35, 38, 39)AGSGastric AdenocarcinomaDose-dependent inhibition of cell viability.[2]
Alkylated Derivatives (P1, P2)P-815, MCF-7Mastocytoma, Breast CancerChemical modifications did not alter antitumor activity compared to carvacrol.[7]

Experimental Protocols

Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed protocols for commonly employed methods in the study of carvacrol and its derivatives.

Cell Viability and Proliferation Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 3–5 × 10³ cells/well and allow them to adhere for 12 hours.[8]

    • Treat cells with various concentrations of the test compound (e.g., chlorcarvacrol) for the desired duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.[8]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]

    • Calculate cell viability as a percentage of the untreated control.

3.1.2. LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Its activity can be measured by a coupled enzymatic reaction that results in a colored product.

  • Protocol:

    • Culture cells and treat them with the test compound as in the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.

    • Incubate to allow for the conversion of lactate to pyruvate (B1213749) and the subsequent reduction of the tetrazolium salt.

    • Measure the absorbance at the appropriate wavelength.

    • A maximum LDH release control is typically generated by lysing untreated cells.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

3.2.2. DAPI (4',6-diamidino-2-phenylindole) Staining

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology.

  • Principle: Apoptotic cells exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be visualized by DAPI staining.

  • Protocol:

    • Grow cells on coverslips and treat with the test compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with a DAPI solution.

    • Mount the coverslips on microscope slides and visualize the nuclei using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Lyse treated cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, Caspase-3).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanisms of Action

Studies on carvacrol have elucidated several key signaling pathways involved in its cytotoxic effects. It is plausible that chlorcarvacrol may exert its effects through similar mechanisms.

Induction of Apoptosis

Carvacrol is a known inducer of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: Carvacrol can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[9][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[8] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process, with carvacrol often upregulating Bax and downregulating Bcl-2.

  • Extrinsic Pathway: Some evidence suggests carvacrol can also activate the extrinsic apoptotic pathway, which involves the activation of death receptors on the cell surface and subsequent activation of caspase-8.

Carvacrol Carvacrol Bax Bax Carvacrol->Bax Bcl2 Bcl-2 Carvacrol->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Carvacrol-induced intrinsic apoptosis pathway.
Generation of Reactive Oxygen Species (ROS)

Carvacrol treatment has been shown to induce the production of ROS in cancer cells.[11] Elevated ROS levels can cause oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and can trigger apoptosis.

Modulation of Signaling Pathways

Carvacrol has been reported to modulate several key signaling pathways that are often dysregulated in cancer:

  • MAPK Pathway: Carvacrol can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, including the activation of p38 and JNK, which are involved in stress responses and apoptosis, and the suppression of the ERK1/2 pathway, which is often associated with cell proliferation.[9]

  • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Carvacrol has been shown to suppress the PI3K/Akt signaling cascade, contributing to its anti-cancer effects.[9]

Carvacrol Carvacrol PI3K_Akt PI3K/Akt Pathway Carvacrol->PI3K_Akt MAPK MAPK Pathway Carvacrol->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis start Start: Compound Synthesis (e.g., Chlorcarvacrol) cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with varying concentrations & durations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI, DAPI) ic50->apoptosis_assay mechanism Mechanism of Action Studies apoptosis_assay->mechanism western_blot Western Blot (Bax, Bcl-2, Caspases) mechanism->western_blot pathway_analysis Signaling Pathway Analysis (MAPK, PI3K/Akt) mechanism->pathway_analysis end Conclusion on Cytotoxicity Profile western_blot->end pathway_analysis->end

References

The Core Mechanism of Action of Chlorocarvacrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the mechanisms of action for carvacrol (B1668589), a parent compound to chlorocarvacrol. However, specific research on the mechanism of action of chlorocarvacrol is limited. This guide provides a comprehensive overview of the known mechanisms of carvacrol, which are presumed to be similar, if not enhanced, in its chlorinated form. Further research is warranted to fully elucidate the specific molecular interactions and pathways of chlorocarvacrol.

Introduction

Chlorocarvacrol, a chlorinated monoterpenoid phenol, is a derivative of carvacrol, a major constituent of the essential oils of oregano and thyme. Carvacrol has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom to the carvacrol structure is anticipated to modulate its lipophilicity and electronic properties, potentially enhancing its bioactivity. This technical guide explores the core mechanisms of action of carvacrol as a foundational model for understanding the potential therapeutic actions of chlorocarvacrol.

Antimicrobial and Antifungal Mechanisms of Action

Carvacrol exerts its antimicrobial and antifungal effects primarily through the disruption of microbial cell membranes. This leads to a cascade of events culminating in cell death.

2.1. Membrane Disruption:

The primary mechanism involves the integration of carvacrol into the bacterial or fungal cell membrane. Its phenolic hydroxyl group and the delocalized electron system are crucial for its interaction with the lipid bilayer. This interaction disrupts the membrane's structural integrity, leading to:

  • Increased Permeability: The compromised membrane becomes more permeable to ions and other small molecules, leading to a loss of essential cellular components.

  • Depolarization: The dissipation of the proton motive force and the collapse of the membrane potential disrupt cellular energy production.

  • Inhibition of Efflux Pumps: Carvacrol can inhibit the activity of efflux pumps, which are responsible for extruding antimicrobial agents from the cell, thus increasing the intracellular concentration of the compound and enhancing its efficacy.

2.2. Inhibition of Ergosterol Biosynthesis:

In fungi, carvacrol has been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition further compromises membrane integrity and function.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

A standard broth microdilution method is employed to determine the MIC and MBC/MFC of carvacrol against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (carvacrol) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Microorganism MIC (µg/mL) Reference
Escherichia coli150[1]
Staphylococcus aureusVaries[2]
Candida albicans256[3]
Cryptococcus neoformans25 - 81[4]
Neopestalotiopsis saprophytica19.72 (EC50)[5]

Table 1: Reported Minimum Inhibitory Concentration (MIC) values of carvacrol against various microorganisms. Note: Values can vary depending on the specific strain and experimental conditions.

Anti-inflammatory Mechanism of Action

Carvacrol exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

3.1. Inhibition of Pro-inflammatory Cytokines and Enzymes:

Carvacrol has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

3.2. Modulation of NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Carvacrol can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory proteins.

3.3. Induction of Anti-inflammatory Cytokines:

Interestingly, carvacrol has been found to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of carvacrol for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are measured using ELISA and Griess reagent, respectively.

  • Western Blot Analysis: The expression levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, p-p65) are analyzed by Western blotting to assess the inhibitory effect of carvacrol.

Inflammatory Mediator/Target Effect of Carvacrol Reference
IL-1β ProductionReduction[6]
Prostaglandin E2 (PGE2) ProductionReduction[6]
COX-2 mRNA ExpressionReduction[6]
IL-10 ProductionEnhancement[6]
NF-κB ActivationInhibition[7]

Table 2: Summary of the anti-inflammatory effects of carvacrol.

Anticancer Mechanism of Action

Carvacrol has demonstrated promising anticancer activity through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

4.1. Induction of Apoptosis:

Carvacrol can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This involves:

  • Generation of Reactive Oxygen Species (ROS): Carvacrol can induce oxidative stress in cancer cells, leading to DNA damage and the activation of apoptotic pathways.

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

  • Modulation of Apoptotic Proteins: Carvacrol can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.

4.2. Cell Cycle Arrest:

Carvacrol can arrest the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing the proliferation of cancer cells. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

4.3. Inhibition of Metastasis:

Carvacrol has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

4.4. Modulation of Key Signaling Pathways:

The anticancer effects of carvacrol are mediated by its ability to modulate several critical signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is often hyperactivated in cancer, leads to decreased cell survival and proliferation.

  • MAPK Pathway: Modulation of the MAPK pathway, including ERK and JNK, can lead to the induction of apoptosis.

  • Notch Signaling Pathway: Carvacrol can interfere with the Notch signaling pathway, which is involved in cancer stem cell maintenance and tumor progression.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of carvacrol for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cancer Cell Line Effect IC50 Value Reference
Human Colon Cancer (HCT116, LoVo)Inhibition of proliferation, induction of apoptosisConcentration-dependent[8]
Various Cancer Cell LinesVariesVaries[9]

Table 3: Anticancer effects of carvacrol on various cancer cell lines.

Visualizing the Mechanisms of Action

Diagram 1: General Antimicrobial Mechanism of Carvacrol

cluster_membrane Cell Membrane Membrane_Disruption Membrane Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Depolarization Depolarization Membrane_Disruption->Depolarization Efflux_Pump_Inhibition Efflux Pump Inhibition Membrane_Disruption->Efflux_Pump_Inhibition Cell_Death Cell_Death Increased_Permeability->Cell_Death Depolarization->Cell_Death Efflux_Pump_Inhibition->Cell_Death Carvacrol Carvacrol Carvacrol->Membrane_Disruption

Caption: Antimicrobial action of carvacrol targeting the cell membrane.

Diagram 2: Anti-inflammatory Signaling Pathway of Carvacrol

Carvacrol Carvacrol NF_kB_Inhibition NF-κB Inhibition Carvacrol->NF_kB_Inhibition IL10_Induction ↑ IL-10 Carvacrol->IL10_Induction Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB_Inhibition->Pro_inflammatory_Cytokines COX2_Inhibition ↓ COX-2 NF_kB_Inhibition->COX2_Inhibition Inflammation_Reduction Inflammation Reduction Pro_inflammatory_Cytokines->Inflammation_Reduction COX2_Inhibition->Inflammation_Reduction IL10_Induction->Inflammation_Reduction

Caption: Carvacrol's modulation of inflammatory signaling pathways.

Diagram 3: Anticancer Signaling Pathways Modulated by Carvacrol

cluster_pathways Signaling Pathways cluster_effects Cellular Effects Carvacrol Carvacrol PI3K_Akt_mTOR PI3K/Akt/mTOR Carvacrol->PI3K_Akt_mTOR MAPK MAPK Carvacrol->MAPK Notch Notch Carvacrol->Notch Apoptosis ↑ Apoptosis PI3K_Akt_mTOR->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest MAPK->Apoptosis Metastasis_Inhibition ↓ Metastasis Notch->Metastasis_Inhibition Anticancer_Effect Anticancer_Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect Metastasis_Inhibition->Anticancer_Effect

Caption: Major signaling pathways targeted by carvacrol in cancer cells.

Conclusion

Carvacrol exhibits a remarkable range of biological activities by targeting multiple cellular and molecular pathways. Its ability to disrupt microbial membranes, modulate inflammatory responses, and induce cancer cell death highlights its therapeutic potential. While specific data on chlorocarvacrol is currently scarce, the well-documented mechanisms of its parent compound, carvacrol, provide a strong foundation for future research. The enhanced lipophilicity and altered electronic properties conferred by the chlorine atom may lead to a more potent and selective biological profile for chlorocarvacrol. Further in-depth studies are essential to delineate the precise mechanism of action of chlorocarvacrol and to explore its full therapeutic potential in various disease models.

References

Navigating the Chemical Landscape of Chlorcarvacrol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of chlorcarvacrol, a halogenated monoterpenoid of significant interest in various scientific domains. Understanding these fundamental properties is critical for the formulation, analytical method development, and overall advancement of research involving this compound. This document offers detailed experimental protocols and visual workflows to aid researchers in their laboratory investigations.

Physicochemical Properties and Solubility Profile

Chlorcarvacrol, a chlorinated derivative of the natural phenolic monoterpene carvacrol, exhibits physicochemical properties that dictate its behavior in different solvent systems. Its structure, featuring a polar hydroxyl group and a non-polar isopropyl group on a chlorinated aromatic ring, results in a moderate lipophilicity. The solubility is therefore highly dependent on the polarity of the solvent.

Table 1: Predicted Physicochemical Properties and Qualitative Solubility of Chlorcarvacrol

PropertyValue (Predicted/Estimated)Solvent ClassSolvent ExamplesExpected Solubility
Molecular FormulaC₁₀H₁₃ClONon-polar Hexane, Toluene, ChloroformHigh
Molecular Weight184.66 g/mol Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)High to Moderate
pKa~10Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate
logP~3.5Aqueous WaterLow

Note: The predicted values are based on the structure of chlorcarvacrol and data from analogous compounds. Actual experimental values may vary.

The general principle of "like dissolves like" is a useful guide for predicting solubility. The non-polar nature of the bulk of the chlorcarvacrol molecule suggests good solubility in non-polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to its solubility in polar protic and aprotic solvents.[1] However, its overall low polarity compared to water results in poor aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3][4]

Objective: To determine the concentration of a saturated solution of chlorcarvacrol in a chosen solvent at a specific temperature.

Materials:

  • Chlorcarvacrol (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)[2]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid chlorcarvacrol to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of chlorcarvacrol in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculate the original solubility in units such as mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess chlorcarvacrol to solvent in a vial B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant (0.22 µm) C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility (mg/mL or mol/L) F->G G Workflow for Stability Study cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Time-point Analysis cluster_result Outcome A Develop stability-indicating HPLC method B Prepare chlorcarvacrol solution and aliquot into vials A->B C Long-term (25°C/60%RH) B->C D Accelerated (40°C/75%RH) B->D E Photostability B->E F Pull samples at specified intervals (0, 3, 6, 12 months) C->F D->F E->F G Analyze by HPLC-PDA/MS F->G H Assess purity, assay, and degradation products G->H I Determine degradation rate and establish shelf-life H->I G Hypothetical Oxidative Degradation Pathway A Chlorcarvacrol B Phenoxy Radical Intermediate A->B Oxidation (O₂, light, metal ions) C Quinone-type Degradation Product B->C Rearrangement D Further Polymerization Products C->D Polymerization

References

Quantum Chemical Calculations for Chlorcarvacrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol, carvacrol. The methodologies detailed herein are crucial for understanding the structure-activity relationships, reactivity, and potential applications of chlorcarvacrol in drug development and other scientific fields.

Introduction to Quantum Chemical Calculations for Phenolic Compounds

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of phenolic compounds.[1] DFT offers a favorable balance between computational cost and accuracy, enabling the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[1][2] These computational insights are vital for interpreting experimental data and guiding the synthesis of novel compounds with desired properties.

For phenolic compounds like chlorcarvacrol, specific functionals and basis sets are commonly employed to achieve reliable results. The B3LYP functional is widely used for structural optimization and vibrational analysis, often paired with basis sets such as 6-31G(d) or the more extensive 6-311G.[1][2] For properties like pKa, which are sensitive to solvent effects, methods like the CAM-B3LYP functional combined with a 6-311G+dp basis set and a solvation model such as the Solvation Model based on Density (SMD) are recommended for higher accuracy.[3][4][5]

Computational Workflow

The general workflow for performing quantum chemical calculations on chlorcarvacrol can be visualized as a sequential process, starting from the initial molecular structure input to the final analysis of its properties.

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Analysis mol_structure Chlorcarvacrol Structure (SMILES/MOL) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop molecular_structure Optimized Molecular Structure geom_opt->molecular_structure vibrational_spectra FT-IR & Raman Spectra freq_calc->vibrational_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo nbo NBO Analysis elec_prop->nbo G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Gap Energy Gap (ΔE) Indicates Chemical Reactivity

References

A Comprehensive Technical Review of Halogenated Carvacrol Compounds: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol (B1668589), a naturally occurring phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has long been recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. To enhance its therapeutic potential, significant research has focused on the synthesis of carvacrol derivatives. Among these, halogenated carvacrol compounds have emerged as a promising class with modulated physicochemical properties and, in many cases, enhanced biological efficacy. This technical guide provides a comprehensive literature review of halogenated carvacrol compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their mechanisms of action through signaling pathways.

Synthesis of Halogenated Carvacrol Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the carvacrol scaffold is primarily achieved through electrophilic aromatic substitution reactions. The position of halogenation is directed by the activating hydroxyl group and the isopropyl and methyl substituents on the aromatic ring.

Bromination of Carvacrol

The bromination of carvacrol can be effectively carried out using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds under mild conditions, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of 5-Bromo-carvacrol

  • Materials: Carvacrol, N-bromosuccinimide (NBS), concentrated sulfuric acid, acetonitrile (B52724), water, filtration apparatus.

  • Procedure:

    • Dissolve carvacrol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Slowly add N-bromosuccinimide (NBS) to the stirring solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is quenched by the addition of water, leading to the precipitation of the crude product.

    • The precipitate is collected by filtration, washed with water, and dried.

    • Purification of the crude 5-bromo-carvacrol is achieved by recrystallization or column chromatography.[1][2][3]

A similar procedure can be adapted for the synthesis of 3,5-dibromo-carvacrol by adjusting the stoichiometry of NBS.

Chlorination of Carvacrol

Chlorination of carvacrol is commonly achieved using sulfuryl chloride (SOCl2) as the chlorinating agent. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Synthesis of 6-Chloro-carvacrol

  • Materials: Carvacrol, sulfuryl chloride (SOCl2), a suitable catalyst (e.g., a Lewis acid or an organocatalyst), dichloromethane (B109758) (or another inert solvent), aqueous sodium bicarbonate solution, extraction and drying apparatus.

  • Procedure:

    • Dissolve carvacrol in an inert solvent such as dichloromethane in a reaction vessel under an inert atmosphere.

    • Add the chosen catalyst to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sulfuryl chloride dropwise to the cooled and stirring solution.

    • Allow the reaction to proceed, monitoring its progress by TLC.

    • Once the reaction is complete, quench it by carefully adding an aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.[4][5][6]

Iodination of Carvacrol

The iodination of phenols like carvacrol can be accomplished using molecular iodine in the presence of an oxidizing agent or under basic conditions to generate a more reactive iodine species.

Experimental Protocol: Synthesis of 5-Iodo-carvacrol

  • Materials: Carvacrol, iodine (I2), periodic acid (H5IO6) or another suitable oxidizing agent (e.g., sodium hypochlorite), methanol (B129727) (or another appropriate solvent), aqueous sodium thiosulfate (B1220275) solution, hydrochloric acid, filtration apparatus.

  • Procedure:

    • Dissolve carvacrol and potassium iodide in a suitable solvent like methanol.

    • Add an oxidizing agent, such as a solution of sodium hypochlorite, dropwise to the stirring solution. The reaction progress is monitored by TLC.

    • After the reaction is complete, quench the excess iodine with an aqueous solution of sodium thiosulfate.

    • Acidify the solution with dilute hydrochloric acid to precipitate the iodinated carvacrol.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the product by recrystallization.[7][8][9][10]

Fluorination of Carvacrol

The direct fluorination of carvacrol is more challenging due to the high reactivity of fluorinating agents. Specialized reagents and reaction conditions are often required.

Experimental Protocol: Synthesis of 4-Fluoro-carvacrol (Conceptual)

  • Materials: A protected derivative of carvacrol, a fluorinating agent such as Selectfluor, a suitable solvent (e.g., acetonitrile), and purification apparatus.

  • Procedure:

    • Protect the hydroxyl group of carvacrol (e.g., as a methyl ether) to prevent side reactions.

    • Dissolve the protected carvacrol derivative in a suitable solvent like acetonitrile.

    • Add the electrophilic fluorinating agent, such as Selectfluor, to the solution.

    • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

    • After completion, quench the reaction and work up the mixture to isolate the crude fluorinated product.

    • Purify the fluorinated intermediate by column chromatography.

    • Deprotect the hydroxyl group to yield 4-fluorocarvacrol.[5][11]

Biological Activities of Halogenated Carvacrol Compounds

The introduction of halogens can significantly impact the biological activity of carvacrol, often leading to enhanced potency. The following tables summarize the available quantitative data for the antimicrobial and anticancer activities of various halogenated carvacrol derivatives.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Carvacrol Derivatives against Bacteria

CompoundBacteriumMIC (µg/mL)Reference(s)
CarvacrolEscherichia coli250[12][13]
Staphylococcus aureus125-250[12][14]
5-BromocarvacrolEscherichia coliData not available
Staphylococcus aureusData not available
6-ChlorocarvacrolEscherichia coliData not available
Staphylococcus aureusData not available
5-IodocarvacrolEscherichia coliData not available
Staphylococcus aureusData not available

Table 2: Minimum Inhibitory Concentrations (MIC) of Halogenated Carvacrol Derivatives against Fungi

CompoundFungusMIC (µg/mL)Reference(s)
CarvacrolCandida albicans128-256[4][15][16][17]
5-BromocarvacrolCandida albicansData not available
6-ChlorocarvacrolCandida albicansData not available
5-IodocarvacrolCandida albicansData not available

Note: The current literature search did not yield specific MIC values for the halogenated carvacrol derivatives listed. Further experimental studies are required to populate these tables.

Anticancer Activity

Table 3: IC50 Values of Halogenated Carvacrol Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference(s)
CarvacrolMCF-7 (Breast)~200[8]
A549 (Lung)Data not available
HeLa (Cervical)Data not available
6-ChlorocarvacrolMCF-7 (Breast)Data not available
A549 (Lung)Data not available
HeLa (Cervical)Data not available
5-BromocarvacrolA549 (Lung)Data not available
5-IodocarvacrolVariousData not available

Note: While studies indicate that halogenation can enhance anticancer activity, specific IC50 values for the simple halogenated carvacrol derivatives against these common cell lines were not found in the initial literature screen. The provided IC50 for carvacrol serves as a baseline for comparison in future studies.

Mechanism of Action: Signaling Pathways

Carvacrol and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most significantly affected cascades, playing crucial roles in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Carvacrol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[8][15][17][18][19][20][21][22][23][24]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Carvacrol Halogenated Carvacrol Carvacrol->PI3K Inhibition Carvacrol->Akt Inhibition of Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

PI3K/Akt Signaling Pathway Inhibition by Halogenated Carvacrol.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and apoptosis. Carvacrol has been demonstrated to modulate the MAPK pathway, which can contribute to its anticancer effects.[9][18][19][20][21][25][26][27]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation Carvacrol Halogenated Carvacrol Carvacrol->Raf Modulation Carvacrol->ERK Modulation of Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulation

Modulation of the MAPK Signaling Pathway by Halogenated Carvacrol.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of halogenated carvacrol compounds.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Carvacrol halogenation Halogenation (Bromination, Chlorination, Iodination, Fluorination) start->halogenation purification Purification (Recrystallization, Column Chromatography) halogenation->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization product Halogenated Carvacrol Derivative characterization->product antimicrobial Antimicrobial Assays (MIC, MBC) product->antimicrobial anticancer Anticancer Assays (MTT, IC50) product->anticancer data Data Analysis antimicrobial->data mechanism Mechanism of Action (Western Blot for Signaling Pathways) anticancer->mechanism mechanism->data

General workflow for synthesis and evaluation of halogenated carvacrols.

Conclusion and Future Perspectives

Halogenated carvacrol derivatives represent a promising avenue for the development of new therapeutic agents. The introduction of halogens can modulate the lipophilicity, electronic properties, and steric profile of the parent molecule, leading to enhanced biological activity. While preliminary studies are encouraging, this review highlights a significant gap in the literature regarding detailed synthetic protocols and comprehensive quantitative biological data for a wide range of halogenated carvacrols.

Future research should focus on:

  • Developing and optimizing synthetic routes for the regioselective halogenation of carvacrol.

  • Systematically evaluating the antimicrobial and anticancer activities of a diverse library of brominated, chlorinated, iodinated, and fluorinated carvacrol derivatives to establish clear structure-activity relationships.

  • Conducting in-depth mechanistic studies to elucidate how halogenation influences the interaction of these compounds with key cellular targets and signaling pathways.

  • Performing in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

By addressing these areas, the full therapeutic potential of halogenated carvacrol compounds can be unlocked, paving the way for the development of novel drugs for a variety of diseases.

References

The Emerging Pharmacology of Chlorcarvacrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Carvacrol (B1668589) Derivative for Drug Discovery and Development

Foreword

Carvacrol, a phenolic monoterpene found in the essential oils of oregano and thyme, is a molecule of significant scientific interest, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The scientific community is actively exploring the synthesis of carvacrol derivatives to enhance its therapeutic potential.[4][5][6] Among these, halogenated derivatives such as chlorcarvacrol represent a frontier in the exploration of carvacrol's structure-activity relationships. This technical guide provides an in-depth overview of the early-stage research into the pharmacology of chlorcarvacrol, leveraging the extensive knowledge of its parent compound, carvacrol, as a predictive foundation. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into this promising compound.

Synthesis and Chemical Profile

Chlorcarvacrol (5-chloro-2-methyl-5-isopropylphenol) is a chlorinated derivative of carvacrol. The synthesis of carvacrol derivatives, including halogenated analogues, typically involves the modification of the hydroxyl group or the aromatic ring of the carvacrol scaffold.[4][7][8] While specific, detailed synthesis protocols for chlorcarvacrol are not extensively published in peer-reviewed literature, a general approach can be extrapolated from the synthesis of other carvacrol derivatives.

A plausible synthetic route for chlorcarvacrol would involve the direct chlorination of carvacrol using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction conditions would need to be carefully controlled to ensure regioselectivity, targeting the position ortho or para to the hydroxyl group.

General Experimental Workflow for Synthesis of Carvacrol Derivatives:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Monitoring & Workup cluster_3 Purification & Characterization Carvacrol Carvacrol Solvent Solvent Stirring Stirring Inert_Atmosphere Inert Atmosphere (e.g., N2, Ar) Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2, NCS) Inert_Atmosphere->Chlorinating_Agent Temperature_Control Temperature Control (e.g., 0°C to RT) TLC_Monitoring TLC Monitoring Temperature_Control->TLC_Monitoring Quenching Quenching Extraction Extraction Drying Drying (e.g., Na2SO4, MgSO4) Column_Chromatography Column Chromatography Drying->Column_Chromatography Characterization Structural Characterization (NMR, MS, IR) Purity_Analysis Purity Analysis (HPLC) Chlorcarvacrol Chlorcarvacrol Purity_Analysis->Chlorcarvacrol

Caption: General workflow for the synthesis of chlorcarvacrol.

Pharmacological Activities: A Focus on Antimicrobial Effects

The antimicrobial properties of carvacrol are well-documented, with a broad spectrum of activity against various pathogens.[1][9][10] It is hypothesized that chlorination of the carvacrol molecule could modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial potency. The primary mechanism of carvacrol's antibacterial action is the disruption of the bacterial cytoplasmic membrane.[1]

Quantitative Antimicrobial Data for Carvacrol

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of carvacrol against a range of clinically relevant bacteria. This data serves as a benchmark for future studies on chlorcarvacrol.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923156-625[10]
Escherichia coliATCC 25922156-625[10]
Pseudomonas aeruginosaATCC 27853>1250[10]
Klebsiella pneumoniaeClinical Isolate312-625[10]
Proteus mirabilisClinical Isolate312-625[10]
Enterobacter spp.Clinical Isolate312-625[10]
Serratia spp.Clinical Isolate312-625[10]
Staphylococcus epidermidisClinical Isolate156-312[10]
Streptococcus pneumoniaeClinical Isolate156-312[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of chlorcarvacrol that inhibits the visible growth of a specific bacterium.

Materials:

  • Chlorcarvacrol stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Chlorcarvacrol:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the chlorcarvacrol stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in CAMHB without chlorcarvacrol) and a negative control (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of chlorcarvacrol at which no visible growth (turbidity) is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader.

Anticancer Potential: Insights from Carvacrol and its Derivatives

Carvacrol has demonstrated significant anticancer activity against various cancer cell lines, inducing apoptosis, cell cycle arrest, and inhibiting metastasis.[2] The anticancer effects of carvacrol are often attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.[2] The addition of a chlorine atom to the carvacrol structure could potentially enhance its anticancer efficacy.

Quantitative Anticancer Data for Carvacrol

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of carvacrol in different cancer cell lines, providing a reference for evaluating the potential of chlorcarvacrol.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma150-250[11]
HepG2Hepatocellular Carcinoma100-200[12]
MCF-7Breast Adenocarcinoma100-300[12]
HCT116Colon Carcinoma200-400[2]
U87MGGlioblastoma>400[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Objective: To determine the concentration of chlorcarvacrol that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorcarvacrol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with Chlorcarvacrol:

    • Prepare serial dilutions of chlorcarvacrol in complete medium.

    • Remove the old medium from the wells and add 100 µL of the chlorcarvacrol dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest chlorcarvacrol concentration) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the chlorcarvacrol concentration to determine the IC₅₀ value.

Anti-inflammatory Mechanisms and Signaling Pathways

Carvacrol exhibits potent anti-inflammatory properties by modulating various inflammatory pathways.[3][14][15] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3] It is plausible that chlorcarvacrol would also exert anti-inflammatory effects through similar mechanisms.

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is activated by various inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria. This leads to the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). Carvacrol has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_n NF-κB (p65/p50) NFkB_p65->NFkB_p65_n Translocates Chlorcarvacrol Chlorcarvacrol Chlorcarvacrol->IKK Inhibits DNA DNA NFkB_p65_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by chlorcarvacrol.

Experimental Protocol: Western Blot for NF-κB Activation

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol can be used to assess the effect of chlorcarvacrol on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65, key events in NF-κB activation.

Objective: To determine if chlorcarvacrol inhibits the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Chlorcarvacrol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed RAW 264.7 cells and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of chlorcarvacrol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • Protein Extraction:

    • For total protein: Lyse cells with lysis buffer.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to a loading control (β-actin for total and cytoplasmic lysates, lamin B1 for nuclear lysates).

    • Compare the levels of phosphorylated and total proteins between different treatment groups.

Future Directions and Conclusion

The early-stage research landscape for chlorcarvacrol pharmacology is still largely uncharted territory. However, the extensive data available for its parent compound, carvacrol, provides a robust framework for predicting its biological activities and guiding future research. The addition of a chlorine atom to the carvacrol scaffold is a rational drug design strategy that may enhance its therapeutic properties.

Future research should focus on:

  • Standardized Synthesis and Characterization: Development of a reproducible and scalable synthesis protocol for chlorcarvacrol and its thorough chemical characterization.

  • Comprehensive Pharmacological Profiling: Systematic evaluation of the antimicrobial, anticancer, and anti-inflammatory activities of chlorcarvacrol using the standardized protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which chlorcarvacrol exerts its biological effects, including its impact on key signaling pathways.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and toxicological profile of chlorcarvacrol in relevant animal models.

References

Methodological & Application

Application Note: A Proposed HPLC Method for the Quantification of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Chlorcarvacrol is a halogenated derivative of carvacrol (B1668589), a natural compound found in the essential oils of oregano and thyme. Carvacrol itself is known for its antimicrobial, antioxidant, and antitumor activities. The addition of a chlorine atom to the carvacrol structure is expected to modify its physicochemical properties and biological activity, making its accurate quantification essential for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable technique for the quantification of such aromatic compounds. This document provides a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method for the determination of chlorcarvacrol.

Proposed Chromatographic Conditions

The following HPLC conditions are proposed as a starting point for the analysis of chlorcarvacrol. These conditions are based on successful methods for the separation of carvacrol and its isomer, thymol (B1683141).[1][2][3][4] Optimization may be required to achieve the desired resolution, peak shape, and run time for chlorcarvacrol.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm (To be verified by UV scan of chlorcarvacrol standard)
Run Time Approximately 10 minutes

Experimental Protocol

Reagents and Materials
  • Chlorcarvacrol reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample dissolution if necessary)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of chlorcarvacrol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations in the expected range of the samples. A suggested calibration curve range is 1-100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample containing chlorcarvacrol.

  • Extract the chlorcarvacrol using a suitable solvent (e.g., methanol or acetonitrile) with the aid of vortexing or sonication.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of chlorcarvacrol within the calibration range.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow sufficient run time for the elution of the chlorcarvacrol peak. The retention time for chlorcarvacrol is expected to be different from that of carvacrol due to the added chlorine atom.

Quantification

Construct a calibration curve by plotting the peak area of the chlorcarvacrol standard against its concentration. Determine the concentration of chlorcarvacrol in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (To be determined by the user)

This proposed method requires full validation according to ICH guidelines or internal laboratory SOPs. The following parameters should be assessed:

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value, often assessed by spike-recovery experiments.Recovery between 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis, no interfering peaks at the retention time of chlorcarvacrol

Experimental Workflow Diagram

HPLC_Workflow prep_standards Prepare Chlorcarvacrol Standard Solutions inject_standards Inject Standards prep_standards->inject_standards Calibration Levels prep_samples Prepare and Extract Sample Matrix inject_samples Inject Samples prep_samples->inject_samples Prepared Extracts hplc_system HPLC System (C18 Column, ACN:H2O) data_acquisition Data Acquisition (UV at 274 nm) hplc_system->data_acquisition Elution inject_standards->hplc_system inject_samples->hplc_system calibration_curve Generate Calibration Curve data_acquisition->calibration_curve Standard Peak Areas quantification Quantify Chlorcarvacrol in Samples data_acquisition->quantification Sample Peak Areas calibration_curve->quantification Regression Equation

References

Developing an Analytical Standard for Chlorcarvacrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcarvacrol (4-chloro-2-methyl-5-(1-methylethyl)phenol) is a halogenated derivative of the naturally occurring monoterpenoid phenol, carvacrol (B1668589). Due to the known antimicrobial and other biological activities of carvacrol and halogenated phenols, chlorcarvacrol is a compound of interest for potential applications in drug development and as a disinfectant. The development of a well-characterized analytical standard is crucial for the accurate quantification, quality control, and evaluation of the biological activity of chlorcarvacrol in various matrices.

These application notes provide a comprehensive guide for the synthesis, purification, and analytical characterization of a chlorcarvacrol analytical standard. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with recommended quality control specifications.

Physicochemical Properties of Chlorcarvacrol

A summary of the key physicochemical properties of chlorcarvacrol is presented in Table 1. This information is essential for its handling, storage, and the development of analytical methods.

Table 1: Physicochemical Properties of Chlorcarvacrol

PropertyValueReference
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Appearance White to off-white crystalline solidAssumed based on similar compounds
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in waterAssumed based on carvacrol and chlorinated phenols
Melting Point Not available-
Boiling Point Not available-

Synthesis and Purification of Chlorcarvacrol

The following protocol describes a potential method for the synthesis of 4-chlorocarvacrol via the direct chlorination of carvacrol using sulfuryl chloride. This method is adapted from general procedures for the chlorination of phenols.[2][3]

Synthesis Workflow

Synthesis_Workflow Start Carvacrol Reaction Chlorination with Sulfuryl Chloride (SO2Cl2) in Dichloromethane (B109758) (DCM) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification End Chlorcarvacrol Standard Purification->End

Caption: Workflow for the synthesis and purification of chlorcarvacrol.

Experimental Protocol: Synthesis
  • Reaction Setup: In a fume hood, dissolve carvacrol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Eluent System: Use a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent system. The optimal gradient should be determined by TLC analysis of the crude product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified chlorcarvacrol.

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described below.

Analytical Methods for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of chlorcarvacrol and the assessment of its purity. The following parameters are based on methods developed for other chlorinated phenols and may require optimization.[1][4][5][6][7]

Table 2: HPLC Method Parameters for Chlorcarvacrol Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 275 nm
Column Temperature 30 °C
Diluent Mobile Phase
  • Standard Preparation: Prepare a stock solution of the chlorcarvacrol reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing chlorcarvacrol in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentration of chlorcarvacrol in the samples by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of chlorcarvacrol, especially at trace levels. The following parameters are suggested based on methods for similar compounds.[8][9][10]

Table 3: GC-MS Method Parameters for Chlorcarvacrol Analysis

ParameterRecommended Conditions
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z
  • Standard Preparation: Prepare a stock solution of the chlorcarvacrol reference standard in a suitable solvent like hexane or ethyl acetate. Prepare a series of calibration standards.

  • Sample Preparation: Dissolve or dilute the sample in a suitable solvent to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Identification and Quantification: Identify chlorcarvacrol based on its retention time and mass spectrum. Quantify using a calibration curve based on the area of a characteristic ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized chlorcarvacrol.

Table 4: NMR Parameters for Chlorcarvacrol

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Nuclei ¹H and ¹³C
Reference Tetramethylsilane (TMS)
  • Aromatic protons: Two singlets or doublets in the range of δ 6.5-7.5 ppm.

  • Isopropyl group: A septet for the CH and a doublet for the two CH₃ groups.

  • Methyl group: A singlet in the range of δ 2.0-2.5 ppm.

  • Hydroxyl group: A broad singlet, chemical shift dependent on concentration and solvent.

  • Signals for the aromatic carbons, including the carbon attached to the chlorine and the hydroxyl group.

  • Signals for the isopropyl and methyl carbons.

Quality Control Specifications for Chlorcarvacrol Analytical Standard

The following specifications are recommended for establishing a high-purity chlorcarvacrol analytical standard, based on ICH guidelines.[11][12][13][14][15]

Table 5: Quality Control Specifications for Chlorcarvacrol Analytical Standard

TestMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of 4-chlorocarvacrol
Purity (Assay) HPLC-UV or GC-FID≥ 98.0%
Impurities HPLC-UV or GC-MSIndividual impurities ≤ 0.5%, Total impurities ≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Loss on Drying Gravimetric≤ 1.0%

Potential Antimicrobial Signaling Pathway of Chlorcarvacrol

As a phenolic compound, chlorcarvacrol is expected to exert its antimicrobial activity through multiple mechanisms, primarily targeting the bacterial cell membrane and cellular functions. The following diagram illustrates a generalized signaling pathway for the antimicrobial action of phenolic compounds.

Antimicrobial_Pathway Chlorcarvacrol Chlorcarvacrol Membrane Bacterial Cell Membrane Chlorcarvacrol->Membrane Interacts with Enzyme_Inhib Enzyme Inhibition Chlorcarvacrol->Enzyme_Inhib Directly inhibits Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Ions (K+, H+) and ATP Disruption->Leakage Dissipation Dissipation of Proton Motive Force Disruption->Dissipation Cell_Death Bacterial Cell Death Leakage->Cell_Death ATP_Synth Inhibition of ATP Synthesis Dissipation->ATP_Synth ATP_Synth->Cell_Death Enzyme_Inhib->Cell_Death

Caption: Generalized antimicrobial mechanism of phenolic compounds.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the development and characterization of a chlorcarvacrol analytical standard. Adherence to these guidelines will ensure the availability of a high-quality reference material, which is essential for accurate and reproducible research in the fields of drug discovery, microbiology, and analytical chemistry. Further validation of the proposed methods is recommended to establish their robustness and suitability for specific applications.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol (B47542) carvacrol (B1668589), is a promising antimicrobial agent. Its structural similarity to carvacrol suggests a potential for broad-spectrum activity against a variety of pathogenic microorganisms. These application notes provide detailed protocols for determining the antimicrobial susceptibility of chlorcarvacrol, including methods for assessing its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition. The primary mechanism of action, extrapolated from studies on carvacrol, is also illustrated.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Various Bacteria

MicroorganismGram StainMIC Range (µg/mL)Reference
Streptococcus pyogenesGram-positive125[1]
Listeria monocytogenesGram-positive250[2]
Streptococcus mutansGram-positive93.4[3]
Streptococcus sanguinisGram-positive93.4[3]
Pseudomonas aeruginosaGram-negative5000[2]
Enterococcus faecalisGram-positive625[2]
Salmonella TyphimuriumGram-negative600[4]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Various Bacteria

MicroorganismGram StainMBC Range (µg/mL)Reference
Streptococcus pyogenesGram-positive250[1]
Listeria monocytogenesGram-positive250 - 500[2]
Streptococcus mutansGram-positive373.6[3]
Streptococcus sanguinisGram-positive373.6[3]
Salmonella TyphimuriumGram-negative>600[4]

Table 3: Zone of Inhibition of Carvacrol against Various Bacteria (Agar Well Diffusion Method)

MicroorganismGram StainConcentration (µg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusGram-positive80020[5]
Staphylococcus epidermidisGram-positive80022[5]
Streptococcus pneumoniaeGram-positive80016[5]
Escherichia coliGram-negative80020[5]
Klebsiella pneumoniaeGram-negative80023[5]
Proteus mirabilisGram-negative80022[5]
Enterobacter spp.Gram-negative80025[5]
Serratia spp.Gram-negative80028[5]
Pseudomonas aeruginosaGram-negative800No effect[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of chlorcarvacrol against a range of bacteria.[4][6]

Materials:

  • Chlorcarvacrol stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Chlorcarvacrol Dilutions:

    • Prepare a 2-fold serial dilution of the chlorcarvacrol stock solution in the 96-well plate.

    • The final volume in each well should be 100 µL.

    • The concentration range should be selected based on preliminary screening or literature on similar compounds (e.g., 4000 µg/mL to 7.81 µg/mL).[6]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • If a solvent like DMSO is used, include a solvent control well with the highest concentration of the solvent used in the dilutions.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of chlorcarvacrol that completely inhibits visible growth of the microorganism.[7]

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Chlorcarvacrol in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24h C->D E Observe for visible growth or measure OD600 D->E F Determine MIC: Lowest concentration with no growth E->F MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Use results from MIC assay B Subculture from clear wells (≥MIC) onto agar plates A->B C Incubate plates at 37°C for 18-24h B->C D Observe for bacterial growth C->D E Determine MBC: Lowest concentration with no growth D->E Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Chlorcarvacrol Chlorcarvacrol Membrane Disruption of Cytoplasmic Membrane Chlorcarvacrol->Membrane Permeability Increased Membrane Permeability Membrane->Permeability PMF Dissipation of Proton Motive Force Membrane->PMF Leakage Leakage of Cellular Contents (Ions, ATP, Nucleic Acids) Permeability->Leakage Death Cell Death Leakage->Death ATP Depletion of Intracellular ATP PMF->ATP ATP->Death

References

Application Note: Chlorcarvacrol Cytotoxicity Assessment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorcarvacrol, a chlorinated derivative of the natural monoterpenoid phenol (B47542) carvacrol, is a compound of interest for its potential therapeutic properties, including its anticancer activities. Understanding the cytotoxic effects and the underlying molecular mechanisms of chlorcarvacrol is crucial for its development as a potential drug candidate. This document provides detailed protocols for assessing the cytotoxicity of chlorcarvacrol in cancer cell lines using standard in vitro cell-based assays. The primary mechanism of action for the parent compound, carvacrol, involves the induction of apoptosis through pathways involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and modulation of key signaling cascades like PI3K/Akt and MAPK.[1][2][3][4]

Principle of Cytotoxicity Assays

Evaluating the cytotoxic potential of chlorcarvacrol involves treating cultured cancer cells with varying concentrations of the compound. The subsequent cell viability and apoptotic response are quantified to determine its efficacy. Key assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[2]

Mechanism of Action & Signaling Pathways

Based on studies of its parent compound carvacrol, chlorcarvacrol is anticipated to induce cytotoxicity through the induction of apoptosis. The proposed mechanisms involve both intrinsic and extrinsic apoptotic pathways.[5]

  • Induction of Oxidative Stress: Chlorcarvacrol may lead to an increase in intracellular Reactive Oxygen Species (ROS).[1][6] This ROS burst can cause damage to cellular components, including mitochondria.

  • Mitochondrial Dysfunction: Elevated ROS levels can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like Cytochrome C from the mitochondria into the cytosol.[1][4][7]

  • Caspase Activation: Cytochrome C release triggers the activation of a cascade of caspase enzymes, including the initiator caspase-9 and the effector caspase-3, which are central executioners of apoptosis.[1][5][7]

  • Modulation of Signaling Pathways: The cytotoxic effects are often mediated by the inhibition of pro-survival signaling pathways such as PI3K/Akt and the activation of stress-related pathways like the MAPK pathway.[3][4][8] Suppression of the PI3K/Akt pathway leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[7][8]

Data Presentation

The cytotoxic effect of chlorcarvacrol is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.

Table 1: Reported IC50 Values for Carvacrol in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
MCF-7Breast CancerMTT200 µM (at 24h & 48h)[8]
HCC1937Breast CancerMTT320 µM[7]
MDA-MB-231Breast CancerMTTIC50 between 0.92–1.70 µg/mL*[9]
DU145Prostate CancerMTTNot explicitly stated, but dose-dependent decrease in viability shown up to 250 µM[2]
HeLaCervical CancerCrystal VioletDose-dependent cytotoxicity observed[10][11]
C33ACervical CancerNot specifiedSignificant growth suppression[5]
JAR & JEG3ChoriocarcinomaNot specifiedAntiproliferative properties observed[4]

*Note: This value is for a thymol/carvacrol mixture.

Visualizations

Diagram 1: Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis cluster_data Data Output CellCulture 1. Maintain Cancer Cell Line (e.g., MCF-7, HeLa) Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding Treatment 3. Treat with Chlorcarvacrol (Various Concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT 5a. MTT Assay (Cell Viability) Incubation->MTT AnnexinV 5b. Annexin V/PI Staining (Apoptosis Assay) Incubation->AnnexinV IC50 Calculate IC50 Value MTT->IC50 ApoptosisRate Quantify Apoptotic Cells AnnexinV->ApoptosisRate

Caption: Workflow for assessing chlorcarvacrol cytotoxicity.

Diagram 2: Proposed Signaling Pathway for Chlorcarvacrol-Induced Apoptosis

G Proposed Signaling Pathway of Chlorcarvacrol Cytotoxicity cluster_cell Cancer Cell Chlorcarvacrol Chlorcarvacrol ROS ↑ Reactive Oxygen Species (ROS) Chlorcarvacrol->ROS PI3K PI3K/Akt Pathway Chlorcarvacrol->PI3K inhibits Mito Mitochondrial Membrane Disruption ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 activates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytC Cytochrome C Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: In Vitro Antimicrobial Activity of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific antimicrobial activity of chlorcarvacrol is limited in publicly available scientific literature. Chlorcarvacrol is a chlorinated derivative of carvacrol (B1668589). Due to the scarcity of data for chlorcarvacrol, this document provides comprehensive data and protocols for its well-studied parent compound, carvacrol . This information is intended to serve as a foundational guide for researchers investigating the antimicrobial properties of chlorcarvacrol. The provided protocols are standard methods in antimicrobial research and can be adapted for the evaluation of chlorcarvacrol. However, all findings must be validated specifically for chlorcarvacrol.

Introduction to Carvacrol

Carvacrol is a phenolic monoterpenoid found in the essential oils of various aromatic plants, such as oregano and thyme. It has demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and yeasts, including drug-resistant strains.[1][2][3] Its mechanism of action is primarily attributed to its ability to disrupt the structural and functional integrity of the cytoplasmic membrane.[1][2]

Quantitative Antimicrobial Data for Carvacrol

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of carvacrol against a variety of microorganisms as reported in the literature. These values can serve as a starting point for determining the effective concentrations for chlorcarvacrol studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538250[4]
Staphylococcus aureus (MRSA)ATCC 33591-[5]
Escherichia coliATCC 8739250[4]
Pseudomonas aeruginosaHospital Isolates125[6]
Salmonella TyphimuriumATCC 14028600[7]
Streptococcus pyogenes-125[2]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Bacteria

MicroorganismStrainMBC (µg/mL)Reference
Escherichia coli-250[4]
Streptococcus pyogenes-250[2]

Table 3: Antifungal Activity of Carvacrol Derivatives

MicroorganismCompoundActivityReference
Aspergillus nigerCarvacryl estersComparable to carvacrol[4]
Candida albicansCarvacryl estersComparable to carvacrol[4]

Experimental Protocols

Detailed methodologies for key in vitro antimicrobial experiments are provided below. These protocols can be adapted for testing chlorcarvacrol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Test compound (chlorcarvacrol or carvacrol)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette or loop

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability, as indicated by the absence of colony formation on the agar plate.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile flasks or tubes

  • Shaking incubator

  • Pipettes and sterile tips

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing broth with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the flasks with a standardized bacterial suspension (e.g., 10^6 CFU/mL).

  • Include a growth control flask (no compound).

  • Incubate the flasks in a shaking incubator at the appropriate temperature.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto agar plates and incubate for 24-48 hours.

  • Count the number of colonies (CFU/mL) on each plate.

  • Plot the log10 CFU/mL against time for each concentration to generate a time-kill curve.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of Test Compound serial Perform Serial Dilutions in 96-well Plate stock->serial add_inoculum Add Inoculum to Wells serial->add_inoculum inoculum Prepare and Standardize Bacterial Inoculum inoculum->add_inoculum incubate Incubate Plate (18-24h, 37°C) add_inoculum->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_incubation_sampling Incubation and Sampling cluster_analysis Analysis prep_flasks Prepare Flasks with Broth and Test Compound (MIC multiples) inoculate Inoculate Flasks with Standardized Bacterial Culture prep_flasks->inoculate incubate_shake Incubate in Shaking Incubator inoculate->incubate_shake sample Withdraw Aliquots at Time Intervals (0, 2, 4, 8, 12, 24h) incubate_shake->sample Over Time serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count Incubate and Count CFU/mL plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Assay.

Mechanism of Action of Carvacrol (Proposed)

The antimicrobial action of carvacrol is believed to involve multiple mechanisms, with the primary target being the bacterial cell membrane. Researchers investigating chlorcarvacrol may consider exploring similar mechanisms.

Carvacrol_Mechanism cluster_membrane Cell Membrane Interaction cluster_effects Downstream Effects carvacrol Carvacrol membrane Bacterial Cytoplasmic Membrane carvacrol->membrane Partitioning into disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Ions (H+, K+) and ATP disruption->leakage pmf Dissipation of Proton Motive Force (PMF) leakage->pmf atp Inhibition of ATP Synthesis pmf->atp death Cell Death atp->death

Caption: Proposed Mechanism of Action for Carvacrol.

Conclusion

While direct data on the antimicrobial properties of chlorcarvacrol is currently scarce, the extensive research on its parent compound, carvacrol, provides a valuable framework for initiating such studies. The protocols and data presented herein offer a solid starting point for researchers and drug development professionals to design and execute in vitro antimicrobial evaluations of chlorcarvacrol. It is imperative to perform these experiments with chlorcarvacrol to determine its specific activity and potential as a novel antimicrobial agent.

References

Application of Chlorcarvacrol in Food Preservation Research: A Review and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Given the user's interest in this molecular class, this document will provide detailed application notes and protocols for the closely related and extensively studied compound, carvacrol (B1668589) . Carvacrol is the parent compound of chlorcarvacrol and a well-established natural antimicrobial and antioxidant agent in food preservation research. The principles and methodologies described herein for carvacrol can serve as a strong foundational framework for initiating and designing research into the potential applications of chlorcarvacrol.

Application Notes: Carvacrol as a Natural Food Preservative

Carvacrol (2-methyl-5-(1-methylethyl)phenol) is a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, making it a compound of high interest for the food industry. Its potent antimicrobial and antioxidant properties have been demonstrated against a wide range of foodborne pathogens and spoilage microorganisms.

Antimicrobial Activity

Carvacrol exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the disruption of the bacterial cell membrane. Due to its hydrophobic nature, carvacrol partitions into the lipid bilayer, increasing its permeability. This leads to the dissipation of the proton motive force (PMF), leakage of intracellular components such as ions (K+, H+) and ATP, and ultimately, cell death.[1][2][3]

Antioxidant Properties

The phenolic hydroxyl group in carvacrol's structure allows it to act as a potent antioxidant by donating a hydrogen atom to quench free radicals. This property is crucial in food preservation for preventing lipid oxidation, which is a major cause of quality deterioration, off-flavor development, and nutrient loss in fatty foods.

Applications in Food Systems

Carvacrol has been successfully incorporated into various food systems to extend shelf life, including:

  • Meat and Poultry: Used in marinades or incorporated into packaging to reduce spoilage and pathogenic bacteria.[3]

  • Fruits and Vegetables: Applied as an edible coating to inhibit microbial growth and delay spoilage.

  • Dairy Products: Used as a natural preservative in products like cheese.

  • Bakery Products: Incorporated to prevent mold growth.

  • Active Packaging: Integrated into food packaging films to allow for the slow release of carvacrol vapor into the package headspace, providing continuous antimicrobial action.

Quantitative Data Summary

The efficacy of carvacrol against various foodborne microorganisms is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Foodborne Pathogens

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922225[2]
Escherichia coliO157:H7450[4][5]
Staphylococcus aureusATCC 25923125[6]
Listeria monocytogenesVarious strains250[6][7]
Salmonella spp.-194[8]
Pseudomonas fluorescensATCC 13525500[6][7]
Bacillus cereus--[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Foodborne Pathogens

MicroorganismStrainMBC (µg/mL)Reference
Escherichia coliESBL-producing300[9]
Listeria monocytogenesVarious strains250-500[6]
Dickeya zeaeMS1200[6]

Note: MIC and MBC values can vary depending on the specific strain, methodology, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the antimicrobial susceptibility of a compound.

1. Materials:

  • Carvacrol (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus) cultured to mid-logarithmic phase

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Mueller-Hinton Agar (B569324) (MHA) plates

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of carvacrol (e.g., 10 mg/mL) in a minimal amount of DMSO or ethanol.

  • Bacterial Inoculum Preparation:

    • Culture the test bacterium in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Microdilution Assay:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the carvacrol stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (MHB + inoculum, no carvacrol) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of carvacrol that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Protocol 2: Assessment of Membrane Integrity - Release of Cellular Material

This protocol measures the leakage of DNA and proteins from bacterial cells as an indicator of membrane damage.

1. Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Carvacrol solution (at MIC or 2x MIC)

  • Centrifuge and microcentrifuge tubes

  • UV-Vis Spectrophotometer

2. Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5000 x g for 10 min).

  • Wash the cell pellet twice with sterile PBS and resuspend in PBS to a specific OD₆₀₀ (e.g., 0.5).

  • Add carvacrol to the cell suspension to achieve the desired final concentration (e.g., MIC). Use a control with no carvacrol.

  • Incubate the suspension at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 min), take aliquots and centrifuge at 13,000 x g for 2 min to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 260 nm. An increase in absorbance indicates the leakage of nucleic acids and other UV-absorbing intracellular materials.[4]

Visualizations

Diagram 1: Proposed Mechanism of Action of Carvacrol

G cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Membrane Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability ATP_Synthase ATP Synthase Ion_Channel Ion Channels Carvacrol Carvacrol Carvacrol->Membrane Partitions into membrane ROS Induction of Reactive Oxygen Species (ROS) Carvacrol->ROS PMF Dissipation of Proton Motive Force (PMF) Permeability->PMF Leakage Leakage of Ions (K+, H+) & ATP Permeability->Leakage ATP_Depletion Intracellular ATP Depletion PMF->ATP_Depletion Leakage->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death ROS->Cell_Death

Caption: Proposed antimicrobial mechanism of carvacrol against bacteria.

Diagram 2: Experimental Workflow for MIC/MBC Determination

G cluster_prep Preparation cluster_assay Assay cluster_determination Determination A Prepare Carvacrol Stock Solution C Perform Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Observe for visible growth (Determine MIC) E->F G Plate aliquots from clear wells onto agar plates F->G H Incubate plates at 37°C for 24h G->H I Observe for colony growth (Determine MBC) H->I

Caption: Workflow for broth microdilution MIC and MBC testing.

References

Formulation of Chlorcarvacrol for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcarvacrol, a chlorinated derivative of the natural phenolic monoterpenoid carvacrol (B1668589), is a compound of interest for its potential biological activities. Due to the limited availability of specific data on chlorcarvacrol, this document provides detailed protocols and formulation strategies based on its well-studied parent compound, carvacrol. These methodologies can be adapted for the investigation of chlorcarvacrol, considering its distinct physicochemical properties. Carvacrol has demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects, which are attributed to its ability to disrupt cell membranes and modulate key signaling pathways.

This document outlines the preparation of chlorcarvacrol solutions for in vitro biological assays and provides step-by-step protocols for evaluating its antimicrobial and anticancer efficacy.

Physicochemical Properties of Chlorcarvacrol and Carvacrol

PropertyChlorcarvacrolCarvacrol
Molecular Formula C₁₀H₁₃ClO[1][2][3][4]C₁₀H₁₄O[5]
Molecular Weight 184.66 g/mol [1]150.22 g/mol [5]
Appearance White crystalline solid[2]Oily liquid

Formulation and Preparation of Stock Solutions

Proper dissolution and formulation of chlorcarvacrol are critical for obtaining accurate and reproducible results in biological assays. Due to its hydrophobic nature, organic solvents are necessary for preparing concentrated stock solutions.

Solubility:

Protocol 1: Preparation of a 100 mM Chlorcarvacrol Stock Solution in DMSO

  • Pre-handling: Gently tap the vial containing chlorcarvacrol powder to ensure all the material is at the bottom.

  • Weighing: Accurately weigh the desired amount of chlorcarvacrol powder in a sterile microcentrifuge tube or glass vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh 18.47 mg of chlorcarvacrol (Molecular Weight: 184.66 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the chlorcarvacrol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.

Workflow for Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Chlorcarvacrol (e.g., 18.47 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot & Store at -20°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Assay Medium to Final Concentration thaw->dilute use Use Immediately in Assay dilute->use

Preparation of Chlorcarvacrol Solutions.

Application in Antimicrobial Assays

Chlorcarvacrol's antimicrobial properties can be assessed using various methods to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Quantitative Data: Antimicrobial Activity of Carvacrol

The following table summarizes the MIC values of carvacrol against various microorganisms, providing a baseline for expected activity.

MicroorganismGram StainMIC Range (µg/mL)Reference
Staphylococcus aureusPositive125 - 4,000[6][7][8][9]
Escherichia coliNegative125[8]
Streptococcus mutansPositive93.4 - 250[10]
Streptococcus sanguinisPositive93.4 - 125[10]
Listeria monocytogenesPositive250[7]
Vibrio parahaemolyticusNegative500[7]
Aeromonas hydrophilaNegative100 - 125[11]
Candida albicansN/A (Fungus)128 - 512[7][8]
Candida aurisN/A (Fungus)125 - 500[7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the chlorcarvacrol stock solution in the appropriate broth. The final volume in each well should be 100 µL, and concentrations should typically range from 1000 µg/mL to less than 1 µg/mL.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum without chlorcarvacrol.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent has no antimicrobial effect.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Reading Results: The MIC is the lowest concentration of chlorcarvacrol that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

G start Prepare Microbial Inoculum (~5x10^5 CFU/mL) add_inoculum Inoculate Wells start->add_inoculum plate 96-Well Plate Setup dilute Serial Dilution of Chlorcarvacrol in Broth plate->dilute dilute->add_inoculum incubate Incubate at 37°C add_inoculum->incubate read Read MIC (Lowest concentration with no growth) incubate->read

Broth Microdilution Workflow.

Application in Anticancer Assays

The potential of chlorcarvacrol as an anticancer agent can be evaluated by assessing its cytotoxicity, and its effects on cell proliferation, apoptosis, and cell cycle progression.

Quantitative Data: Anticancer Activity of Carvacrol

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of carvacrol against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Reference
MDA-MB-231Breast Cancer154.2 - 19924 - 48[12][13]
MCF-7Breast Cancer1.1 - 4.9 (derivatives)48[14]
HepG2Liver Cancer~319 (48 mg/L)24[13]
PANC-1Pancreatic Cancer300 - 40024 - 48[15]
HT-29Colorectal Cancer>665 (100 µg/mL)N/A[15]
HCT-116Colorectal CancerN/AN/A[14][15]
U87Glioblastoma32224[13]
SH-SY5YNeuroblastoma374.124[14][16]

Protocol 3: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of chlorcarvacrol in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of chlorcarvacrol. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways Modulated by Carvacrol

Carvacrol has been reported to exert its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways can provide insights into the potential mechanisms of action of chlorcarvacrol.

Wnt/β-Catenin Signaling Pathway in Cancer Suppression

G chlorcarvacrol Chlorcarvacrol wnt Wnt chlorcarvacrol->wnt fzd Frizzled (FZD) wnt->fzd destruction_complex Destruction Complex fzd->destruction_complex beta_catenin β-catenin tcf_lef TCF/LEF beta_catenin->tcf_lef destruction_complex->beta_catenin target_genes Target Genes (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes proliferation Proliferation, Invasion target_genes->proliferation

Chlorcarvacrol's potential inhibition of the Wnt/β-catenin pathway.

Hedgehog/GLI Signaling Pathway in Apoptosis Induction

G chlorcarvacrol Chlorcarvacrol smo Smoothened (SMO) chlorcarvacrol->smo apoptosis Apoptosis chlorcarvacrol->apoptosis ptch1 Patched1 (PTCH1) ptch1->smo gli GLI smo->gli target_genes Target Genes (Cell Cycle & Proliferation) gli->target_genes

Potential modulation of the Hedgehog/GLI pathway by Chlorcarvacrol.

Conclusion

These application notes provide a framework for the formulation and biological evaluation of chlorcarvacrol. By leveraging the extensive research on carvacrol, researchers can design robust experiments to elucidate the antimicrobial and anticancer properties of this chlorinated derivative. Careful consideration of its specific solubility and optimal concentration ranges will be essential for successful investigation. The provided protocols for MIC determination and MTT assays, along with the summarized quantitative data and pathway diagrams, serve as a comprehensive resource for scientists in the field of drug discovery and development.

References

Application Notes and Protocols for Testing Chlorcarvacrol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol (B47542) carvacrol (B1668589), presents a promising candidate for investigation as a novel therapeutic agent. The addition of a chlorine atom to the carvacrol structure may alter its biological activities, potentially enhancing its antimicrobial, anti-inflammatory, and antioxidant properties. However, as with any halogenated compound, a thorough toxicological evaluation is crucial.[1][2] The toxicity of chlorinated phenols can increase with the degree of chlorination, and they have been noted as potential hepatotoxins.[2][3]

These application notes provide a comprehensive framework for the systematic evaluation of chlorcarvacrol's efficacy and safety. The protocols outlined below are based on established methodologies for testing similar phenolic compounds and are designed to generate robust and reproducible data. It is important to note that while extensive research exists for carvacrol, specific data on chlorcarvacrol is limited. Therefore, these protocols serve as a foundational guide for generating the necessary preclinical data to ascertain the therapeutic potential of chlorcarvacrol.

Section 1: Antimicrobial Efficacy

The primary antimicrobial mechanism of phenolic compounds like carvacrol often involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and leakage of cellular contents.[4] The following protocols are designed to determine the antimicrobial spectrum and potency of chlorcarvacrol.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of chlorcarvacrol that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Experimental Protocol: Broth Microdilution for MIC and MBC

  • Preparation of Microbial Inoculum:

    • Culture the selected bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Chlorcarvacrol Dilutions:

    • Prepare a stock solution of chlorcarvacrol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the chlorcarvacrol stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the chlorcarvacrol dilutions.

    • Include a positive control (microbe in broth without chlorcarvacrol) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of chlorcarvacrol in which no visible growth is observed.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar (B569324) medium.

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: MIC and MBC of Chlorcarvacrol

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum C Inoculate 96-well plate A->C B Prepare Chlorcarvacrol Serial Dilutions B->C D Incubate C->D E Read MIC (Visual Inspection) D->E F Plate for MBC E->F G Incubate Agar Plates F->G H Determine MBC G->H

Caption: Workflow for determining MIC and MBC of chlorcarvacrol.

Time-Kill Kinetic Assay

This assay provides information on the rate at which chlorcarvacrol kills a specific microorganism over time.

Experimental Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a standardized microbial inoculum as described for the MIC/MBC assay.

    • Prepare tubes with broth containing chlorcarvacrol at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without chlorcarvacrol.

  • Inoculation and Sampling:

    • Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates and count the number of colonies (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each chlorcarvacrol concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation: Time-Kill Kinetics of Chlorcarvacrol against S. aureus

Time (hours)Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0
2
4
6
8
24

Section 2: Cytotoxicity Assessment

Evaluating the cytotoxic potential of chlorcarvacrol on mammalian cells is a critical step in assessing its safety profile.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed mammalian cells (e.g., human dermal fibroblasts, HaCaT keratinocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of chlorcarvacrol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the chlorcarvacrol concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of Chlorcarvacrol (MTT Assay)

Cell LineTreatment Duration (hours)IC₅₀ (µM)
Human Dermal Fibroblasts24
48
HaCaT Keratinocytes24
48
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of cell membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants according to the manufacturer's instructions.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Data Presentation: Cytotoxicity of Chlorcarvacrol (LDH Assay)

Cell LineTreatment Duration (hours)Concentration (µM)% Cytotoxicity
Human Dermal Fibroblasts24[Conc 1]
[Conc 2]
HaCaT Keratinocytes24[Conc 1]
[Conc 2]

Section 3: Anti-inflammatory Activity

Halogenation of monoterpenes has been shown to confer anti-inflammatory properties.[5][6] These protocols aim to evaluate the potential of chlorcarvacrol to modulate inflammatory responses.

Measurement of Pro-inflammatory Cytokines

This protocol measures the effect of chlorcarvacrol on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Culture:

    • Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of chlorcarvacrol for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, chlorcarvacrol only).

  • Supernatant Collection:

    • Collect the cell culture supernatants.

  • ELISA:

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production by chlorcarvacrol compared to the LPS-only control.

Data Presentation: Effect of Chlorcarvacrol on Pro-inflammatory Cytokine Production

CytokineChlorcarvacrol Conc. (µM)% Inhibition
TNF-α[Conc 1]
[Conc 2]
IL-1β[Conc 1]
[Conc 2]
IL-6[Conc 1]
[Conc 2]

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Chlorcarvacrol Chlorcarvacrol Chlorcarvacrol->IKK inhibits? Chlorcarvacrol->NFkB inhibits? DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcribes

Caption: Hypothesized inhibition of the NF-κB signaling pathway by chlorcarvacrol.

Section 4: Antioxidant Capacity

The antioxidant properties of phenolic compounds are well-documented.[7][8][9] These assays will determine the antioxidant potential of chlorcarvacrol.

DPPH Radical Scavenging Assay

This assay measures the ability of chlorcarvacrol to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Experimental Protocol: DPPH Assay

  • Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of chlorcarvacrol in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction:

    • Mix the chlorcarvacrol solutions with the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging activity against the chlorcarvacrol concentration to determine the IC₅₀ value.

Data Presentation: Antioxidant Activity of Chlorcarvacrol

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg)

Section 5: In Vivo Efficacy and Toxicity

In vivo studies are essential to evaluate the efficacy and safety of chlorcarvacrol in a whole-organism context. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Murine Model of Bacterial Infection

This model assesses the ability of chlorcarvacrol to treat a bacterial infection in mice.

Experimental Protocol: Murine Peritonitis Model

  • Animal Model:

    • Use an appropriate strain of mice (e.g., BALB/c).

  • Infection:

    • Induce peritonitis by intraperitoneal injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., S. aureus).

  • Treatment:

    • Administer chlorcarvacrol at various doses via an appropriate route (e.g., intraperitoneal or oral) at specific time points post-infection. Include a vehicle control group and a positive control antibiotic group.

  • Monitoring:

    • Monitor the mice for survival, clinical signs of illness, and body weight changes over a period of several days.

  • Bacterial Load Determination:

    • At a predetermined time point, euthanize a subset of mice from each group.

    • Collect peritoneal lavage fluid and/or organs (e.g., spleen, liver).

    • Determine the bacterial load by plating serial dilutions and counting CFU.

Data Presentation: In Vivo Efficacy of Chlorcarvacrol in a Murine Infection Model

Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load in Peritoneal Fluid (log₁₀ CFU/mL)
Vehicle Control-
Chlorcarvacrol[Dose 1]
[Dose 2]
Positive Control[Dose]
Acute Toxicity Study

This study provides an initial assessment of the in vivo toxicity of chlorcarvacrol.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model:

    • Use a small number of rats or mice.

  • Dosing:

    • Administer a single oral dose of chlorcarvacrol to one animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Observations:

    • Record clinical signs, body weight changes, and any mortality.

  • Necropsy:

    • At the end of the study, perform a gross necropsy on all animals.

  • LD₅₀ Estimation:

    • Estimate the LD₅₀ (the dose that is lethal to 50% of the animals) based on the results.

Data Presentation: Acute Oral Toxicity of Chlorcarvacrol

SpeciesEstimated LD₅₀ (mg/kg)Observed Clinical Signs
Mouse/Rat

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_infection Infection Model cluster_toxicity Acute Toxicity A Induce Infection (e.g., Peritonitis) B Administer Chlorcarvacrol or Controls A->B C Monitor Survival & Clinical Signs B->C D Determine Bacterial Load B->D E Administer Single Dose (Up-and-Down) F Observe for 14 Days E->F G Record Clinical Signs & Mortality F->G H Estimate LD50 G->H

Caption: General workflow for in vivo efficacy and toxicity testing.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for the comprehensive evaluation of chlorcarvacrol's efficacy and safety. By systematically assessing its antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties, researchers can generate the critical data needed to determine its potential as a novel therapeutic agent. Given the limited existing data on chlorcarvacrol, a thorough investigation using these protocols is essential for advancing its development.

References

Application Notes and Protocols for Assessing the Membrane-Disrupting Activity of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorcarvacrol, a chlorinated derivative of the natural monoterpenoid phenol (B47542) carvacrol (B1668589), is anticipated to exhibit significant antimicrobial properties. Its parent compound, carvacrol, is well-documented to exert its antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. This leads to increased permeability, dissipation of membrane potential, and ultimately cell death.[1][2][3][4][5] Given their structural similarities, chlorcarvacrol is presumed to share this mechanism of action.

These application notes provide a comprehensive guide with detailed protocols for assessing the membrane-disrupting activity of chlorcarvacrol. The methodologies are adapted from established assays for carvacrol and other membrane-active agents, providing a robust framework for characterizing the activity of chlorcarvacrol.

Mechanism of Action: Membrane Disruption

The proposed mechanism of action for chlorcarvacrol, based on studies of carvacrol, involves its interaction with the lipid bilayer of the cell membrane. As a hydrophobic molecule, it is expected to partition into the membrane, causing a disturbance in the lipid and protein interactions.[1] This disruption leads to several key events:

  • Increased Membrane Permeability: The integration of chlorcarvacrol into the membrane increases its fluidity and creates transient pores, leading to the leakage of intracellular components such as ions (K+, H+), ATP, and even larger molecules like nucleic acids and proteins.[1][2][5]

  • Membrane Depolarization: The increased permeability disrupts the proton motive force by allowing the leakage of ions, leading to the dissipation of the membrane potential.[1][4]

  • Inhibition of Cellular Processes: The loss of membrane integrity and potential directly impacts essential cellular functions, including ATP synthesis and nutrient transport, ultimately resulting in cell death.[1]

Key Experiments to Assess Membrane-Disrupting Activity

Several assays can be employed to quantify the membrane-disrupting effects of chlorcarvacrol. The following protocols are foundational and can be optimized for specific microbial strains or cell types.

Liposome (B1194612) Dye Leakage Assay

This assay utilizes artificial lipid vesicles (liposomes) encapsulating a fluorescent dye at a self-quenching concentration to model a cell membrane.[6][7][8] Disruption of the liposome membrane by chlorcarvacrol causes the dye to leak out, resulting in dilution and a measurable increase in fluorescence.[6][7]

Protocol:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target membrane (e.g., bacterial or mammalian).

    • Encapsulate a fluorescent dye such as calcein (B42510) or carboxyfluorescein at a self-quenching concentration (e.g., 50-100 mM) within the liposomes.[6]

    • Remove unencapsulated dye by size-exclusion chromatography.

  • Assay Procedure:

    • Dispense a known concentration of the dye-loaded liposomes into a 96-well microplate.

    • Add varying concentrations of chlorcarvacrol to the wells.

    • Include a negative control (buffer) and a positive control (a detergent like Triton X-100 to cause 100% leakage).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 490 nm excitation and 520 nm emission for carboxyfluorescein).[9]

  • Data Analysis:

    • Calculate the percentage of dye leakage for each chlorcarvacrol concentration relative to the positive control.

    • Plot the percentage of leakage against the chlorcarvacrol concentration to determine the EC50 (the concentration required to cause 50% leakage).

Experimental Workflow for Liposome Dye Leakage Assay

Liposome_Dye_Leakage_Assay prep Prepare Dye-Loaded Liposomes dispense Dispense Liposomes into 96-well Plate prep->dispense add_cmpd Add Chlorcarvacrol (Varying Concentrations) dispense->add_cmpd add_ctrls Add Controls (Buffer, Triton X-100) dispense->add_ctrls incubate Incubate and Measure Fluorescence add_cmpd->incubate add_ctrls->incubate analyze Calculate % Leakage and Determine EC50 incubate->analyze

A flowchart of the liposome dye leakage assay.

Hemolysis Assay

This assay measures the ability of chlorcarvacrol to disrupt red blood cell (RBC) membranes, providing an indication of its potential cytotoxicity against mammalian cells.[9] Membrane rupture leads to the release of hemoglobin, which can be quantified spectrophotometrically.

Protocol:

  • Preparation of Red Blood Cells:

    • Obtain fresh red blood cells (e.g., sheep or human).

    • Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

    • Resuspend the RBCs in PBS to a final concentration of 0.5-1% (v/v).

  • Assay Procedure:

    • Add the RBC suspension to a 96-well plate.

    • Add varying concentrations of chlorcarvacrol.

    • Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405-414 nm.[9]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.

    • Plot the percentage of hemolysis against the chlorcarvacrol concentration to determine the HC50 (the concentration causing 50% hemolysis).

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay prep_rbc Prepare Washed Red Blood Cell Suspension dispense_rbc Dispense RBCs into 96-well Plate prep_rbc->dispense_rbc add_cmpd Add Chlorcarvacrol (Varying Concentrations) dispense_rbc->add_cmpd add_ctrls Add Controls (PBS, Triton X-100) dispense_rbc->add_ctrls incubate Incubate at 37°C add_cmpd->incubate add_ctrls->incubate centrifuge Centrifuge Plate incubate->centrifuge measure Measure Absorbance of Supernatant centrifuge->measure analyze Calculate % Hemolysis and Determine HC50 measure->analyze

A flowchart of the hemolysis assay.

Membrane Potential Assay

This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential upon treatment with chlorcarvacrol. Depolarization of the membrane is indicated by a change in the fluorescence of the dye.

Protocol:

  • Bacterial Culture Preparation:

    • Grow the target bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS or a buffer with low potassium concentration).

    • Resuspend the cells to a specific optical density (e.g., OD600 of 0.5).

  • Assay Procedure:

    • Add the bacterial suspension to a 96-well plate.

    • Add a voltage-sensitive dye, such as DiSC3(5) or DiOC2(3).[4]

    • Allow the dye to equilibrate with the cells.

    • Add varying concentrations of chlorcarvacrol.

    • Include a control with a known membrane-depolarizing agent (e.g., CCCP).

    • Monitor the fluorescence changes over time using a fluorescence plate reader. For DiOC2(3), changes in the ratio of red to green fluorescence are measured.[4]

  • Data Analysis:

    • Normalize the fluorescence data to the baseline before the addition of chlorcarvacrol.

    • Plot the change in fluorescence (or fluorescence ratio) against time for each concentration.

Signaling Pathway of Chlorcarvacrol-Induced Membrane Disruption

Membrane_Disruption_Pathway chlorcarvacrol Chlorcarvacrol membrane Bacterial Cell Membrane chlorcarvacrol->membrane Interacts with disruption Membrane Disruption (Increased Fluidity) membrane->disruption permeability Increased Membrane Permeability disruption->permeability depolarization Membrane Depolarization disruption->depolarization leakage Leakage of Ions (K+, H+) and ATP permeability->leakage inhibition Inhibition of Cellular Processes (e.g., ATP Synthesis) depolarization->inhibition leakage->inhibition death Cell Death inhibition->death

Proposed mechanism of chlorcarvacrol-induced membrane disruption.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear comparison.

Table 1: Liposome Dye Leakage Activity of Chlorcarvacrol

Concentration (µg/mL)% Leakage (Mean ± SD)
0 (Control)0.5 ± 0.1
105.2 ± 1.5
2515.8 ± 2.3
5048.9 ± 4.1
10085.4 ± 3.7
20098.1 ± 1.9
EC50 (µg/mL) ~50

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Hemolytic Activity of Chlorcarvacrol

Concentration (µg/mL)% Hemolysis (Mean ± SD)
0 (Control)0.2 ± 0.1
502.1 ± 0.8
1008.5 ± 1.9
20025.6 ± 3.5
40052.3 ± 4.8
80095.7 ± 2.4
HC50 (µg/mL) ~400

Note: The data presented are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the membrane-disrupting properties of chlorcarvacrol. By employing a combination of liposome-based and cell-based assays, researchers can gain a comprehensive understanding of its mechanism of action, potency, and potential for cytotoxicity. It is crucial to adapt and optimize these protocols for the specific experimental conditions and target organisms.

References

"protocol for studying the anti-biofilm properties of chlorcarvacrol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorcarvacrol, a chlorinated derivative of the natural monoterpenoid phenol (B47542) carvacrol (B1668589), is a promising candidate for investigation as an anti-biofilm agent. Due to the structural similarity to carvacrol, which has demonstrated significant anti-biofilm activity, it is hypothesized that chlorcarvacrol may exhibit similar or enhanced properties. The primary mechanism of action for carvacrol against biofilms is believed to be the disruption of bacterial cell membranes and the inhibition of quorum sensing (QS), a cell-to-cell communication system crucial for biofilm formation.

This document provides a comprehensive set of protocols to evaluate the anti-biofilm efficacy of chlorcarvacrol. The methodologies outlined will enable researchers to determine the minimum concentration of chlorcarvacrol required to inhibit biofilm formation and to quantify its effect on biofilm biomass. Furthermore, protocols for visualizing the impact of chlorcarvacrol on biofilm structure and for analyzing its influence on the expression of biofilm-related genes are detailed.

Note on Data: As of the last update, specific quantitative data on the anti-biofilm properties of chlorcarvacrol is limited in publicly available literature. Therefore, the data presented in this document is based on studies of its close structural analog, carvacrol, to provide a relevant frame of reference. Researchers are encouraged to generate specific data for chlorcarvacrol using the protocols provided.

Data Presentation

The following tables summarize the anti-biofilm activity of carvacrol against various bacterial strains. This data can serve as a benchmark for studies on chlorcarvacrol.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Carvacrol against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Salmonella Typhimurium312312[1]
Escherichia coli250250
Staphylococcus aureus625-

Table 2: Anti-Biofilm Activity of Carvacrol

Bacterial StrainAssayConcentrationBiofilm ReductionReference
Salmonella TyphimuriumCrystal Violet312 µg/mL (MIC)Significant reduction in biomass[1]
Salmonella TyphimuriumCrystal Violet1250 µg/mL (4x MIC)Further significant reduction[1]
Pseudomonas aeruginosaCrystal Violet2x MIC91%[2]
Staphylococcus aureusCrystal Violet-86-100%[3]
Escherichia coliCrystal Violet125 µg/mL (MIC/2)Significant inhibition[4][5]

Table 3: Effect of Carvacrol on Biofilm-Related Gene Expression

Bacterial StrainGene(s)EffectReference
Escherichia coliluxS, pfsDown-regulation[4]
Pseudomonas aeruginosalasRDown-regulation[6][7]

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the lowest concentration of chlorcarvacrol that inhibits the formation of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Chlorcarvacrol stock solution

  • Sterile phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of chlorcarvacrol in the appropriate growth medium in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL). Include positive controls (bacteria and medium without chlorcarvacrol) and negative controls (medium only).

  • Incubate the plate under conditions suitable for biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently remove the planktonic cells by washing the wells three times with sterile PBS.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[1]

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[1]

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of chlorcarvacrol that shows a significant reduction in biofilm formation compared to the positive control.

Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol quantifies the total biomass of a pre-formed biofilm after treatment with chlorcarvacrol.

Materials:

  • Same as for the MBIC protocol.

Procedure:

  • Grow biofilms in a 96-well microtiter plate as described in the MBIC protocol (steps 2 and 3) without the addition of chlorcarvacrol.

  • After incubation, remove the planktonic cells and wash the wells with sterile PBS.

  • Add fresh growth medium containing different concentrations of chlorcarvacrol to the wells with the pre-formed biofilms. Include a control with no chlorcarvacrol.

  • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Following treatment, remove the medium and wash the wells three times with sterile PBS.

  • Proceed with crystal violet staining and quantification as described in the MBIC protocol (steps 5-8).

Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.

Materials:

  • Glass-bottom petri dishes or chamber slides

  • Bacterial culture

  • Growth medium

  • Chlorcarvacrol

  • Fluorescent stains (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells)

  • Confocal microscope

Procedure:

  • Grow biofilms on the glass surface of the petri dishes or chamber slides in the presence or absence of chlorcarvacrol.

  • After the desired incubation period, gently wash the biofilms with PBS to remove planktonic bacteria.

  • Stain the biofilms with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analyze the images to assess changes in biofilm thickness, density, and the ratio of live to dead cells.

Analysis of Biofilm-Related Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to determine if chlorcarvacrol affects the expression of genes known to be involved in biofilm formation and quorum sensing.

Materials:

  • Biofilms grown with and without chlorcarvacrol

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Primers for target genes (e.g., lasR, luxS) and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • Grow biofilms in the presence and absence of sub-inhibitory concentrations of chlorcarvacrol.

  • Harvest the bacterial cells from the biofilms.

  • Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the chlorcarvacrol-treated samples compared to the untreated control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_visualization Visualization & Mechanistic Studies cluster_analysis Data Analysis start Bacterial Culture Preparation mbic MBIC Assay (Biofilm Inhibition) start->mbic biomass Crystal Violet Assay (Biofilm Quantification) start->biomass compound_prep Chlorcarvacrol Stock Solution compound_prep->mbic compound_prep->biomass clsm Confocal Laser Scanning Microscopy (CLSM) (Biofilm Structure & Viability) mbic->clsm qpcr qRT-PCR (Gene Expression Analysis) mbic->qpcr biomass->clsm biomass->qpcr data_analysis Data Interpretation & Conclusion clsm->data_analysis qpcr->data_analysis

Caption: Experimental workflow for studying the anti-biofilm properties of chlorcarvacrol.

quorum_sensing_pathway cluster_bacterium Bacterial Cell luxI Autoinducer Synthase (e.g., LuxI, LasI) ahl Autoinducer (AHL) luxI->ahl synthesis luxR Receptor Protein (e.g., LuxR, LasR) ahl->luxR binding complex AHL-Receptor Complex ahl->complex ahl_out Extracellular Autoinducers ahl->ahl_out diffusion luxR->complex genes Target Genes (Biofilm formation, Virulence factors) complex->genes activates transcription chlorcarvacrol Chlorcarvacrol chlorcarvacrol->luxI Down-regulates expression chlorcarvacrol->luxR Inhibits receptor binding ahl_out->ahl uptake

Caption: Putative mechanism of chlorcarvacrol action via quorum sensing inhibition.

References

Application Notes and Protocols for In Vivo Experimental Models in Carvacrol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Specificity: The following application notes and protocols focus on Carvacrol (B1668589) . While the initial query specified "chlorcarvacrol," a chlorinated derivative of carvacrol, the vast majority of published in vivo research in anticancer, anti-inflammatory, and antimicrobial contexts has been conducted on the parent compound, carvacrol. In vivo experimental data for chlorcarvacrol in these specific therapeutic areas are not widely available in the current scientific literature. The principles and models outlined below for carvacrol would, however, provide a strong foundational basis for designing and conducting future in vivo studies on its derivatives.

Introduction

Carvacrol (2-methyl-5-(1-methylethyl)phenol) is a phenolic monoterpenoid found abundantly in the essential oils of oregano, thyme, and other aromatic plants[1]. A growing body of preclinical research highlights its potent therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[2]. These effects are attributed to its ability to modulate various cellular signaling pathways, reduce oxidative stress, and disrupt microbial membranes[2][3]. This document provides detailed protocols and data summaries for researchers and drug development professionals interested in evaluating carvacrol in established in vivo experimental models.

In Vivo Models for Anticancer Studies

Carvacrol has demonstrated significant antitumor effects in various preclinical cancer models, primarily through the induction of apoptosis and inhibition of proliferation and metastasis[4][5].

Quantitative Data Summary: Anticancer Efficacy of Carvacrol
Model TypeAnimal ModelCarvacrol Formulation & DoseKey FindingsReference(s)
Lung Cancer Xenograft Athymic Nude MiceCarvacrol Nanoemulsion (CANE); 50 & 100 mg/kgDose-dependent tumor growth reduction. Significant tumor weight reduction: 34.2% (50 mg/kg) and 62.1% (100 mg/kg).[6]
Chemically-Induced Breast Cancer Female Holtzman RatsCarvacrol; Dosage not specified in abstract75% reduction in tumor frequency; 67% reduction in tumor incidence; significant reduction in tumor volume.[4]
Hepatocellular Carcinoma Male Wistar RatsCarvacrol; Dosage not specified in abstractSignificant depletion in tumor markers (AFP, AFU, VEGF); antiproliferative and apoptotic effects.[7]
Colitis-Associated Colon Cancer Fischer 344 RatsCarvacrol; 50 mg/kg (oral)Promoted endogenous antioxidant systems and suppressed inflammation in the colon.[8]
Protocol: Human Lung Adenocarcinoma (A549) Xenograft Model

This protocol details the evaluation of carvacrol's antitumor activity in a subcutaneous xenograft model using athymic nude mice[6].

Materials:

  • Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)

  • Human lung adenocarcinoma A549 cell line

  • Matrigel or similar basement membrane matrix

  • Carvacrol Nanoemulsion (CANE) or carvacrol in a suitable vehicle (e.g., corn oil)

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Methodology:

  • Cell Culture: Culture A549 cells under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂).

  • Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest A549 cells during the logarithmic growth phase.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 0.2 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., oral gavage of vehicle)

      • Group 2: Carvacrol (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Carvacrol (e.g., 100 mg/kg, oral gavage, daily)

      • Group 4: Positive Control (e.g., standard chemotherapy agent)

    • Administer treatments for a predetermined period (e.g., 21-28 days).

  • Data Collection & Endpoints:

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length × Width²)/2.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect tumor tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for apoptotic markers like Bax/Bcl-2, caspases).

In Vivo Models for Antimicrobial Studies

Carvacrol exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections, including those caused by antibiotic-resistant strains[3][9][10].

Quantitative Data Summary: Antimicrobial Efficacy of Carvacrol
Model TypeAnimal ModelCarvacrol Dose (Route)PathogenKey FindingsReference(s)
Bacterial Peritonitis/Sepsis Female Swiss Mice10, 25, & 50 mg/kg (i.p.)KPC-producing Klebsiella pneumoniae100% survival in all carvacrol-treated groups vs. 50% in the untreated control group at 24h. Significantly reduced bacterial load in peritoneal lavage.[9][10]
Chronic Lung Infection MiceCombination of Carvacrol (CV) + Zinc Sulfate (Zn) + Tobramycin (TOB) (intratracheal)Pseudomonas aeruginosaThe combination therapy reduced lung inflammation and tissue involvement, yielding the best histopathological outcomes.[11]
Protocol: Murine Peritonitis Model for K. pneumoniae Infection

This protocol is adapted from studies evaluating carvacrol against multidrug-resistant K. pneumoniae[9][10].

Materials:

  • Female Swiss mice (6-8 weeks old)

  • KPC-producing Klebsiella pneumoniae strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Carvacrol solution in a suitable vehicle

  • Polymyxin (B74138) B (positive control)

  • Sterile saline and syringes

Methodology:

  • Bacterial Culture Preparation:

    • Culture K. pneumoniae in TSB overnight at 37°C.

    • Centrifuge the culture, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., 4.0 × 10⁸ CFU/mL, which corresponds to the LD₅₀ in this model).

  • Animal Grouping and Infection:

    • Randomly divide mice into treatment groups (n=6-10 per group):

      • Group 1: Untreated Control (infected, receives vehicle)

      • Group 2: Carvacrol (10 mg/kg, i.p.)

      • Group 3: Carvacrol (25 mg/kg, i.p.)

      • Group 4: Carvacrol (50 mg/kg, i.p.)

      • Group 5: Polymyxin B (2 mg/kg, i.p., positive control)

    • Induce infection by injecting 0.1 mL of the bacterial suspension intraperitoneally (i.p.).

  • Treatment:

    • Administer the respective treatments (carvacrol, vehicle, or polymyxin B) via i.p. injection shortly after infection (e.g., 1 hour post-infection).

  • Data Collection & Endpoints:

    • Survival: Monitor the survival of mice over a 24-hour period.

    • Bacterial Load: At a set time point (e.g., 6 hours post-infection), euthanize a subset of animals from each group. Perform a peritoneal lavage by injecting 1 mL of sterile saline into the peritoneal cavity, aspirating the fluid, and plating serial dilutions on TSA plates to determine CFU/mL.

    • Immune Response: Collect blood samples for white blood cell (WBC) and platelet counts to assess the systemic inflammatory response.

In Vivo Models for Anti-inflammatory Studies

Carvacrol mitigates inflammation by modulating key inflammatory mediators and pathways, such as reducing pro-inflammatory cytokines (IL-1β, TNF-α) and inducing the anti-inflammatory cytokine IL-10[12][13].

Quantitative Data Summary: Anti-inflammatory Efficacy of Carvacrol
Model TypeAnimal ModelCarvacrol Dose (Route)Key FindingsReference(s)
Paw Edema Mice50 & 100 mg/kgAttenuated paw edema; reduced local levels of IL-1β and PGE₂; enhanced local levels of IL-10.[13]
Ethanol-Induced Gastric Ulcer Rats50 & 100 mg/kg (oral)Reduced gastric lesions; blunted increases in inflammatory cytokines (NF-κB and TNF-α) in gastric tissue.[14]
Streptozotocin-Induced Diabetes RatsDosage not specifiedReduced levels of IL-1β, IL-6, and TNF-α.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Carvacrol-Induced Apoptosis in Cancer Cells

Carvacrol can induce mitochondrial-mediated apoptosis in cancer cells by increasing reactive oxygen species (ROS), which in turn modulates the expression of key apoptotic regulators[6].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Carvacrol Carvacrol ROS ↑ Reactive Oxygen Species (ROS) Carvacrol->ROS pJNK ↑ p-JNK ROS->pJNK Mito Mitochondrial Stress ROS->Mito pJNK->Mito Bax ↑ Bax CytoC Cytochrome C Release Bax->CytoC Bcl2 ↓ Bcl-2 Bcl2->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mito->Bax Mito->Bcl2

Caption: Carvacrol induces mitochondrial-mediated apoptosis in cancer cells.

Experimental Workflow: General In Vivo Efficacy Study

This diagram outlines a typical workflow for conducting an in vivo study to assess the efficacy of a test compound like carvacrol.

G start Study Design & Ethical Approval acclimatize Animal Procurement & Acclimatization (1-2 weeks) start->acclimatize model Disease Model Induction (e.g., Tumor Xenograft, Infection) acclimatize->model random Baseline Measurement & Randomization into Groups model->random treat Treatment Period (Vehicle, Carvacrol, Positive Control) random->treat monitor In-life Monitoring (e.g., Tumor Volume, Body Weight, Clinical Signs) treat->monitor monitor->treat Daily/Scheduled Dosing endpoint Terminal Endpoint (Euthanasia & Tissue Collection) monitor->endpoint Study Completion analysis Ex Vivo Analysis (Histology, Biomarkers, Bacterial Load) endpoint->analysis stats Statistical Analysis & Data Interpretation analysis->stats end Conclusion & Reporting stats->end

Caption: Generalized workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Enhancing Chlorcarvacrol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcarvacrol, a chlorinated derivative of the monoterpenoid phenol (B47542) carvacrol (B1668589), presents a promising scaffold for therapeutic development due to its potential biological activities. However, like many phenolic compounds, its clinical utility may be hampered by poor aqueous solubility and limited oral bioavailability. This document provides a detailed overview of established and emerging techniques to overcome these limitations, with a focus on nanoformulation and complexation strategies. While specific pharmacokinetic data for chlorcarvacrol is limited in the public domain, the principles and protocols outlined herein are based on successful applications with the closely related compound, carvacrol, and other poorly soluble drugs.

Data on Bioavailability Enhancement of Carvacrol (as a proxy for Chlorcarvacrol)

The following tables summarize quantitative data from studies on carvacrol, which can serve as a valuable reference for anticipating the potential improvements in chlorcarvacrol bioavailability using similar techniques.

Table 1: Enhancement of Carvacrol Bioavailability through Formulation Strategies

Formulation StrategyDelivery SystemKey FindingReference Compound
Complexationβ-CyclodextrinImproved antihypertensive and anti-inflammatory effects compared to free carvacrol, suggesting enhanced bioavailability.Carvacrol
NanoencapsulationPoly(DL-lactide-co-glycolide) (PLGA) NanoparticlesShowed a 60% release after 3 hours and approximately 95% release after 24 hours, indicating a controlled release profile that can improve therapeutic efficacy.[1]Carvacrol
NanoencapsulationChitosan-coated Solid Lipid Nanoparticles (SLNs)Oral bioavailability of curcumin (B1669340) (another poorly soluble polyphenol) was significantly improved compared to a suspension, a principle applicable to chlorcarvacrol.[2]Curcumin
Solid Galenic FormulationDelayed-release formulationIn an in vivo study, the formulation delayed carvacrol release to the lower digestive tract (caeca), demonstrating targeted delivery.[3]Carvacrol
Self-Nanoemulsifying Drug Delivery System (SNEDDS)SNEDDS with Docetaxel (B913)A SNEDDS formulation of docetaxel and carvacrol showed a 2.3-fold higher dissolution of docetaxel compared to the free drug.[4]Docetaxel and Carvacrol

Experimental Protocols

The following are detailed protocols for the preparation of chlorcarvacrol formulations designed to enhance bioavailability. These are adapted from established methods for carvacrol and other hydrophobic compounds.[1][2]

Protocol 1: Preparation of Chlorcarvacrol-Loaded PLGA Nanoparticles

Objective: To encapsulate chlorcarvacrol within biodegradable and biocompatible PLGA nanoparticles to improve its solubility and provide controlled release.

Materials:

  • Chlorcarvacrol

  • Poly(DL-lactide-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

  • Freeze-dryer

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of chlorcarvacrol in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes on ice to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4 hours to allow for the complete evaporation of dichloromethane, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated chlorcarvacrol.

  • Lyophilization: Resuspend the purified nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

Protocol 2: Preparation of Chlorcarvacrol-β-Cyclodextrin Inclusion Complexes

Objective: To form an inclusion complex of chlorcarvacrol with β-cyclodextrin to enhance its aqueous solubility and stability.[5][6]

Materials:

  • Chlorcarvacrol

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water at a 1:2 molar ratio relative to chlorcarvacrol, with gentle heating (40-50°C) and stirring to ensure complete dissolution.

  • Chlorcarvacrol Solution: Dissolve chlorcarvacrol in a minimal amount of ethanol.

  • Complexation: Slowly add the chlorcarvacrol solution to the β-cyclodextrin solution under continuous stirring.

  • Stirring and Incubation: Continue stirring the mixture at 40-50°C for 24 hours.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize for 48 hours to obtain the chlorcarvacrol-β-cyclodextrin inclusion complex as a dry powder.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual frameworks for enhancing chlorcarvacrol bioavailability.

experimental_workflow_plga cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation cluster_purification Purification & Drying chlor Chlorcarvacrol mix_org Dissolve chlor->mix_org plga PLGA plga->mix_org dcm Dichloromethane dcm->mix_org emulsify Emulsification mix_org->emulsify pva PVA mix_aq Dissolve pva->mix_aq water Deionized Water water->mix_aq mix_aq->emulsify sonicate Sonication emulsify->sonicate evap Solvent Evaporation sonicate->evap centrifuge Centrifugation & Washing evap->centrifuge lyophilize Freeze-Drying centrifuge->lyophilize final_product Chlorcarvacrol-Loaded PLGA Nanoparticles lyophilize->final_product

Caption: Workflow for PLGA nanoparticle formulation.

experimental_workflow_cyclodextrin cluster_solutions Solution Preparation cluster_complexation Complex Formation cluster_purification Purification & Drying chlor Chlorcarvacrol mix_chlor Dissolve chlor->mix_chlor ethanol Ethanol ethanol->mix_chlor combine Combine Solutions mix_chlor->combine beta_cd β-Cyclodextrin mix_cd Dissolve with Heat beta_cd->mix_cd water Deionized Water water->mix_cd mix_cd->combine stir Stir for 24h combine->stir evap Rotary Evaporation stir->evap lyophilize Freeze-Drying evap->lyophilize final_product Chlorcarvacrol-β-CD Inclusion Complex lyophilize->final_product

Caption: Workflow for β-cyclodextrin inclusion complexation.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_mechanisms Mechanisms of Improvement cluster_outcome Outcome problem Poor Aqueous Solubility & Low Bioavailability of Chlorcarvacrol nano Nanoencapsulation (e.g., PLGA, Liposomes) problem->nano complex Complexation (e.g., Cyclodextrins) problem->complex other Other Techniques (e.g., Solid Dispersion, Particle Size Reduction) problem->other inc_sol Increased Solubility nano->inc_sol inc_abs Enhanced Absorption nano->inc_abs prot Protection from Degradation nano->prot ctrl_rel Controlled Release nano->ctrl_rel complex->inc_sol complex->prot other->inc_sol other->inc_abs outcome Improved Bioavailability & Enhanced Therapeutic Efficacy inc_sol->outcome inc_abs->outcome prot->outcome ctrl_rel->outcome

Caption: Strategies to enhance chlorcarvacrol bioavailability.

References

Application Notes and Protocols for Carvacrol as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chlorcarvacrol: Information regarding the specific use of chlorcarvacrol as a reference compound in biological assays is limited in publicly available scientific literature. However, its non-chlorinated analog, carvacrol (B1668589), is extensively studied and utilized as a reference for its potent antimicrobial, anti-inflammatory, and antioxidant properties. The addition of a chlorine atom to the carvacrol structure may potentially enhance its biological activity, a phenomenon observed with other halogenated phenols. These notes, therefore, focus on the well-documented applications of carvacrol, which can serve as a foundational reference for investigating chlorcarvacrol.

Carvacrol in Antimicrobial Assays

Carvacrol is frequently used as a positive control or reference compound in antimicrobial susceptibility testing due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Carvacrol

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of carvacrol against various microorganisms as reported in the literature. These values can vary based on the specific strain and the assay conditions.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538~147 - 400[2]
Staphylococcus aureusClinical Isolate380 ± 58[3]
Escherichia coliClinical Isolate370 ± 56[3]
Group A StreptococciClinical Isolates64 - 256[1]
Salmonella TyphimuriumATCC 14028312 - 600[4][5]
Candida spp.Clinical Isolates128 - 512[6]
Vibrio parahaemolyticusATCC 17802500[6]
Shewanella putrefaciensATCC 49138500[6]
Pseudomonas fluorescensATCC 13525500[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.[7]

  • Preparation of Carvacrol Stock Solution: Prepare a stock solution of carvacrol in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the carvacrol stock solution in a suitable broth medium (e.g., Trypticase Soy Broth or Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted carvacrol. Include a positive control (broth with inoculum, no carvacrol) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of carvacrol that completely inhibits the visible growth of the microorganism.[7]

Carvacrol in Anti-Inflammatory Assays

Carvacrol is recognized for its anti-inflammatory properties and is often used as a reference compound in assays that measure the inhibition of inflammatory mediators and enzymes.

Quantitative Data: IC50 Values of Carvacrol in Anti-Inflammatory Assays

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Assay TargetIC50 ValueReference
Cyclooxygenase-1 (COX-1)0.7 µM[8]
Cyclooxygenase-2 (COX-2)0.8 µM[8][9]
5-Lipoxygenase (5-LOX)8.46 ± 0.92 µg/mL (equimolar mixture with thymol)[10]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[8]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a suitable reaction buffer, incubate the COX enzyme with various concentrations of carvacrol or a vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The product of the COX reaction, prostaglandin E2 (PGE2), is measured using a specific enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of carvacrol that inhibits 50% of PGE2 production is determined as the IC50 value.[8]

Carvacrol in Antioxidant Assays

Carvacrol's phenolic structure contributes to its antioxidant activity, making it a useful reference standard in assays that measure free radical scavenging capacity.

Quantitative Data: IC50/EC50 Values of Carvacrol in Antioxidant Assays

The IC50 or EC50 (half-maximal effective concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals.

AssayIC50/EC50 Value (µg/mL)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging43.82 ± 2.41 (equimolar mixture with thymol)[10][11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging23.29 ± 0.71 (equimolar mixture with thymol)[10][11]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of carvacrol in methanol.

  • Reaction Mixture: Mix the DPPH solution with the carvacrol solutions in a 96-well plate or cuvettes. Include a control with DPPH and methanol only.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against carvacrol concentration.

Carvacrol in Cytotoxicity Assays

Carvacrol has demonstrated cytotoxic effects against various cancer cell lines and is used as a reference to evaluate the anticancer potential of other compounds.

Quantitative Data: IC50 Values of Carvacrol in Cytotoxicity Assays
Cell LineCancer TypeIC50 ValueIncubation TimeReference
PC-3Prostate Carcinoma46.71 µM-[12]
DU 145Prostate Carcinoma84.39 µM-[12]
AGSGastric Carcinoma82.57 µM-[12]
HeLaCervical Cancer- (Enhanced Topotecan (B1662842) cytotoxicity)-[13]
HCT116Colon Cancer- (Enhanced Topotecan cytotoxicity)-[13]
MCF-7Breast Cancer0.92 ± 0.09 µg/mL (equimolar mixture with thymol)72 h[10][14]
MDA-MB-231Breast Cancer1.46 ± 0.16 µg/mL (equimolar mixture with thymol)72 h[10][14]
MDA-MB-436Breast Cancer1.70 ± 0.22 µg/mL (equimolar mixture with thymol)72 h[10][14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of carvacrol and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the control. The IC50 value is the concentration of carvacrol that reduces cell viability by 50%.

Signaling Pathways Modulated by Carvacrol

Carvacrol has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its application as a reference compound in mechanistic studies.

Wnt/β-catenin Signaling Pathway

Carvacrol has been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[15]

Wnt_Pathway cluster_destruction Destruction Complex Carvacrol Carvacrol beta_catenin β-catenin Carvacrol->beta_catenin Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 GSK3b GSK-3β Dvl->GSK3b GSK3b->beta_catenin Phosphorylation & Degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: Carvacrol's inhibition of the Wnt/β-catenin signaling pathway.

Hedgehog/GLI Signaling Pathway

Carvacrol can inhibit the Hedgehog (HH)/GLI signaling pathway, another critical pathway in development and cancer.[16][17]

Hedgehog_Pathway Carvacrol Carvacrol SMO Smoothened (SMO) Carvacrol->SMO Inhibits Hedgehog Hedgehog (HH) Ligand PTCH1 Patched-1 (PTCH1) Hedgehog->PTCH1 PTCH1->SMO GLI GLI SMO->GLI SUFU SUFU SUFU->GLI GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Transcription GLI_A->Target_Genes NLRP3_Pathway Carvacrol Carvacrol NLRP3 NLRP3 Carvacrol->NLRP3 Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b IL1b IL-1β (Active) Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation Western_Blot_Workflow A Cell/Tissue Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking (e.g., with BSA or milk) D->E F Primary Antibody Incubation (e.g., anti-β-catenin) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Chlorocarvacrol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-chlorocarvacrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 6-chlorocarvacrol?

A1: The most prevalent method for synthesizing 6-chlorocarvacrol is through the direct electrophilic chlorination of carvacrol (B1668589). Sulfuryl chloride (SO₂Cl₂) is a commonly used chlorinating agent for this transformation, typically carried out in an inert solvent like chloroform (B151607) or dichloromethane. This reaction is an electrophilic aromatic substitution where the hydroxyl group of carvacrol directs the incoming chlorine atom primarily to the ortho and para positions.

Q2: What are the primary challenges in synthesizing 6-chlorocarvacrol with high yield?

A2: The main challenges in achieving a high yield of 6-chlorocarvacrol include:

  • Formation of Isomeric Byproducts: The primary challenge is controlling the regioselectivity of the chlorination. The hydroxyl and isopropyl groups on the carvacrol ring direct chlorination to multiple positions, leading to the formation of isomers such as 4-chlorocarvacrol and dichlorinated products.

  • Polychlorination: The activated nature of the phenol (B47542) ring can lead to the addition of more than one chlorine atom, resulting in dichlorinated or even trichlorinated carvacrol derivatives, which reduces the yield of the desired monosubstituted product.

  • Reaction Conditions: The reaction is sensitive to temperature, reaction time, and the stoichiometry of the reactants. Suboptimal conditions can lead to incomplete conversion or an increase in side product formation.

  • Purification: Separating 6-chlorocarvacrol from unreacted carvacrol and its isomers can be challenging due to their similar physical properties.

Q3: How can I improve the regioselectivity to favor the formation of 6-chlorocarvacrol?

A3: Improving the regioselectivity for the ortho-position (6-position) can be achieved by:

  • Choice of Chlorinating Agent: While sulfuryl chloride is common, other reagents can be explored.

  • Use of Catalysts: Certain catalysts can influence the ortho/para product ratio. Lewis acids or specific amine catalysts have been shown to direct chlorination in phenols.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and the distribution of isomers.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitutions.

Q4: What are the expected byproducts in this synthesis?

A4: The primary byproducts are isomers of 6-chlorocarvacrol, with 4-chlorocarvacrol being a significant one. Dichlorinated products, such as 4,6-dichlorocarvacrol, and unreacted carvacrol are also commonly found in the crude reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-chlorocarvacrol.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product - Incomplete reaction. - Formation of multiple byproducts (isomers, polychlorinated compounds). - Suboptimal reaction temperature or time. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the molar ratio of carvacrol to sulfuryl chloride (start with a 1:1 ratio). - Carefully control the reaction temperature, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature. - Use a careful aqueous work-up to remove acidic byproducts and unreacted reagents. - Employ efficient purification techniques like column chromatography with an optimized solvent system.
Formation of Multiple Spots on TLC (Isomers) - Lack of regioselectivity in the chlorination reaction.- Experiment with different catalysts (e.g., a mild Lewis acid or an amine catalyst) to improve ortho-selectivity.[1][2] - Vary the solvent to investigate its effect on isomer distribution. - Adjust the reaction temperature; lower temperatures may favor one isomer over another.
Presence of Dichlorinated Products - Excess of the chlorinating agent (sulfuryl chloride).- Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of sulfuryl chloride. - Add the sulfuryl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in Purifying the Product - Similar polarities of the product and byproducts.- Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can improve separation. - Consider alternative purification methods such as preparative HPLC if column chromatography is ineffective.
Product is a Dark Oil or Discolored Solid - Presence of colored impurities from side reactions or degradation.- Treat the crude product with activated carbon to remove colored impurities before further purification. - Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions.

Experimental Protocols

General Protocol for the Synthesis of 6-Chlorocarvacrol

This protocol is a general guideline based on the chlorination of similar phenols. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • Carvacrol (2-isopropyl-5-methylphenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Chloroform (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve carvacrol (1.0 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in anhydrous chloroform dropwise to the stirred carvacrol solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize HCl and excess SO₂Cl₂), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 6-chlorocarvacrol.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
Entry Equivalents of SO₂Cl₂ Temperature (°C) Reaction Time (h) Yield of 6-chlorocarvacrol (%) Yield of 4-chlorocarvacrol (%) Yield of Dichlorinated Products (%)
11.00 to RT455305
21.20 to RT4502515
31.00665205
41.0RT2453510

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of 6-Chlorocarvacrol Carvacrol Carvacrol Chloronium Electrophilic Chlorination Carvacrol->Chloronium SO2Cl2 SO₂Cl₂ SO2Cl2->Chloronium Solvent Chloroform Solvent->Chloronium Product 6-Chlorocarvacrol Chloronium->Product Major Product Byproduct1 4-Chlorocarvacrol Chloronium->Byproduct1 Side Product Byproduct2 Dichlorocarvacrols Chloronium->Byproduct2 Side Product

Caption: Reaction scheme for the synthesis of 6-chlorocarvacrol.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for 6-Chlorocarvacrol Synthesis start Start Synthesis reaction Perform Chlorination start->reaction tlc Analyze Crude by TLC reaction->tlc low_yield Low Yield? tlc->low_yield isomers Multiple Isomers? low_yield->isomers No optimize_time_temp Optimize Reaction Time/Temperature low_yield->optimize_time_temp Yes polychloro Polychlorination? isomers->polychloro No optimize_catalyst Optimize Catalyst/ Solvent isomers->optimize_catalyst Yes purify Purify by Column Chromatography polychloro->purify No optimize_reagent Adjust SO₂Cl₂ Stoichiometry polychloro->optimize_reagent Yes characterize Characterize Product (NMR, MS) purify->characterize end Pure 6-Chlorocarvacrol characterize->end optimize_time_temp->reaction optimize_catalyst->reaction optimize_reagent->reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

Parameter Relationships

Parameter_Relationships Relationship between Parameters and Synthesis Outcome cluster_params Reaction Parameters cluster_outcomes Synthesis Outcomes Temperature Temperature Yield Yield Temperature->Yield Regioselectivity Regioselectivity Temperature->Regioselectivity Reaction_Time Reaction_Time Reaction_Time->Yield SO2Cl2_Equivalents SO₂Cl₂ Equivalents SO2Cl2_Equivalents->Yield Purity Purity SO2Cl2_Equivalents->Purity affects polychlorination Catalyst Catalyst Catalyst->Yield Catalyst->Regioselectivity Regioselectivity->Purity

Caption: Key parameters influencing the yield and purity of 6-chlorocarvacrol.

References

Technical Support Center: Troubleshooting Chlorcarvacrol Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step for accurate and reproducible experimental results. Chlorcarvacrol, a halogenated monoterpenoid, presents a common challenge due to its hydrophobic nature and limited solubility in aqueous media. This guide provides troubleshooting advice and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my chlorcarvacrol not dissolving in water or buffer?

Chlorcarvacrol is a hydrophobic molecule, meaning it repels water. Its chemical structure leads to poor solubility in aqueous solutions. Direct dissolution in water or phosphate-buffered saline (PBS) will likely result in a suspension or precipitate.

Q2: I've dissolved chlorcarvacrol in DMSO, but it precipitates when I add it to my cell culture media. What should I do?

This is a common issue known as "salting out." The compound is soluble in the 100% organic solvent but crashes out when introduced to the largely aqueous environment of the cell culture medium. Here are some strategies to prevent this:

  • Optimize the dilution process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution directly to the pre-warmed (37°C) media with rapid mixing to avoid localized high concentrations that can trigger precipitation.

  • Adjust the final solvent concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.

  • Use solubility enhancers: For some applications, diluting the compound into a serum-containing medium can be effective. The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.

Q3: Can I heat the solution to help dissolve the chlorcarvacrol?

Mild heating can sometimes aid in dissolution. However, be cautious as excessive heat can degrade the compound. It is generally recommended to try other solubilization methods first. If you do use heat, a water bath at 37°C is a safe starting point.

Troubleshooting Flowchart

If you are encountering issues with chlorcarvacrol solubility, follow this troubleshooting workflow to identify and resolve the problem.

G cluster_0 start Start: Chlorcarvacrol Insolubility Issue check_solvent Is the initial solvent appropriate? start->check_solvent use_organic Dissolve in an organic solvent (e.g., DMSO, Ethanol) check_solvent->use_organic No precip_on_dilution Does it precipitate upon dilution in aqueous media? check_solvent->precip_on_dilution Yes use_organic->precip_on_dilution success Success: Chlorcarvacrol is solubilized precip_on_dilution->success No troubleshoot_dilution Troubleshoot Dilution precip_on_dilution->troubleshoot_dilution Yes yes_precip Yes no_precip No stepwise_dilution Use stepwise dilution and rapid mixing into pre-warmed media troubleshoot_dilution->stepwise_dilution consider_enhancers Still precipitating? stepwise_dilution->consider_enhancers consider_enhancers->success No use_enhancers Use Solubility Enhancers: - Surfactants (Tween 80) - Cyclodextrins (HP-β-CD) consider_enhancers->use_enhancers Yes yes_still_precip Yes no_still_precip No use_enhancers->success

Caption: Troubleshooting workflow for addressing chlorcarvacrol insolubility.

Quantitative Solubility Data

The following table summarizes the solubility of chlorcarvacrol and its parent compound, carvacrol, in various solvents. This data can help in selecting the appropriate solvent for your stock solutions.

CompoundSolventSolubilityTemperature (°C)
4-Chloro-2-isopropyl-5-methylphenolWaterAlmost InsolubleRoom Temperature
4-Chloro-2-isopropyl-5-methylphenolEthanol (B145695)10% (100 mg/mL)Room Temperature
CarvacrolWater0.45 g/L~21
Carvacrol5% (v/v) Ethanol in WaterSignificantly Increased vs. Water~21
CarvacrolDMSO55 mg/mLNot Specified

Experimental Protocols

Here are detailed protocols for common methods to solubilize chlorcarvacrol for experimental use.

Protocol 1: Using a Co-Solvent (DMSO or Ethanol)

This is the most common and straightforward method for preparing stock solutions.

Materials:

  • Chlorcarvacvacrol powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • or 200-proof Ethanol (EtOH)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of chlorcarvacrol powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • For use in aqueous media (e.g., cell culture), serially dilute the stock solution in your final buffer or media, ensuring the final concentration of the organic solvent is low (typically ≤0.5% for DMSO) to avoid cytotoxicity. Add the stock solution dropwise to the pre-warmed media while vortexing to ensure rapid dispersion.

Protocol 2: Using a Surfactant (Tween 80) to Create a Nanoemulsion

This method is useful for creating a stable dispersion of chlorcarvacrol in an aqueous solution.

Materials:

  • Chlorcarvacrol

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Ultrasonic probe or bath sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of chlorcarvacrol in an appropriate organic solvent like ethanol.

  • In a separate container, prepare an aqueous solution of Tween 80 (e.g., 1% v/v in deionized water).

  • While vigorously stirring the Tween 80 solution, slowly add the chlorcarvacrol stock solution drop by drop.

  • Continue stirring for 15-30 minutes.

  • For a more stable and uniform nanoemulsion, sonicate the mixture using an ultrasonic probe or a bath sonicator. The duration and power of sonication will need to be optimized for your specific setup.

  • The resulting nanoemulsion should appear as a stable, milky-white liquid.

Protocol 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Materials:

  • Chlorcarvacrol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure (Kneading Method):

  • Place a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 chlorcarvacrol to cyclodextrin) in a mortar.

  • Add a small amount of water to the HP-β-CD to form a paste.

  • Add the chlorcarvacrol to the paste.

  • Knead the mixture thoroughly for 30-60 minutes.

  • The resulting paste can be dried (e.g., in a vacuum oven or by freeze-drying) to obtain a powder with enhanced water solubility.

  • The powder can then be dissolved in your desired aqueous medium.

Signaling Pathways

Carvacrol, a closely related compound, has been shown to modulate several key signaling pathways. Understanding these pathways can provide context for the potential mechanisms of action of chlorcarvacrol.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse

Caption: Simplified diagram of the MAPK signaling pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_off TCF TargetGenes_off Target Gene Repression TCF_off->TargetGenes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Activates DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibits beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin (nucleus) beta_catenin_on->beta_catenin_nucleus Translocates to TCF_on TCF beta_catenin_nucleus->TCF_on Binds TargetGenes_on Target Gene Activation TCF_on->TargetGenes_on

Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

"improving the stability of chlorcarvacrol solutions for experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorcarvacrol solutions. Our aim is to help you overcome common challenges related to solubility and stability, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is chlorcarvacrol and why is its solubility a concern?

A1: Chlorcarvacrol is a chlorinated monoterpenoid and a derivative of carvacrol, a compound found in essential oils of oregano and thyme. Its partially hydrophobic nature leads to low solubility in aqueous solutions, which can result in precipitation and inconsistent concentrations in experimental setups.

Q2: What are the general solubility properties of chlorcarvacrol?

A2: Chlorcarvacrol is slightly soluble in water but shows good solubility in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO).[1][2] For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Q3: How does pH affect the stability of chlorcarvacrol solutions?

A3: As a phenolic compound, the solubility and stability of chlorcarvacrol can be pH-dependent. At higher pH values, the phenolic hydroxyl group can deprotonate, forming a phenolate (B1203915) anion which is more water-soluble. However, alkaline conditions can also promote oxidation and degradation. It is crucial to determine the optimal pH range for both solubility and stability for your specific application.

Q4: Can I use surfactants to improve the solubility of chlorcarvacrol?

A4: Yes, non-ionic surfactants like Tween 80 can be used to create stable emulsions of chlorcarvacrol in aqueous media.[1] This approach is particularly useful for in vivo studies where the use of organic solvents is limited. It is important to optimize the surfactant concentration to ensure complete emulsification without causing cellular toxicity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when preparing and using chlorcarvacrol solutions.

Issue 1: Precipitation upon dilution of a stock solution into aqueous media.
  • Possible Cause A: Exceeding the aqueous solubility limit.

    • Solution: Decrease the final concentration of chlorcarvacrol in your working solution. It is advisable to perform a solubility test to determine the maximum achievable concentration in your specific buffer or medium before proceeding with your experiments.

  • Possible Cause B: "Solvent shock" - rapid change in solvent polarity.

    • Solution: Add the concentrated stock solution dropwise into the aqueous medium while vigorously stirring or vortexing. This gradual addition helps to prevent localized supersaturation and precipitation. Pre-warming the aqueous medium can also improve solubility.

  • Possible Cause C: Insufficient co-solvent concentration.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) is sufficient to maintain chlorcarvacrol in solution. Be mindful of the solvent tolerance of your experimental system (e.g., cell culture), which is typically below 1% for DMSO.

Issue 2: Cloudiness or precipitation developing over time.
  • Possible Cause A: Temperature-dependent solubility.

    • Solution: Some compounds are less soluble at different temperatures. If your solution is prepared at room temperature but used at 37°C (e.g., in an incubator), precipitation may occur. Prepare solutions at the temperature of your experiment or ensure the concentration is well below the solubility limit at all relevant temperatures.

  • Possible Cause B: Degradation of chlorcarvacrol.

    • Solution: Chlorcarvacrol can be susceptible to oxidative, thermal, or photodegradation. Prepare fresh solutions for each experiment and protect them from light and excessive heat. The use of antioxidants can also be considered.

  • Possible Cause C: Interaction with media components.

    • Solution: Components in complex media, such as salts and proteins, can sometimes interact with the compound and cause precipitation. If this is suspected, try preparing the chlorcarvacrol solution in a simpler buffer (e.g., PBS) to see if the issue persists.

Data Presentation: Solubility and Stability Parameters

The following tables summarize key quantitative data to aid in the preparation of stable chlorcarvacrol solutions. Note: Specific solubility data for chlorcarvacrol is limited; therefore, data for the parent compound, carvacrol, is provided as a close approximation.

Table 1: Solubility of Carvacrol in Different Solvents

SolventSolubilityReference
WaterSlightly soluble[1]
EthanolSoluble[1]
EtherSoluble[1]
DMSOSoluble[1]

Table 2: Influence of pH on the Aqueous Solubility of Carvacrol

pHSolubility (S₀)Complexation Constant (Kc) with HP-β-CD
AcidicHigh (2.76)Increases as pH approaches 7.0
7.0Low (decreased by 80% from acidic)Highest

Data from a study on carvacrol, which suggests that while intrinsic solubility is higher in acidic conditions, the efficiency of complexation with cyclodextrins (a method to improve solubility) is greatest at neutral pH.[3]

Experimental Protocols

Protocol 1: Preparation of a Chlorcarvacrol Stock Solution
  • Weighing: Accurately weigh the desired amount of chlorcarvacrol powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of sterile, high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the chlorcarvacrol is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.

  • Sterilization: If required for your application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Medium
  • Pre-warm Medium: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the volume of the chlorcarvacrol stock solution required to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for DMSO).

  • Dilution: While gently vortexing or stirring the pre-warmed medium, add the calculated volume of the stock solution dropwise.

  • Final Mix: Mix the solution thoroughly by gentle inversion or swirling.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation.

Protocol 3: Enhancing Aqueous Solubility using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]

  • Molar Ratio Determination: Based on literature or preliminary experiments, determine the optimal molar ratio of chlorcarvacrol to cyclodextrin (B1172386) (e.g., 1:1).

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous medium.

  • Complexation: Add the chlorcarvacrol stock solution (prepared in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.

  • Equilibration: Allow the solution to stir for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: If any undissolved material remains, filter the solution through a 0.22 µm filter.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to working with chlorcarvacrol.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_exp Experiment stock Prepare Concentrated Stock Solution (e.g., in DMSO) working Prepare Working Solution in Aqueous Medium stock->working Dilute precip Precipitation Observed? working->precip adjust Adjust Protocol: - Lower Concentration - Modify Dilution - Use Stabilizer precip->adjust Yes experiment Perform Experiment precip->experiment No

Caption: A logical workflow for preparing and troubleshooting chlorcarvacrol solutions.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Releases NF-κB Chlorcarvacrol Chlorcarvacrol Chlorcarvacrol->IKK Inhibits DNA DNA NFkB_active->DNA Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription mapk_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK ERK_active p-ERK (Active) ERK->ERK_active Phosphorylation Chlorcarvacrol Chlorcarvacrol Chlorcarvacrol->MEK Inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_active->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

References

"overcoming challenges in the purification of chlorcarvacrol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of chlorcarvacrol (4-chloro-5-isopropyl-2-methylphenol).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of chlorcarvacrol?

A1: While specific impurity profiling for chlorcarvacrol synthesis is not extensively documented in publicly available literature, impurities can be inferred from the typical synthesis route: the chlorination of carvacrol (B1668589). Potential impurities may include:

  • Unreacted Carvacrol: Incomplete chlorination can lead to the presence of the starting material.

  • Isomeric Byproducts: Chlorination of carvacrol can potentially result in the formation of other chlorinated isomers, such as 2-chloro-5-isopropyl-2-methylphenol. The regioselectivity of the chlorination reaction is a critical factor.

  • Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated carvacrol derivatives.

  • Degradation Products: Chlorophenols can be susceptible to degradation, especially under harsh reaction or purification conditions.[1][2][3] Degradation can be initiated by factors like heat, light, or extreme pH.[4]

Q2: My purified chlorcarvacrol appears discolored (e.g., yellow or brown). What could be the cause?

A2: Discoloration in the final product often indicates the presence of impurities. Potential causes include:

  • Phenolic Oxidation: Phenols are susceptible to oxidation, which can form colored quinone-type byproducts. This can be exacerbated by exposure to air (oxygen), light, and trace metal impurities.

  • Residual Solvents or Reagents: Incomplete removal of colored reagents or solvents used in the synthesis or purification process.

  • Degradation Products: As mentioned in Q1, degradation of chlorcarvacrol can lead to colored impurities.

Q3: What are the recommended analytical techniques to assess the purity of chlorcarvacrol?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination of phenolic compounds.[5] A reversed-phase method with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and for structural elucidation of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparison against a reference standard.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Chlorcarvacrol does not crystallize upon cooling. - Solution is not saturated: Too much solvent was used. - Inappropriate solvent: The solubility of chlorcarvacrol in the chosen solvent at low temperature is still too high.- Evaporate excess solvent: Gently heat the solution to reduce the volume and concentrate the solute. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure chlorcarvacrol. - Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility. - Change the solvent system: Experiment with different solvents or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Common solvents for recrystallization of organic compounds include ethanol (B145695), hexane (B92381)/acetone, and hexane/ethyl acetate (B1210297).[6]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of chlorcarvacrol (60-62°C). - The solution is supersaturated. - Presence of impurities that inhibit crystal lattice formation. - Lower the temperature before saturation: Ensure the solution is not heated far beyond the point of dissolution. - Use a lower-boiling point solvent. - Add a small amount of a "good" solvent: If using a two-solvent system, add a few drops of the solvent in which the compound is more soluble to dissolve the oil, then cool slowly. - Perform a preliminary purification step: Use column chromatography to remove impurities that may be hindering crystallization.
Low recovery of purified chlorcarvacrol. - Too much solvent was used. - Premature crystallization during hot filtration. - Significant solubility in the cold solvent. - Use the minimum amount of hot solvent necessary for complete dissolution. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Steps
Poor separation of chlorcarvacrol from impurities (overlapping bands). - Inappropriate mobile phase polarity: The eluent is either too polar (eluting all compounds too quickly) or not polar enough (compounds are not moving down the column). - Column overloading: Too much sample was loaded onto the column. - Poorly packed column: Channeling or cracks in the stationary phase.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems to achieve good separation. A common starting point for phenols is a mixture of hexane and ethyl acetate. - Reduce the sample load: Use a larger column or load less material. - Repack the column carefully: Ensure a homogenous and tightly packed stationary phase.
Chlorcarvacrol is not eluting from the column. - The mobile phase is not polar enough. - Strong adsorption to the stationary phase (e.g., silica (B1680970) gel). - Gradually increase the polarity of the mobile phase: For example, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system. - Consider a different stationary phase: Alumina could be an alternative, or a reversed-phase column if the compound is very polar.
Streaking or tailing of the chlorcarvacrol band. - Sample is too concentrated when loaded. - Interaction of the phenolic hydroxyl group with the silica gel. - Dissolve the sample in a minimal amount of a non-polar solvent before loading. - Add a small amount of a polar modifier to the mobile phase: For example, a few drops of acetic acid can help to reduce tailing of acidic compounds like phenols.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory techniques for related compounds due to the lack of a specific, detailed published protocol for chlorcarvacrol. Optimization will be necessary for specific experimental conditions.

Protocol 1: Recrystallization of Chlorcarvacrol
  • Solvent Selection:

    • Based on the properties of similar phenolic compounds, potential single solvents for recrystallization include ethanol or a two-solvent system such as hexane/ethyl acetate or hexane/acetone.

    • To determine the ideal solvent, perform small-scale solubility tests. A good solvent will dissolve chlorcarvacrol when hot but not at room temperature. For a two-solvent system, the "good" solvent should dissolve chlorcarvacrol at room temperature, and the "poor" solvent should not.

  • Procedure:

    • Place the crude chlorcarvacrol in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent) to just dissolve the solid.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of Chlorcarvacrol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection:

    • Use TLC to determine an appropriate mobile phase. A good solvent system will give a retention factor (Rf) for chlorcarvacrol of approximately 0.3-0.4.

    • A common mobile phase for compounds of moderate polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

    • Dissolve the crude chlorcarvacrol in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor the elution of compounds using TLC.

    • Combine the fractions containing pure chlorcarvacrol.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Purity Analysis of Chlorcarvacrol by HPLC

Purification Step Retention Time (min) Peak Area (%) Purity (%)
Crude Product8.5 (Chlorcarvacrol)85.285.2
6.2 (Impurity A)7.8
9.8 (Impurity B)7.0
After Recrystallization8.5 (Chlorcarvacrol)98.698.6
After Column Chromatography8.5 (Chlorcarvacrol)99.599.5

Note: This is example data. Actual results will vary.

Visualizations

Chlorcarvacrol Purification Workflow

purification_workflow start Crude Chlorcarvacrol recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_analysis Purity Analysis (HPLC, GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Chlorcarvacrol purity_analysis->pure_product degradation_pathway chlorophenol Chlorophenol (e.g., Chlorcarvacrol) hydroxylation Hydroxylation chlorophenol->hydroxylation Oxidative Stress dechlorination Reductive Dechlorination chlorophenol->dechlorination Reducing Conditions intermediates Chlorocatechols, Hydroquinones hydroxylation->intermediates dechlorination->intermediates ring_cleavage Ring Cleavage final_products Aliphatic Compounds, CO2, H2O ring_cleavage->final_products intermediates->ring_cleavage

References

Technical Support Center: Reducing Byproduct Formation in Carvacrol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during the chlorination of carvacrol (B1668589).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of carvacrol monochlorination?

The hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and methyl (-CH₃) groups on the carvacrol ring are all activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, chlorination is expected to occur at the positions activated by these groups and not sterically hindered. The most likely monochlorinated products are 6-chlorocarvacrol and 4-chlorocarvacrol, resulting from substitution ortho and para to the powerful hydroxyl directing group.

Q2: What are the common byproducts in carvacrol chlorination?

Common byproducts in the chlorination of carvacrol can be categorized as follows:

  • Isomeric Monochloro-derivatives: Besides the main products, other monochlorinated isomers can form in smaller quantities.

  • Dichlorinated Products: Over-chlorination can lead to the formation of dichlorinated carvacrol isomers.

  • Oxidation Products: The presence of strong oxidizing agents can lead to the formation of colored byproducts.

  • Products from Side-Chain Chlorination: Although less common for aromatic ring chlorination conditions, some radical chlorination of the isopropyl or methyl groups may occur, especially under UV light or with radical initiators.

Q3: Which chlorinating agent is recommended for selective monochlorination of carvacrol?

Sulfuryl chloride (SO₂Cl₂) is often a good choice for the selective chlorination of phenols, as it can offer better regioselectivity compared to chlorine gas (Cl₂), especially when used with a suitable catalyst.[1]

Q4: How can I monitor the progress of the reaction and identify the products?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Product identification and quantification are best achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Specific GC-MS methods have been developed for the analysis of chlorinated phenols.[2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination of carvacrol and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Solutions
Low yield of desired monochlorinated product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst.- Monitor the reaction by TLC or GC until the starting material is consumed. - Optimize the reaction temperature. Phenol chlorinations are often run at or below room temperature to improve selectivity.[1] - Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃) or consider using a sulfur-containing co-catalyst which has been shown to improve para-selectivity in cresol (B1669610) chlorination.[6][7]
Formation of significant amounts of dichlorinated byproducts - Excess of chlorinating agent. - Reaction time is too long. - High reaction temperature.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. - Stop the reaction as soon as the starting material is consumed. - Perform the reaction at a lower temperature to decrease the rate of the second chlorination.
Poor regioselectivity (formation of multiple isomers) - Inappropriate choice of catalyst or solvent. - Steric hindrance influencing the substitution pattern.- Employ catalysts known to enhance regioselectivity. For instance, in the chlorination of o-cresol (B1677501), certain sulfur-containing catalysts have been shown to significantly favor para-substitution.[6][7] - Experiment with different solvents. Solvent polarity can influence the selectivity of electrophilic aromatic substitution.
Formation of dark-colored byproducts - Oxidation of the phenolic substrate or products. - Reaction temperature is too high.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified, peroxide-free solvents. - Lower the reaction temperature.
Difficulty in separating the desired product from byproducts - Similar polarities of the isomeric products.- Utilize column chromatography with a high-resolution silica (B1680970) gel and an optimized eluent system. - Consider derivatization of the phenolic hydroxyl group to alter the polarity and improve separation, followed by deprotection.

Experimental Protocols

General Protocol for Monochlorination of Carvacrol with Sulfuryl Chloride

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve carvacrol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon tetrachloride) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or a cryostat.

  • Addition of Catalyst:

    • If a catalyst is used (e.g., a Lewis acid like AlCl₃ or FeCl₃, or a sulfur-based catalyst), add it to the stirred solution.

  • Addition of Chlorinating Agent:

    • Dissolve sulfuryl chloride (1.05-1.1 equivalents) in the same anhydrous solvent and add it dropwise to the carvacrol solution over a period of 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the isomeric products.

  • Analysis:

    • Characterize the purified products by GC-MS and NMR spectroscopy to confirm their structure and purity.

Quantitative Data

The following table presents data from the chlorination of o-cresol with sulfuryl chloride, which can serve as a reference for what to expect during carvacrol chlorination due to their structural similarity.

Table 1: Product Distribution in the Chlorination of o-Cresol with Sulfuryl Chloride [1]

CatalystTemperature (°C)Reaction Time (h)Conversion (%)4-chloro-o-cresol (%)6-chloro-o-cresol (%)Dichloro-o-cresol (%)
None15288.474.313.412.3
AlCl₃20410085.210.14.7
Diphenyl sulfide (B99878) + AlCl₃20410094.14.81.1

Note: This data is for o-cresol and should be used as a guide. The product distribution for carvacrol may differ due to the presence of the isopropyl group.

Visualizations

Signaling Pathways and Logical Relationships

Carvacrol_Chlorination_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carvacrol Carvacrol Monochloro Monochlorinated Carvacrols (e.g., 6-chloro, 4-chloro) Carvacrol->Monochloro Electrophilic Aromatic Substitution Byproducts Other Byproducts (Oxidation, etc.) Carvacrol->Byproducts Side Reactions SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Monochloro Catalyst Catalyst (e.g., AlCl₃, FeCl₃) Catalyst->Monochloro Solvent Solvent (e.g., CH₂Cl₂) Temperature Temperature (e.g., 0°C - RT) Dichloro Dichlorinated Carvacrols Monochloro->Dichloro Further Chlorination

Caption: Reaction pathway for carvacrol chlorination.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Carvacrol, Solvent, Catalyst) B 2. Add Chlorinating Agent (e.g., SO₂Cl₂) A->B C 3. Monitor Reaction (TLC, GC) B->C D 4. Reaction Quench (Water / Bicarbonate) C->D E 5. Work-up (Extraction, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (GC-MS, NMR) F->G H Desired Monochloro-carvacrol G->H

Caption: A typical experimental workflow for carvacrol chlorination.

Troubleshooting Logic

Troubleshooting_Chlorination Start Problem Encountered LowYield Low Yield? Start->LowYield HighByproducts High Byproducts? Start->HighByproducts PoorSelectivity Poor Selectivity? Start->PoorSelectivity Sol_LowYield Check Reaction Time Optimize Temperature Change Catalyst LowYield->Sol_LowYield Sol_HighByproducts Reduce Equivalents of SO₂Cl₂ Lower Temperature Shorten Reaction Time HighByproducts->Sol_HighByproducts Sol_PoorSelectivity Screen Catalysts Change Solvent Lower Temperature PoorSelectivity->Sol_PoorSelectivity

Caption: A logical flow for troubleshooting common issues.

References

Method Refinement for Consistent Chlorcarvacrol Bioactivity Results: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically detailing the bioactivity and experimental protocols for chlorcarvacrol is limited in currently available scientific literature. The following troubleshooting guides, FAQs, and protocols are largely based on data from its well-studied parent compound, carvacrol (B1668589). Researchers should use this information as a starting point and perform initial validation and optimization experiments for chlorcarvacrol.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter when working with chlorcarvacrol, with solutions based on best practices for similar phenolic compounds.

Q1: I am seeing inconsistent results in my cell viability assays (e.g., MTT, XTT). What are the likely causes?

A1: Inconsistent cell viability results can stem from several factors:

  • Compound Stability and Solubility: Chlorcarvacrol, being a chlorinated phenol, may have limited aqueous solubility and stability.

    • Troubleshooting:

      • Solvent Choice: Ensure you are using an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution. Keep the final solvent concentration in your cell culture medium consistent and low (typically <0.5%) to avoid solvent-induced toxicity.

      • Fresh Preparations: Prepare fresh dilutions of chlorcarvacrol from your stock solution for each experiment to avoid degradation.

      • Solubility Check: Visually inspect your treatment media for any precipitation of the compound, both before and during the experiment.

  • Cell Culture Conditions:

    • Troubleshooting:

      • Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Cell density can significantly impact the apparent cytotoxicity of a compound.

      • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

      • Serum Concentration: Fetal Bovine Serum (FBS) components can bind to phenolic compounds, reducing their effective concentration. Be consistent with the serum percentage in your media.

Q2: My chlorcarvacrol solution appears to be degrading. How can I ensure its stability?

  • Troubleshooting:

    • Storage: Store your chlorcarvacrol stock solution in amber vials or wrapped in foil at -20°C or -80°C to protect it from light and thermal degradation.

    • Working Solutions: Prepare working solutions immediately before use and avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.

    • Experimental Conditions: Be mindful of prolonged exposure to light during your experimental setup.

Q3: I am not observing the expected anti-inflammatory or antioxidant effects. What should I check?

A3: A lack of expected bioactivity could be due to several experimental variables:

  • Concentration and Incubation Time:

    • Troubleshooting:

      • Dose-Response: Perform a dose-response experiment with a wide range of chlorcarvacrol concentrations to determine its optimal effective concentration (EC50) in your specific assay and cell type.

      • Time-Course: Conduct a time-course experiment to identify the optimal incubation time for the desired effect.

  • Assay-Specific Issues:

    • Troubleshooting:

      • Positive Controls: Always include a known positive control for your assay (e.g., a known antioxidant for an antioxidant assay) to ensure the assay itself is working correctly.

      • Interference: Phenolic compounds can sometimes interfere with certain assay reagents. For example, they can directly reduce the MTT reagent, leading to false-positive results. Run a cell-free control with chlorcarvacrol and the assay reagents to check for any direct chemical interactions.

Section 2: Quantitative Data Summary (Based on Carvacrol)

The following tables summarize quantitative data for carvacrol , which can serve as a reference for designing initial experiments with chlorcarvacrol.

Table 1: Reported Bioactive Concentrations of Carvacrol in In Vitro Studies

BioactivityCell Line/SystemEffective Concentration RangeIncubation Time
AnticancerPC-3 (Prostate)100-400 µM24-48 hours
AnticancerC33A (Cervical)50-200 µM24 hours
AnticancerU2OS, 143B (Osteosarcoma)100-400 µM24 hours
Anti-inflammatoryMacrophages10-100 µM12-24 hours
AntioxidantVarious50-500 µM1-24 hours

Table 2: Common Solvents and Stock Concentrations for Carvacrol

SolventTypical Stock ConcentrationRecommended Final Concentration in Media
DMSO100-500 mM<0.5% (v/v)
Ethanol100-500 mM<0.5% (v/v)

Section 3: Detailed Experimental Protocols (Templates for Adaptation)

These protocols are based on common assays used for carvacrol and should be optimized for chlorcarvacrol.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of chlorcarvacrol in your cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle control (medium with the same final solvent concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Cell Treatment: Treat cells with the desired concentration of chlorcarvacrol for the determined incubation time.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, your cDNA template, and primers for your target genes and a reference gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.

Section 4: Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Chlorcarvacrol Stock (e.g., in DMSO) C Dose-Response & Time-Course Treatment A->C B Culture and Seed Cells (e.g., 96-well plate) B->C D Incubate (e.g., 24-48h) C->D E Bioactivity Assay (e.g., MTT, qPCR, Western Blot) D->E F Data Acquisition E->F G Statistical Analysis F->G

Caption: General workflow for in vitro bioactivity testing.

Diagram 2: Plausible Signaling Pathways Modulated by Carvacrol/Chlorcarvacrol

G cluster_pathways Potential Downstream Effects Chlorcarvacrol Chlorcarvacrol Notch Notch Signaling Chlorcarvacrol->Notch Inhibits Wnt Wnt/β-catenin Chlorcarvacrol->Wnt Inhibits HH Hedgehog/GLI Chlorcarvacrol->HH Inhibits PI3K PI3K/AKT/mTOR Chlorcarvacrol->PI3K Inhibits Apoptosis ↑ Apoptosis Notch->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest Notch->CellCycleArrest Proliferation ↓ Proliferation Notch->Proliferation Wnt->Apoptosis Wnt->CellCycleArrest Wnt->Proliferation HH->Apoptosis HH->CellCycleArrest HH->Proliferation PI3K->Apoptosis PI3K->CellCycleArrest PI3K->Proliferation Inflammation ↓ Inflammation PI3K->Inflammation

Caption: Potential signaling pathways affected by chlorcarvacrol.

Technical Support Center: Troubleshooting Unexpected Results in Chlorcarvacrol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vitro cytotoxicity assays involving chlorcarvacrol. Given the limited specific data on chlorcarvacrol, much of the guidance provided is based on studies of the closely related and well-researched compound, carvacrol (B1668589). Due to their structural similarities, it is anticipated that they will exhibit comparable behavior in cellular assays. However, it is crucial to determine the specific IC50 values for chlorcarvacrol in your experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during chlorcarvacrol cytotoxicity assays in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Q: My results show significant variability between replicate wells. What could be the cause?

A: High variability can obscure the true cytotoxic effect of chlorcarvacrol. Common causes include:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Solution: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between plating wells to prevent settling.

  • Pipetting Errors: Inaccurate pipetting of chlorcarvacrol dilutions or assay reagents can lead to significant differences.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to changes in media and compound concentration.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells.

  • Cell Clumping: Aggregates of cells will lead to inconsistent cell numbers and varied responses to the compound.

    • Solution: Ensure complete dissociation of cells during subculture. If necessary, use a cell strainer to obtain a single-cell suspension.

Issue 2: No or Low Cytotoxicity Observed

Q: I am not observing the expected cytotoxic effect of chlorcarvacrol, even at high concentrations. Why might this be?

A: A lack of cytotoxicity can be due to several factors:

  • Compound Instability or Insolubility: Chlorcarvacrol, like carvacrol, has limited aqueous solubility and may degrade or precipitate in cell culture media.

    • Solution: Prepare fresh dilutions of chlorcarvacrol for each experiment from a concentrated stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect for any precipitation after dilution in the media.

  • Incorrect Concentration Range: The tested concentrations may be too low to induce a cytotoxic response in the chosen cell line.

    • Solution: Perform a broad-range dose-response experiment in a preliminary study to determine the optimal concentration range.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to chlorcarvacrol.

    • Solution: Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line to validate the assay.

  • Short Incubation Time: The duration of exposure to chlorcarvacrol may not be sufficient to induce cell death.

    • Solution: Increase the incubation time and perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure period.

Issue 3: Unexpectedly High Cytotoxicity

Q: My results show much higher cytotoxicity than anticipated, even at low concentrations of chlorcarvacrol. What could be the reason?

A: Unusually high cytotoxicity can be alarming and may be caused by:

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death, which may be mistaken for a compound-induced effect.

    • Solution: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve chlorcarvacrol, high concentrations can be toxic to cells.

    • Solution: Always include a vehicle control (media with the same concentration of solvent used for the highest chlorcarvacrol concentration) to assess the effect of the solvent on cell viability.

  • Compound Purity: The chlorcarvacrol used may contain impurities that are more cytotoxic.

    • Solution: Ensure the purity of your chlorcarvacrol and obtain it from a reputable supplier.

Issue 4: Assay Interference

Q: Could chlorcarvacrol be interfering with my cytotoxicity assay (e.g., MTT assay)?

A: Yes, some compounds can interfere with assay reagents, leading to inaccurate results.

  • MTT Assay Interference: Chlorcarvacrol, being a phenolic compound, may have reducing properties that could directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal (increased viability).

    • Solution: Run a "no-cell" control containing the highest concentration of chlorcarvacrol in media to check for direct reduction of the MTT reagent. If interference is observed, consider using an alternative cytotoxicity assay based on a different principle, such as the LDH or Calcein AM assay.

  • Colored Compound Interference: If chlorcarvacrol solutions are colored, they can interfere with absorbance readings in colorimetric assays.

    • Solution: Include a blank control (media with the compound but no cells) to subtract the background absorbance.

Issue 5: Conflicting Results with Other Anticancer Drugs

Q: I am co-treating cells with chlorcarvacrol and another anticancer drug, and the results are unexpected (e.g., antagonism instead of synergy). Why?

A: The interaction of chlorcarvacrol with other drugs can be complex. Studies on carvacrol have shown that it can induce resistance to cisplatin (B142131) in HeLa cells through the modulation of apoptosis and autophagy via the MEK-ERK signaling pathway.[1]

  • Solution: Investigate the underlying mechanisms of interaction. This may involve analyzing key signaling pathways (e.g., MEK-ERK, PI3K/AKT) and cellular processes like apoptosis and autophagy to understand the unexpected outcome.

Quantitative Data Summary

The following tables summarize IC50 values for the related compound, carvacrol , in various cancer cell lines. This data is provided as a reference and may help in designing initial dose-range finding experiments for chlorcarvacrol.

Table 1: IC50 Values of Carvacrol in Different Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HeLaCervical CancerMTT48~50 mg/L (~333 µM)[2]
SiHaCervical CancerMTT48~50 mg/L (~333 µM)[2]
HCC1937Breast CancerMTT24320[3]
MDA-MB-231Breast CancerCCK-824~200[4]
MCF-7Breast CancerCCK-824>200[4]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. It is essential to determine the IC50 of chlorcarvacrol empirically for your specific experimental setup.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of chlorcarvacrol (prepared from a stock solution in DMSO and diluted in culture medium). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Calcein AM Cell Viability Assay

This fluorescence-based assay uses a non-fluorescent, cell-permeable dye (Calcein AM) that is converted into a fluorescent compound by esterases in viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use a black-walled, clear-bottom 96-well plate for this assay.

  • Incubation: Incubate the plate for the desired period.

  • Calcein AM Staining: After treatment, remove the medium and wash the cells with PBS. Add Calcein AM staining solution (typically 1-2 µM in PBS) to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially involved in chlorcarvacrol-induced cytotoxicity and a general workflow for troubleshooting.

Chlorcarvacrol_Troubleshooting_Workflow start Unexpected Results in Chlorcarvacrol Cytotoxicity Assay check_variability High Variability between Replicates? start->check_variability check_cytotoxicity No or Low Cytotoxicity? check_variability->check_cytotoxicity No variability_solutions Review: - Cell Seeding Technique - Pipetting Accuracy - Plate Layout (Edge Effects) - Cell Suspension Homogeneity check_variability->variability_solutions Yes check_high_cytotoxicity Unexpectedly High Cytotoxicity? check_cytotoxicity->check_high_cytotoxicity No low_cytotoxicity_solutions Investigate: - Compound Stability/Solubility - Concentration Range - Incubation Time - Cell Line Resistance check_cytotoxicity->low_cytotoxicity_solutions Yes check_interference Potential Assay Interference? check_high_cytotoxicity->check_interference No high_cytotoxicity_solutions Check for: - Contamination (Mycoplasma, etc.) - Solvent Toxicity (Vehicle Control) - Compound Purity check_high_cytotoxicity->high_cytotoxicity_solutions Yes interference_solutions Perform: - 'No-Cell' Control with Compound - Use Alternative Assay (LDH, Calcein AM) check_interference->interference_solutions Yes end_node Refined Experiment check_interference->end_node No variability_solutions->end_node low_cytotoxicity_solutions->end_node high_cytotoxicity_solutions->end_node interference_solutions->end_node

Caption: A logical workflow for troubleshooting unexpected cytotoxicity assay results.

Bcl2_CytC_Apoptosis_Pathway chlorcarvacrol Chlorcarvacrol bcl2 Bcl-2 chlorcarvacrol->bcl2 inhibits bax Bax chlorcarvacrol->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The Bcl-2/Cytochrome c-mediated apoptosis pathway.

MEK_ERK_Signaling_Pathway chlorcarvacrol Chlorcarvacrol mek MEK chlorcarvacrol->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis modulates autophagy Autophagy erk->autophagy modulates cell_viability Cell Viability apoptosis->cell_viability autophagy->cell_viability can promote or inhibit

Caption: The MEK-ERK signaling pathway and its role in cell fate.

References

Technical Support Center: Optimization of HPLC Parameters for Chlorcarvacrol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of chlorcarvacrol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of chlorcarvacrol and related phenolic compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chlorcarvacrol peak is tailing significantly. What are the possible causes and how can I fix it?

  • Answer: Peak tailing is a frequent issue in the analysis of phenolic compounds like chlorcarvacrol.[1] It is often characterized by an asymmetrical peak where the latter half is broader than the front half.[1] The primary causes include:

    • Secondary Interactions: Unwanted interactions can occur between the chlorcarvacrol molecules and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1] To mitigate this, consider using an end-capped column or adding a competitive base to the mobile phase.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of chlorcarvacrol. If the pH is too close to the pKa of the analyte, it can result in peak distortion.[1] Adjusting the mobile phase pH with a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, can improve peak shape.[2][3] For instance, using 0.05% TFA in the mobile phase has been shown to be effective.[2][3]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1] Try diluting your sample and reinjecting.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded.[1] Flushing the column with a strong solvent or replacing the column may be necessary.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my chlorcarvacrol peak is shifting between injections. What could be causing this?

  • Answer: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:

    • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[4] Ensure your mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.

    • Column Temperature Fluctuations: Variations in the column temperature can affect retention times.[4][5] Using a column oven to maintain a constant temperature is recommended.

    • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially when the mobile phase composition has been changed.[5][6]

    • Air Trapped in the Pump: Air bubbles in the pump can cause inconsistent flow rates, leading to variable retention times.[4][5] Degassing the mobile phase and purging the pump can resolve this issue.[5]

Issue 3: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What should I do?

  • Answer: A stable baseline is crucial for accurate quantification. Potential causes of baseline issues include:

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.[4] Using high-purity HPLC-grade solvents and filtering them before use is essential.[7]

    • Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline noise and drift.[5] Cleaning the flow cell or replacing the lamp may be required.

    • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and result in a noisy baseline.[4][5] Carefully inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for chlorcarvacrol analysis?

A good starting point for chlorcarvacrol analysis is a reversed-phase HPLC method using a C18 or C8 column.[2][8][9] An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used.[8][9][10] For example, a mobile phase of acetonitrile:water (50:50, v/v) with a flow rate of 1.0 mL/min has been successfully employed.[8][9][10]

Q2: Which type of column is best for chlorcarvacrol analysis, C8 or C18?

Both C18 and C8 columns can be used for chlorcarvacrol analysis. C18 columns are more hydrophobic and generally provide higher retention. However, for some phenolic compounds, a C8 column might offer better peak shape, especially when dealing with issues related to low pH mobile phases where a C18 column might not be suitable.[2][3] The choice between C8 and C18 may require some method development to achieve the desired separation and peak symmetry.

Q3: What is the optimal UV detection wavelength for chlorcarvacrol?

Chlorcarvacrol exhibits strong UV absorbance around 274 nm, and this wavelength is frequently used for its detection.[8][9][11] However, other wavelengths, such as 204 nm or 210 nm, have also been reported to provide high absorbance and sensitivity.[2][12] It is advisable to determine the optimal wavelength by running a UV-Vis spectrum of a chlorcarvacrol standard.

Q4: How should I prepare my samples and standards for chlorcarvacrol analysis?

Samples and standards should be dissolved in a solvent that is compatible with the mobile phase. A common approach is to dissolve the sample in a mixture of acetonitrile and water, for example, in an 80:20 ratio.[9][11] It is crucial to filter the samples through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter that could clog the column.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of carvacrol (B1668589), a closely related isomer of chlorcarvacrol, which can serve as a reference for method development.

Table 1: HPLC Method Parameters for Carvacrol Analysis

ParameterMethod 1Method 2
Column ACE C18 (4.6 x 250 mm, 5 µm)[8][9]C8 (150 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile:Water (50:50)[8][9][10]50% Acetonitrile : 50% (0.05% TFA buffer)[2]
Flow Rate 1.0 mL/min[8][9][10]1.0 mL/min[2]
Detection 274 nm[8][9]205 nm[2]
Injection Volume 10 µL[8][9]10 µL[2]

Table 2: Validation Parameters for Carvacrol Analysis

ParameterValue (Method based on C18)[9][10]
Linearity (r²) > 0.997[8][9][10]
Limit of Detection (LOD) 0.6 µg/mL[9][10]
Limit of Quantitation (LOQ) 1.8 µg/mL[9][10]
Recovery 97.6%[8][9][10]
Intra-day Precision (RSD%) 1.7 - 2.6[8][9][10]
Inter-day Precision (RSD%) 3.6 - 4.7[8][9][10]

Experimental Protocols

1. Standard Solution Preparation

  • Objective: To prepare a stock solution of chlorcarvacrol for calibration.

  • Methodology:

    • Accurately weigh a known amount of pure chlorcarvacrol standard.

    • Dissolve the standard in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to achieve a known concentration (e.g., 1 mg/mL).[9][11]

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations to create a calibration curve.

2. Sample Preparation

  • Objective: To prepare a sample containing chlorcarvacrol for HPLC analysis.

  • Methodology:

    • Depending on the sample matrix (e.g., essential oil, formulation), dissolve a known amount of the sample in a suitable solvent, such as acetonitrile:water (80:20).[9]

    • Ensure the final concentration of chlorcarvacrol falls within the linear range of the calibration curve.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[7]

3. HPLC Analysis

  • Objective: To perform the chromatographic analysis of chlorcarvacrol.

  • Methodology:

    • Set up the HPLC system with the chosen column and mobile phase (refer to Table 1 for examples).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[5]

    • Inject a blank (solvent) to ensure there are no interfering peaks.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Integrate the peak area of chlorcarvacrol in both the standards and samples.

    • Calculate the concentration of chlorcarvacrol in the samples using the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Start Analysis problem Chromatographic Problem Identified? start->problem peak_shape Poor Peak Shape? (Tailing/Fronting) problem->peak_shape Yes end Analysis Complete problem->end No retention_time Inconsistent Retention Times? peak_shape->retention_time No sol_peak Adjust Mobile Phase pH Reduce Sample Concentration Check/Replace Column peak_shape->sol_peak Yes baseline Baseline Noise or Drift? retention_time->baseline No sol_rt Check Mobile Phase Prep Use Column Oven Ensure Equilibration Degas Mobile Phase retention_time->sol_rt Yes baseline->end No sol_baseline Use HPLC-Grade Solvents Clean Flow Cell/Check Lamp Check for Leaks baseline->sol_baseline Yes sol_peak->retention_time sol_rt->baseline sol_baseline->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Parameter_Optimization start Goal: Optimize Chlorcarvacrol Analysis column Column Selection (C18 or C8) start->column mobile_phase Mobile Phase Composition (Acetonitrile:Water ratio, pH) start->mobile_phase detection Detection Wavelength (e.g., 274 nm) start->detection flow_rate Flow Rate (e.g., 1.0 mL/min) start->flow_rate optimization Systematic Evaluation of Parameters column->optimization mobile_phase->optimization detection->optimization flow_rate->optimization result Achieve Good Resolution, Peak Shape, and Sensitivity optimization->result

Caption: Key parameters for HPLC method optimization.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of chlorcarvacrol (4-chloro-2-methyl-5-isopropylphenol).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant signal suppression for chlorcarvacrol in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Signal suppression in LC-MS analysis, a common matrix effect, can lead to inaccurate quantification.[1][2] It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, in this case, chlorcarvacrol.[3][4]

Troubleshooting Steps:

  • Confirm Matrix Effect: To confirm that you are observing a matrix effect, you can perform a post-column infusion experiment.[5][6] Infuse a standard solution of chlorcarvacrol post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of chlorcarvacrol indicates ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For chlorcarvacrol, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) is a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate chlorcarvacrol from the matrix. You may need to optimize the pH of the aqueous phase and the choice of organic solvent to achieve good recovery and cleanup.

    • Protein Precipitation (PPT): While simpler, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression.

  • Chromatographic Separation: If sample preparation alone is insufficient, optimizing the chromatographic separation can help to resolve chlorcarvacrol from interfering matrix components.[1][4]

    • Gradient Modification: Adjusting the gradient elution profile can improve the separation between chlorcarvacrol and co-eluting matrix components.

    • Column Chemistry: Consider trying a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for chlorcarvacrol and the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. An ideal SIL-IS for chlorcarvacrol would be, for example, 4-chloro-2-methyl-5-isopropylphenol-¹³C₆. Since a specific SIL-IS for chlorcarvacrol may not be readily available, a labeled standard of a structurally similar chlorophenol could be investigated, but this requires thorough validation.[2]

Q2: My results for chlorcarvacrol quantification are not reproducible across different batches of the same matrix. What could be the reason?

A2: Poor reproducibility is a classic sign of variable matrix effects. The composition of biological matrices can vary significantly from lot to lot, leading to different degrees of ion suppression or enhancement.[6]

Troubleshooting Steps:

  • Evaluate Matrix Variability: Analyze at least six different lots of the blank matrix to assess the variability of the matrix effect.[6]

  • Implement a Robust Sample Preparation Method: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can help to minimize the lot-to-lot variability.

  • Mandatory Use of an Appropriate Internal Standard: As mentioned before, a stable isotope-labeled internal standard is crucial for correcting variability. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, thus correcting for variations in signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[4][6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy and reproducibility of quantitative results.[1][3]

Q2: How can I quantitatively measure the matrix effect for chlorcarvacrol?

A2: The matrix effect can be quantified by comparing the peak area of chlorcarvacrol in a post-extraction spiked sample to the peak area of chlorcarvacrol in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[6]

Q3: What type of internal standard is best for chlorcarvacrol analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of chlorcarvacrol itself (e.g., deuterated or ¹³C-labeled). SIL internal standards co-elute with the analyte and experience the same degree of matrix effects, providing the most accurate correction. If a specific SIL-IS for chlorcarvacrol is not available, a labeled version of a structurally similar chlorophenol may be a viable alternative, but its suitability must be carefully validated.

Q4: What are the key considerations when developing a sample preparation method to minimize matrix effects for chlorcarvacrol?

A4: The goal is to selectively remove matrix components while efficiently recovering chlorcarvacrol. Key considerations include:

  • Physicochemical Properties of Chlorcarvacrol: It is a chlorinated phenol, making it relatively non-polar. This suggests that reversed-phase SPE would be an effective cleanup strategy.

  • Nature of the Matrix: For complex matrices like plasma or tissue homogenates, a more extensive cleanup method like SPE is generally preferred over simpler methods like protein precipitation.

  • Method Validation: It is essential to validate the chosen sample preparation method by assessing recovery and matrix effects to ensure it is fit for purpose.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Chlorcarvacrol from Biological Fluids

This protocol provides a general starting point for developing an SPE method for chlorcarvacrol. Optimization will be required for your specific application and matrix.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Acidify the sample (e.g., 1 mL of plasma) to pH ~2 with an acid like phosphoric acid. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the chlorcarvacrol from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: QuEChERS-based Extraction for Chlorcarvacrol from Solid Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for solid samples like tissues or food.

  • Homogenization: Homogenize a known amount of the solid sample (e.g., 1-10 g).

  • Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a sorbent mixture (e.g., C18 and primary secondary amine - PSA) to remove interfering substances. Vortex and centrifuge.

  • Analysis: The resulting supernatant can be directly injected or diluted with the mobile phase before LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Chlorcarvacrol Analysis (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 ± 545 ± 15< 15
Liquid-Liquid Extraction (LLE)85 ± 770 ± 10< 10
Solid-Phase Extraction (SPE)92 ± 495 ± 5< 5

This table illustrates that while PPT may show high apparent recovery, it often suffers from significant matrix effects (ion suppression). LLE provides better cleanup, but SPE typically offers the best combination of high recovery and minimal matrix effects, resulting in better precision (lower RSD).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Sample Collection homogenize Homogenization (if solid) start->homogenize add_is Add Internal Standard (SIL-IS) homogenize->add_is extraction Extraction (LLE, SPE, or QuEChERS) add_is->extraction cleanup Cleanup/Purification extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS analysis of chlorcarvacrol.

troubleshooting_logic cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation start Inaccurate or Irreproducible Chlorcarvacrol Results check_system Check LC-MS System Performance start->check_system confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me optimize_sp Optimize Sample Prep (SPE, LLE) confirm_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize Chromatography confirm_me->optimize_lc Matrix Effect Confirmed use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_is optimize_lc->use_is validate_method Re-validate Method use_is->validate_method end Accurate & Reproducible Results validate_method->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Strategies to Minimize Degradation of Chlorcarvacrol During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways and stabilization strategies for chlorcarvacrol is limited in publicly available scientific literature. The following guidance is based on established principles of chemical stability for related phenolic and halogenated compounds, particularly its parent compound, carvacrol. Researchers should use this information as a general guide and are encouraged to perform their own stability studies to determine the optimal storage conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause chlorcarvacrol degradation during storage?

A1: Based on the chemistry of phenolic compounds, the primary factors likely to cause chlorcarvacrol degradation are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by the presence of metal ions and light.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradative reactions in phenolic compounds.

  • Elevated Temperatures: Higher temperatures accelerate the rates of chemical reactions, including oxidation and other degradation pathways.

  • pH: The stability of phenolic compounds can be pH-dependent. Highly alkaline or acidic conditions may promote degradation.

Q2: What are the recommended short-term storage conditions for chlorcarvacrol?

A2: For short-term storage (up to a few weeks), it is recommended to store chlorcarvacrol at 2-8°C in a refrigerator. The compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture.

Q3: What are the best practices for long-term storage of chlorcarvacrol?

A3: For long-term storage, chlorcarvacrol should be stored at -20°C or -80°C. To minimize degradation, consider the following:

  • Inert Atmosphere: Purging the storage vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

  • Aliquoting: If you need to use small amounts of the compound over time, it is best to aliquot the main stock into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the entire stock to air and moisture.

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light.

Q4: How should I handle chlorcarvacrol during an experiment to minimize degradation?

A4: To maintain the integrity of chlorcarvacrol during experimental use:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

  • Minimize the time the compound is exposed to ambient light and air.

  • If preparing solutions, use deoxygenated solvents if possible and prepare them fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures, unless their stability has been verified.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Mitigation Strategy
Discoloration of solid chlorcarvacrol (e.g., yellowing or browning) Oxidation of the phenolic group.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed and stored at low temperatures (-20°C or -80°C). Protect from light.
Loss of potency or inconsistent results in biological assays Degradation of the chlorcarvacrol stock solution.Prepare fresh solutions for each experiment from a properly stored solid stock. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Verify the stability of the solvent used for making solutions.
Appearance of new peaks in HPLC analysis of a stored sample Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Optimize storage conditions (lower temperature, protection from light, inert atmosphere) to minimize their formation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]

Objective: To identify the potential degradation pathways of chlorcarvacrol and to generate its degradation products for analytical method development.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of chlorcarvacrol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.

    • Thermal Degradation: Place a solid sample of chlorcarvacrol in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux the stock solution at 60°C. Analyze samples at different time points.

    • Photodegradation: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all the stressed samples, along with a non-degraded control, using a suitable HPLC method. A C18 column with a gradient elution of water and acetonitrile/methanol is a common starting point for phenolic compounds.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying chlorcarvacrol from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., methanol/water, acetonitrile/water) and pH values to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Gradient Optimization: Develop a gradient elution program to resolve all peaks in a reasonable run time.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_storage Storage Conditions cluster_degradation Degradation Factors Storage Storage Low Temperature Low Temperature Storage->Low Temperature Inert Atmosphere Inert Atmosphere Storage->Inert Atmosphere Light Protection Light Protection Storage->Light Protection Chlorcarvacrol Chlorcarvacrol Storage->Chlorcarvacrol Minimizes Degradation Degradation Degradation Oxygen Oxygen Degradation->Oxygen Light Light Degradation->Light Heat Heat Degradation->Heat Degradation Products Degradation Products Chlorcarvacrol->Degradation Products Degradation

Caption: Logical relationship for minimizing chlorcarvacrol degradation.

experimental_workflow Start Start Forced Degradation Study Forced Degradation Study Start->Forced Degradation Study Develop Stability-Indicating Method Develop Stability-Indicating Method Forced Degradation Study->Develop Stability-Indicating Method Analyze Stressed Samples Analyze Stressed Samples Develop Stability-Indicating Method->Analyze Stressed Samples Identify Degradation Products Identify Degradation Products Analyze Stressed Samples->Identify Degradation Products Optimize Storage Conditions Optimize Storage Conditions Identify Degradation Products->Optimize Storage Conditions End End Optimize Storage Conditions->End

Caption: Workflow for assessing and improving chlorcarvacrol stability.

References

Technical Support Center: Improving the Reproducibility of Chlorcarvacrol Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the reproducibility of chlorcarvacrol antimicrobial assays. Given the limited specific data on chlorcarvacrol, this guide leverages the extensive research available on its parent compound, carvacrol (B1668589). The principles, methodologies, and sources of variability are highly analogous due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in chlorcarvacrol antimicrobial assays?

A1: The most significant sources of variability stem from the physicochemical properties of chlorcarvacrol (and carvacrol) and the specifics of the assay methodology. Key factors include:

  • Solubility and Vehicle Effects: Chlorcarvacrol, like carvacrol, has low water solubility.[1] The choice of solvent (e.g., DMSO, ethanol) or emulsifying agent (e.g., Tween 80) can significantly impact the minimum inhibitory concentration (MIC) values.[2]

  • Inoculum Preparation: The density of the bacterial or fungal inoculum must be standardized, typically to a 0.5 McFarland standard, to ensure consistent results.[3]

  • Assay Method: Different methods (e.g., broth microdilution, agar (B569324) disk diffusion) are subject to different types of error. Diffusion assays are affected by the compound's volatility and diffusion rate in agar, while broth-based assays can be affected by the compound's stability and interaction with the media.[3]

  • Incubation Conditions: Time, temperature, and atmospheric conditions must be consistent.

  • Microbial Strain Variability: Different strains of the same microbial species can exhibit different susceptibilities.[4]

Q2: Which solvent should I use to dissolve chlorcarvacrol?

A2: The choice of solvent is critical and can alter the observed antimicrobial activity. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. Studies on carvacrol have shown that using ethanol as a solvent can lead to lower MIC values compared to DMSO.[2] It is crucial to run a solvent-only control to ensure the solvent itself does not inhibit microbial growth at the concentration used.

Q3: Why are my MIC results for chlorcarvacrol inconsistent between experiments?

A3: Inconsistent MIC results are a common challenge. Besides the factors listed in Q1, other potential causes include:

  • Pipetting Errors: In broth microdilution, small volume inaccuracies during serial dilutions can lead to large errors in the final concentrations.

  • Incomplete Solubilization: If chlorcarvacrol is not fully dissolved or comes out of solution during the assay, its effective concentration will be lower and variable.

  • Volatility: As a volatile compound, chlorcarvacrol can evaporate during incubation, especially in assays with a large surface area-to-volume ratio, leading to an underestimation of its potency. Using plate sealers can help mitigate this.

Q4: Can I use the agar disk diffusion method for chlorcarvacrol?

A4: Yes, the agar disk diffusion method can be used for screening, but it has limitations for hydrophobic and volatile compounds like chlorcarvacrol. The poor diffusion in the aqueous agar medium and evaporation can lead to smaller or less distinct inhibition zones.[5] For quantitative and more reproducible results, broth microdilution or agar dilution methods are generally preferred.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or very small inhibition zones in disk diffusion assay 1. Chlorcarvacrol is highly volatile and may have evaporated.2. Poor diffusion of hydrophobic chlorcarvacrol in the agar.3. The tested microbial strain is resistant.4. Insufficient concentration of chlorcarvacrol.1. Ensure plates are incubated promptly after disk application. Consider sealing the plates.2. Use a solubilizing agent like DMSO to prepare the chlorcarvacrol solution. Consider using the agar well diffusion method, which may allow for better diffusion.3. Include a positive control with a known antibiotic to verify the susceptibility of the strain.4. Increase the concentration of chlorcarvacrol on the disk.
Inconsistent MIC values in broth microdilution assay 1. Inaccurate inoculum density.2. Precipitation of chlorcarvacrol in the wells.3. "Skipped wells" (growth in higher concentration wells, no growth in lower).4. Edge effect due to evaporation from outer wells.1. Standardize the inoculum to 0.5 McFarland turbidity. Plate a serial dilution of the inoculum to confirm the CFU/mL.2. Improve solubilization by using a co-solvent or an emulsifier like Tween 80. Visually inspect the wells for precipitation before and after incubation.3. This can be due to pipetting errors, contamination, or compound precipitation. Review pipetting technique and repeat the assay. Ensure proper mixing of dilutions.4. Fill the outer wells with sterile broth or water to create a humidity barrier. Use sealing films on the microplates.
Growth in the negative control (solvent only) well 1. The solvent concentration is too low to be inhibitory, and this is the expected result.2. Contamination of the solvent or broth.1. This is the desired outcome and confirms the solvent is not responsible for the antimicrobial effect.2. Use fresh, sterile solvent and broth. Review aseptic techniques.
No growth in the positive control (no compound) well 1. Inoculum was not added or was not viable.2. Contamination with an inhibitory substance.1. Prepare a fresh inoculum and ensure it is added to all necessary wells. Check the viability of the stock culture.2. Use fresh, sterile growth medium.

Data Presentation: Factors Influencing Carvacrol MIC

Disclaimer: The following data is for carvacrol and serves as an illustrative guide for chlorcarvacrol. Actual MIC values for chlorcarvacrol may differ.

Table 1: Effect of Solvent on Carvacrol MIC against P. aeruginosa and S. aureus

SolventP. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)
Ethanol8 - 324 - 8
DMSO62.5 - 1258
Data synthesized from a comparative study on carvacrol's antibacterial activity.[2]

Table 2: Variability of Carvacrol MIC across Different Bacterial Species

Bacterial SpeciesMedian MIC Range (mg/L)
Escherichia coli459 - 6400
Salmonella spp.26 - 780
Staphylococcus aureus150 - 400
Staphylococcus epidermidis150 - 400
Data from a statistical analysis of multiple studies, converted from ln(mg/L) for clarity.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is adapted from CLSI guidelines with modifications for essential oil components.

  • Preparation of Chlorcarvacrol Stock Solution:

    • Prepare a stock solution of chlorcarvacrol in a suitable solvent (e.g., 10% DMSO in sterile water). Ensure the final solvent concentration in the assay does not exceed a non-inhibitory level (typically ≤1% v/v).

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the chlorcarvacrol stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 100 µL from the 10th well.

    • Well 11 will serve as the positive control (inoculum only), and well 12 as the negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add inoculum to well 12.

  • Incubation:

    • Seal the plate with a sterile, breathable film to prevent evaporation and contamination.

    • Incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of chlorcarvacrol at which there is no visible growth (turbidity) compared to the positive control. A growth indicator like resazurin (B115843) may be added to aid visualization.

Protocol 2: Agar Disk Diffusion Assay
  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described above.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

    • Pipette a specific volume (e.g., 10 µL) of your chlorcarvacrol solution (dissolved in a volatile solvent like ethanol) onto each disk.

    • Include a positive control disk (a standard antibiotic) and a negative control disk (solvent only).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area with no growth) in millimeters (mm).

Visualizations

Experimental_Workflow Experimental Workflow for MIC Determination prep_stock Prepare Chlorcarvacrol Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic controls Include Controls: - Positive (Inoculum + Broth) - Negative (Broth Only) - Solvent Control read_mic->controls Compare against

Caption: Workflow for Broth Microdilution MIC Assay.

Troubleshooting_Workflow Troubleshooting Inconsistent Antimicrobial Assay Results start Inconsistent Results (e.g., variable MIC) check_sol Is the compound fully dissolved in all wells? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_inoc Is the inoculum density standardized correctly? check_inoc->sol_no No check_inoc->sol_yes Yes check_pip Are pipetting and serial dilutions accurate? check_pip->sol_no No check_pip->sol_yes Yes check_evap Is evaporation from wells a possibility? check_evap->sol_no No (Other Issues) check_evap->sol_yes Yes sol_action Action: Improve solubility. - Use co-solvent (e.g., Tween 80) - Vortex/sonicate stock solution sol_no->sol_action inoc_action Action: Re-standardize. - Use McFarland standard - Plate for CFU count sol_no->inoc_action pip_action Action: Review technique. - Calibrate pipettes - Use fresh tips for each dilution sol_no->pip_action sol_yes->check_inoc sol_yes->check_pip sol_yes->check_evap evap_action Action: Mitigate evaporation. - Use plate sealers - Fill outer wells with sterile broth sol_yes->evap_action

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Troubleshooting Poor Cell Viability in Chlorcarvacrol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address poor cell viability during experiments with chlorcarvacrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpectedly high cytotoxicity or poor cell viability in chlorcarvacrol experiments?

A1: Unexpectedly high cytotoxicity in chlorcarvacrol experiments can stem from several factors:

  • High Concentration of Chlorcarvacrol: Chlorcarvacrol's cytotoxic effects are dose-dependent.[1][2] Concentrations that are too high for a specific cell line can lead to rapid cell death.

  • Solvent Toxicity: The solvent used to dissolve chlorcarvacrol, commonly DMSO or ethanol (B145695), can be toxic to cells at certain concentrations.[3][4][5] It is crucial to use a final solvent concentration that is non-toxic to the cells being studied.

  • Suboptimal Cell Culture Conditions: Factors such as nutrient depletion in the media, accumulation of toxic metabolic byproducts, or microbial contamination can compromise cell health and exacerbate the cytotoxic effects of chlorcarvacrol.[6][7]

  • Instability of Chlorcarvacrol in Media: The stability of chlorcarvacrol in cell culture media over the duration of the experiment can affect its effective concentration and, consequently, cell viability.[8][9]

  • Interaction with other compounds: Chlorcarvacrol can interact with other treatments, such as cisplatin (B142131) or topotecan, sometimes increasing resistance or cytotoxicity depending on the cell line.[1][10]

Q2: How can I determine the optimal concentration of chlorcarvacrol for my experiments?

A2: Determining the optimal, non-toxic concentration of chlorcarvacrol for your specific cell line is a critical first step. A dose-response experiment is recommended.

  • Perform a Dose-Response Curve: Test a range of chlorcarvacrol concentrations to identify the half-maximal inhibitory concentration (IC50) for your cell line.[10][11] This will help you select appropriate concentrations for your experiments that elicit the desired biological effect without causing excessive cell death.

  • Include Proper Controls: Always include an untreated control (cells only) and a vehicle control (cells treated with the same concentration of solvent used to dissolve the chlorcarvacrol) to differentiate between the effects of the compound and the solvent.[12]

Q3: The solvent I'm using to dissolve chlorcarvacrol seems to be affecting my cells. What can I do?

A3: Solvent toxicity is a common issue. Here’s how to troubleshoot it:

  • Determine the Maximum Tolerated Solvent Concentration: Before testing chlorcarvacrol, perform a vehicle control experiment by treating your cells with a range of solvent concentrations (e.g., DMSO from 0.1% to >1%).[3][5] Determine the highest concentration that does not significantly impact cell viability.

  • Minimize Final Solvent Concentration: Prepare a higher stock concentration of chlorcarvacrol so that the final volume of solvent added to the cell culture medium is minimal, ideally below 0.5% and for some sensitive cell lines, below 0.1%.[12]

  • Consider Alternative Solvents: If DMSO or ethanol prove too toxic, explore other less cytotoxic organic solvents.[3][4]

Q4: My cell viability results are inconsistent across experiments. What could be the cause?

A4: Inconsistent results can be frustrating. Common causes include:

  • Variable Cell Seeding Density: Inconsistent cell numbers plated in each well will lead to variability in the final readout.[13]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of media components and affect cell growth.[14] It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Incomplete Solubilization of Reagents: In viability assays like the MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance.[13]

  • Peptide Aggregation: Although less common for small molecules like chlorcarvacrol, aggregation can lead to a loss of activity and increased toxicity.[14]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Death

This guide provides a step-by-step approach to troubleshoot experiments where chlorcarvacrol treatment results in higher-than-expected cell death.

Troubleshooting Workflow for High Cytotoxicity

cluster_solutions Potential Solutions A Start: High Cell Death Observed B Verify Chlorcarvacrol Concentration A->B C Run Solvent Vehicle Control B->C Concentration Correct S1 Recalculate & Prepare Fresh Stock B->S1 Incorrect Concentration D Evaluate Cell Health & Culture Conditions C->D Solvent Not Toxic S2 Determine Max Tolerated Solvent Conc. C->S2 Solvent is Toxic E Check Assay Protocol & Reagents D->E Cells Healthy S3 Optimize Seeding Density & Media D->S3 Suboptimal Conditions F Resolution: Optimized Experiment E->F Assay Validated S4 Use Alternative Viability Assay E->S4 Assay Interference

Caption: A logical workflow to diagnose the cause of excessive cell death.

Problem Possible Cause Suggested Solution
Rapid cell lysis and detachment Chlorcarvacrol concentration is too high for the cell line.Perform a dose-response curve to determine the IC50. Start with a much lower concentration range.
High cell death in vehicle control The solvent (e.g., DMSO, ethanol) concentration is toxic.Test a range of solvent concentrations to find the maximum non-toxic dose. Keep the final solvent concentration consistent and low across all treatments (ideally <0.5%).[12]
Gradual decline in viability over time Nutrient depletion or accumulation of toxic byproducts in the media.For longer experiments, consider replenishing the media. Ensure the initial cell seeding density is optimal to avoid overgrowth.[6]
Inconsistent results between replicates Uneven cell seeding or "edge effects" in the plate.Ensure a homogenous cell suspension when plating. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[14]
Assay interference Chlorcarvacrol may interfere with the chemistry of the viability assay (e.g., direct reduction of MTT reagent).Run a "no-cell" control with chlorcarvacrol in the media to check for direct effects on the assay reagents. Consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay).[13]
Guide 2: Chlorcarvacrol Appears to have No Effect

This guide addresses the issue of not observing any significant change in cell viability after chlorcarvacrol treatment.

Troubleshooting Workflow for Lack of Effect

cluster_solutions Potential Solutions A Start: No Effect on Cell Viability B Verify Chlorcarvacrol Stock A->B C Assess Concentration Range B->C Stock is Valid S1 Prepare Fresh Stock Solution B->S1 Degraded or Inactive D Check Incubation Time C->D Concentration is Sufficient S2 Test a Higher Concentration Range C->S2 Concentration Too Low E Evaluate Cell Line Sensitivity D->E Incubation Time is Adequate S3 Increase Incubation Duration D->S3 Time Too Short F Resolution: Effective Experiment Design E->F Cell Line is Responsive S4 Use a Positive Control or Different Cell Line E->S4 Cell Line is Resistant

Caption: A systematic approach to troubleshoot experiments with no observable effect.

Problem Possible Cause Suggested Solution
No change in cell viability at any concentration Chlorcarvacrol stock solution may have degraded.Prepare a fresh stock solution of chlorcarvacrol. Ensure proper storage conditions (e.g., protected from light, appropriate temperature).
The concentration range tested is too low for the specific cell line.Perform a wider dose-response experiment with significantly higher concentrations.
The incubation time is too short to observe an effect.Increase the duration of exposure to chlorcarvacrol.
The cell line is resistant to chlorcarvacrol.Include a positive control (a compound known to induce cell death in your cell line) to ensure the assay is working. Consider testing a different, more sensitive cell line.
The cell viability assay is not sensitive enough.Use a more sensitive assay, such as a luminescent ATP-based assay, which can detect smaller changes in cell viability.[15]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of chlorcarvacrol on adherent cell lines.

Materials:

  • Chlorcarvacrol (stock solution in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of chlorcarvacrol from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of chlorcarvacrol. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

  • Data Analysis: Subtract the average absorbance of the blank control wells. Plot the percentage of cell viability against the concentration of chlorcarvacrol to generate a dose-response curve and determine the IC50 value.[16]

Signaling Pathways Affected by Chlorcarvacrol

Chlorcarvacrol has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and drug resistance.

1. MEK-ERK Signaling Pathway

Carvacrol (B1668589) has been shown to activate the MEK/ERK signaling pathway in some cancer cells, which can paradoxically lead to resistance to certain chemotherapeutic agents like cisplatin.[1]

Carvacrol Carvacrol MEK MEK Carvacrol->MEK Activates ERK ERK1/2 MEK->ERK Activates Cell_Viability Cell Viability Modulation ERK->Cell_Viability Apoptosis Apoptosis ERK->Apoptosis Suppresses Autophagy Autophagy ERK->Autophagy Modulates Resistance Cisplatin Resistance Apoptosis->Resistance Autophagy->Resistance

Caption: Carvacrol's influence on the MEK-ERK pathway and downstream cellular processes.

2. PI3K/Akt Signaling Pathway

In some contexts, such as breast cancer cells, carvacrol can inhibit the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.[17] Conversely, in other scenarios like diabetes-induced vasculopathy, it may activate this pathway, offering a protective effect.[18]

Carvacrol Carvacrol PI3K PI3K Carvacrol->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Cycle Cell Cycle Arrest (G0/G1) Akt->Cell_Cycle Promotes Progression (Inhibited by Carvacrol) Apoptosis Apoptosis Induction Akt->Apoptosis Inhibits (Promoted by Carvacrol)

Caption: Carvacrol-mediated inhibition of the PI3K/Akt pathway in cancer cells.

3. Wnt/β-catenin Signaling Pathway

Carvacrol has been found to suppress the proliferation, migration, and invasion of osteosarcoma cells, in part by regulating the Wnt/β-catenin signaling pathway.[2]

Carvacrol Carvacrol Wnt_beta_catenin Wnt/β-catenin Pathway Carvacrol->Wnt_beta_catenin Regulates Proliferation Proliferation Wnt_beta_catenin->Proliferation Suppresses Migration_Invasion Migration & Invasion Wnt_beta_catenin->Migration_Invasion Suppresses Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis Promotes

Caption: Regulation of the Wnt/β-catenin pathway by carvacrol in osteosarcoma cells.

4. Hedgehog/GLI Signaling Pathway

In cervical cancer cells, carvacrol can induce apoptosis and arrest the cell cycle by inhibiting the Hedgehog/GLI signaling pathway.[19]

Carvacrol Carvacrol HH_GLI Hedgehog/GLI Pathway Carvacrol->HH_GLI Inhibits SMO SMO HH_GLI->SMO PTCH PTCH HH_GLI->PTCH GLI1 GLI1 HH_GLI->GLI1 Cell_Growth Cervical Cancer Cell Growth HH_GLI->Cell_Growth Suppresses

Caption: Inhibition of the Hedgehog/GLI signaling cascade by carvacrol.

References

Technical Support Center: Optimization of Reaction Conditions for Chlorcarvacrol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of chlorcarvacrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and derivatization of chlorcarvacrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chlorination of carvacrol (B1668589)?

A1: The most common methods for the chlorination of carvacrol involve electrophilic aromatic substitution. Reagents such as sulfuryl chloride (SO₂Cl₂) in an inert solvent like chloroform (B151607) or N-chlorosuccinimide (NCS) are frequently employed. The choice of reagent and conditions can influence the regioselectivity of the chlorination. For instance, chlorination of the carvacrol isomer, thymol (B1683141), can be achieved using SO₂Cl₂ in chloroform to produce 4-chlorothymol.[1]

Q2: How can I control the regioselectivity of the chlorination reaction?

A2: Controlling the position of chlorine substitution on the carvacrol ring is a critical aspect of optimization. The use of specific catalysts with chlorinating agents like N-chlorosuccinimide (NCS) can significantly influence regioselectivity. For phenols, thiourea-based catalysts have been shown to direct chlorination to either the ortho or para position with high selectivity.[2] For carvacrol, which is a substituted phenol, similar catalytic systems could be explored to favor the formation of a specific chlorcarvacrol isomer.

Q3: What are some common derivatization reactions for chlorcarvacrol?

A3: Once chlorcarvacrol is synthesized, its phenolic hydroxyl group is a prime site for derivatization. Common reactions include:

  • Etherification: The Williamson ether synthesis is a widely used method to prepare ether derivatives. This involves deprotonating the phenolic hydroxyl group with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then reacts with an alkyl halide.[3]

  • Esterification: Ester derivatives can be synthesized by reacting chlorcarvacrol with acyl chlorides or acid anhydrides in the presence of a base or catalyst.[4]

  • Silylation: The hydroxyl group can be converted to a silyl (B83357) ether, which can be useful as a protecting group or to enhance volatility for gas chromatography analysis.[5]

Q4: How can I monitor the progress of my chlorination and derivatization reactions?

A4: The progress of these reactions can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components in your reaction mixture, including starting materials, products, and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of reactants and products, allowing you to determine the reaction yield and purity.[7][8]

Troubleshooting Guides

Chlorination of Carvacrol
Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of chlorcarvacrol 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of the chlorinating agent (e.g., SO₂Cl₂, NCS). 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Extend the reaction time. Monitor the reaction progress by TLC, GC, or HPLC.
Formation of multiple chlorinated isomers 1. Lack of regioselectivity in the reaction. 2. Reaction conditions favoring multiple substitutions.1. Explore the use of a regioselective catalyst system, such as a thiourea (B124793) catalyst with NCS.[2] 2. Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary, but a large excess can lead to dichlorination.
Formation of undesired byproducts (e.g., oxidation products) 1. The chlorinating agent is also acting as an oxidizing agent. 2. Presence of impurities in the starting material or solvent.1. Consider using a milder chlorinating agent. 2. Ensure that the carvacrol and solvent are pure and dry.
Derivatization of Chlorcarvacrol (Williamson Ether Synthesis Example)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired ether product 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. The alkyl halide is not reactive enough. 3. Side reaction: C-alkylation of the aromatic ring.[3]1. Use a stronger base or a slight excess of the base. Ensure the reaction is anhydrous if using a moisture-sensitive base like NaH.[3] 2. Use a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature. 3. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[3]
Recovery of unreacted chlorcarvacrol 1. Insufficient amount of base or alkyl halide. 2. Reaction time is too short.1. Check the stoichiometry of your reagents. A slight excess of the base and alkyl halide may be required. 2. Monitor the reaction by TLC until the starting material is consumed.
Difficulty in product purification 1. Presence of unreacted starting materials. 2. Formation of byproducts.1. Perform an aqueous workup to remove the base and any water-soluble byproducts. 2. Purify the crude product using column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol, an isomer of Chlorcarvacrol)

This protocol is adapted from a method for the chlorination of thymol and is expected to be applicable to carvacrol with similar results.

Materials:

  • Thymol (or Carvacrol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃)

Procedure:

  • Dissolve thymol (or carvacrol) in chloroform.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of sulfuryl chloride (SO₂Cl₂) to the solution with stirring.

  • Allow the reaction to proceed at room temperature, monitoring the progress by GC-MS.

  • Upon completion, wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude 4-chlorothymol by recrystallization or column chromatography.[1]

Protocol 2: General Procedure for Williamson Ether Synthesis of Carvacrol Ethers

This is a general procedure that can be adapted for the synthesis of chlorcarvacrol ethers.

Materials:

  • Carvacrol (or Chlorcarvacrol)

  • Appropriate alkyl halide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve carvacrol in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add K₂CO₃ (or NaH) to the solution and stir for a period to allow for the formation of the phenoxide.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ether.

  • Purify the product by column chromatography.[9]

Data Presentation

The optimization of reaction conditions requires quantitative analysis of the reaction outcomes. The following tables illustrate how to structure data for comparison.

Table 1: Optimization of Chlorinating Agent for Carvacrol Chlorination

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield of Chlorcarvacrol (%)Ratio of Isomers (A:B:C)
1SO₂Cl₂Chloroform254Data to be determinedData to be determined
2NCSAcetonitrile254Data to be determinedData to be determined
3NCS / Thiourea Cat.Dichloromethane254Data to be determinedData to be determined

Table 2: Optimization of Base for Ether Synthesis from Chlorcarvacrol

EntryBaseSolventTemperature (°C)Time (h)Yield of Ether (%)
1K₂CO₃DMF806Data to be determined
2NaHTHF606Data to be determined
3Cs₂CO₃Acetonitrile806Data to be determined

Visualizations

experimental_workflow cluster_chlorination Chlorination of Carvacrol cluster_derivatization Derivatization of Chlorcarvacrol (Ether Synthesis) start_chlor Carvacrol chlor_reagent Add Chlorinating Agent (e.g., SOCl2 or NCS) start_chlor->chlor_reagent reaction_chlor Reaction (Solvent, Temp, Time) chlor_reagent->reaction_chlor workup_chlor Aqueous Workup reaction_chlor->workup_chlor purify_chlor Purification (Chromatography/Recrystallization) workup_chlor->purify_chlor product_chlor Chlorcarvacrol purify_chlor->product_chlor start_deriv Chlorcarvacrol add_base Add Base (e.g., K2CO3) start_deriv->add_base add_halide Add Alkyl Halide add_base->add_halide reaction_deriv Reaction (Solvent, Temp, Time) add_halide->reaction_deriv workup_deriv Aqueous Workup reaction_deriv->workup_deriv purify_deriv Purification (Chromatography) workup_deriv->purify_deriv product_deriv Chlorcarvacrol Derivative purify_deriv->product_deriv

Caption: General experimental workflow for the synthesis and derivatization of chlorcarvacrol.

troubleshooting_logic start Low Yield in Chlorination? check_reagent Check Reagent Activity & Purity start->check_reagent check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry multiple_isomers Formation of Multiple Isomers? check_reagent->multiple_isomers check_conditions->multiple_isomers check_stoichiometry->multiple_isomers use_catalyst Use Regioselective Catalyst multiple_isomers->use_catalyst Yes control_stoichiometry Control Chlorinating Agent Amount multiple_isomers->control_stoichiometry Yes success Improved Yield multiple_isomers->success No use_catalyst->success control_stoichiometry->success

Caption: Troubleshooting logic for low yield in the chlorination of carvacrol.

References

Technical Support Center: Refining Dosage Calculations for In Vivo Chlorcarvacrol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage calculations for in vivo studies of chlorcarvacrol. Due to the limited availability of direct data for chlorcarvacrol, this guide leverages extensive data from its close structural analog, carvacrol (B1668589), as a starting point for experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have determined an effective in vitro concentration for chlorcarvacrol. How do I estimate a starting dose for my in vivo animal study?

A1: Extrapolating an in vitro effective concentration (e.g., IC50 or MIC) to an in vivo dose is a multi-step process that requires careful consideration of various factors. A direct conversion is not feasible; however, you can establish a rational starting dose through the following approaches:

  • Literature Review for Analogs: Begin by reviewing published in vivo studies for structurally similar compounds. Carvacrol is the most relevant analog to chlorcarvacrol. Published studies have used carvacrol in animal models at doses ranging from 10 mg/kg to 100 mg/kg for various effects, including anti-inflammatory and antimicrobial activities.[1][2][3][4][5]

  • Toxicity Data of Analogs: Consider the acute toxicity of analogous compounds. For carvacrol, the oral LD50 in mice has been reported to be 919 mg/kg.[6] Your starting dose should be significantly lower than the LD10 value (546.8 mg/kg for carvacrol in mice) to ensure animal welfare.[6]

  • Physicochemical Properties: The solubility and stability of chlorcarvacrol in the chosen vehicle are critical. Chlorcarvacrol is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[7] The formulation will significantly impact its bioavailability.

Troubleshooting:

  • No Published Data for My Compound: If you cannot find any in vivo data for chlorcarvacrol, rely on the data for carvacrol as a starting point. It is crucial to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD).

  • High In Vitro Concentration: If your effective in vitro concentration is very high, consider if the compound is a suitable candidate for in vivo studies, as achieving the necessary systemic exposure might lead to toxicity.

Q2: How do I perform a dose-range finding study for chlorcarvacrol?

A2: A dose-range finding study, or a maximum tolerated dose (MTD) study, is essential to determine a safe and effective dose range for your definitive in vivo experiments.

  • Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) that is relevant to your research question.

  • Dose Selection: Based on the estimated starting dose from analog data (see Q1), select a range of doses. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).

  • Administration Route: The route of administration (e.g., oral gavage, intraperitoneal injection) should align with the intended clinical application and the compound's properties.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.

  • Endpoint Analysis: At the end of the study, perform necropsies and histopathological analysis of key organs to identify any signs of toxicity.

Troubleshooting:

  • Unexpected Animal Mortality: If you observe mortality at your lowest dose, you have overestimated the starting dose. You will need to repeat the study with a lower dose range.

  • No Observable Effect: If you do not see any therapeutic effect or signs of toxicity even at the highest dose, you may need to increase the doses or reconsider your formulation to improve bioavailability.

Q3: What are the critical formulation considerations for in vivo studies with chlorcarvacrol?

A3: The formulation is critical for ensuring the proper delivery and absorption of a lipophilic compound like chlorcarvacrol.

  • Solubility: Due to its low water solubility, chlorcarvacrol will likely require a formulation with a vehicle such as an oil (e.g., corn oil, olive oil), or a solution containing co-solvents like ethanol or DMSO, and surfactants like Tween 80.

  • Stability: Ensure that chlorcarvacrol is stable in your chosen formulation for the duration of the study.

  • Route of Administration: The formulation must be suitable for the chosen route of administration. For example, an oily vehicle is generally suitable for oral gavage but not for intravenous injection.

  • Nanoformulations: For improved bioavailability, consider advanced formulations like self-nanoemulsifying drug delivery systems (SNEDDS), liposomes, or phytosomes.

Troubleshooting:

  • Compound Precipitation: If your compound precipitates out of the solution, you may need to adjust the vehicle composition, use a different solvent, or consider a suspension.

  • Poor Bioavailability: If you observe low efficacy, it could be due to poor absorption. In this case, exploring different formulations to enhance solubility and absorption is recommended.

Q4: Are there any known signaling pathways affected by chlorcarvacrol or its analogs that can guide my study?

A4: While specific signaling pathways for chlorcarvacrol are not well-documented, studies on carvacrol have shown its interaction with several key pathways, which can provide a basis for your investigation:

  • MAPK Signaling Pathway: Carvacrol has been shown to affect the MAPK signaling pathway, which is involved in cell proliferation and apoptosis.

  • Wnt/β-catenin Signaling Pathway: Carvacrol has been found to suppress osteosarcoma cells by regulating the Wnt/β-catenin signaling pathway.[8]

  • PI3K/Akt/mTOR, STAT3, and Notch Signaling Pathways: These pathways, which are crucial in cancer cell survival and proliferation, have been identified as targets of carvacrol.[3]

  • Steroid Biosynthesis: In fungi, carvacrol can disrupt the steroid biosynthesis pathway, affecting cell membrane integrity.[9]

When designing your study, you can investigate whether chlorcarvacrol has similar effects on these pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for carvacrol, which can be used as a reference for initiating chlorcarvacrol studies.

Table 1: In Vitro Efficacy of Carvacrol

Assay TypeOrganism/Cell LineEffective Concentration (µg/mL)Reference
MICStreptococcus mutans93.4[10]
MICStreptococcus sanguinis93.4[10]
MICStaphylococcus aureus (MRSA)4000[1]
MICAeromonas hydrophila125[11]
IC50Leishmania infantum promastigotes9.8[3][5]
IC50MCF-7 (Breast Cancer)0.92 (in combination with thymol)[12]
IC50MDA-MB-231 (Breast Cancer)1.46 (in combination with thymol)[12]

Table 2: In Vivo Toxicity of Carvacrol

Animal ModelRoute of AdministrationLD50 (mg/kg)LD10 (mg/kg)Reference
MiceOral919546.8[6]

Table 3: In Vivo Efficacious Doses of Carvacrol

Animal ModelConditionDose (mg/kg)Route of AdministrationEffectReference
HamstersLeishmaniasis100IntraperitonealAntileishmanial activity[3][5]
RatsHepatocellular CarcinomaNot specifiedOralAntiangiogenic, antiproliferative, and apoptotic effects[13][14]

Experimental Protocols

Protocol 1: In Vitro to In Vivo Dose Extrapolation Estimation

This protocol provides a conceptual workflow for estimating a starting dose for in vivo studies based on in vitro data.

  • Determine the in vitro effective concentration: Establish the IC50 or MIC of chlorcarvacrol in your cell line or microbial strain of interest.

  • Literature search for analog data: Gather all available in vivo data for carvacrol, including efficacious doses and toxicity data (LD50).

  • Consider pharmacokinetic and pharmacodynamic (PK/PD) factors: Although specific PK/PD data for chlorcarvacrol is lacking, assume that its absorption, distribution, metabolism, and excretion (ADME) properties will be similar to carvacrol.

  • Initial Dose Estimation: As a conservative starting point, select a dose that is 1/10th to 1/100th of the LD50 of carvacrol.

  • Refine based on efficacy: Compare your estimated dose with the reported efficacious doses of carvacrol in similar disease models.

  • Conduct a pilot in vivo study: Use a small group of animals to test a range of doses around your estimated starting dose to determine the MTD.

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol outlines a method to determine the LD50 of chlorcarvacrol.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Progression: Start with a single animal at a dose estimated to be near the LD50 (based on carvacrol data). The doses are spaced at a constant multiplicative factor (e.g., 2).

  • Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Visualizations

experimental_workflow Workflow for In Vivo Dose Refinement cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Dose Estimation & Formulation cluster_2 Phase 3: In Vivo Pilot Study cluster_3 Phase 4: Definitive In Vivo Study in_vitro Determine In Vitro Efficacy (IC50/MIC) dose_est Initial Dose Estimation in_vitro->dose_est lit_review Literature Review (Analog Data - Carvacrol) lit_review->dose_est physchem Assess Physicochemical Properties (Solubility, Stability) formulation Develop Vehicle/Formulation physchem->formulation mtd_study Maximum Tolerated Dose (MTD) Study dose_est->mtd_study formulation->mtd_study pk_study Pilot Pharmacokinetic (PK) Study (Optional) mtd_study->pk_study efficacy_study Definitive Efficacy Study (Multiple Dose Groups) mtd_study->efficacy_study pk_study->efficacy_study

Caption: Workflow for In Vivo Dose Refinement.

signaling_pathways Potential Signaling Pathways Modulated by Carvacrol (Chlorcarvacrol Analog) cluster_cancer Cancer Cell Effects cluster_fungi Antifungal Effects Carvacrol Carvacrol/ Chlorcarvacrol MAPK MAPK Pathway Carvacrol->MAPK Wnt Wnt/β-catenin Pathway Carvacrol->Wnt PI3K_Akt PI3K/Akt/mTOR Pathway Carvacrol->PI3K_Akt STAT3 STAT3 Pathway Carvacrol->STAT3 Notch Notch Pathway Carvacrol->Notch Steroid Steroid Biosynthesis Carvacrol->Steroid Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation Inhibition Wnt->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Notch->Proliferation Membrane Cell Membrane Disruption Steroid->Membrane

Caption: Potential Signaling Pathways Modulated by Carvacrol.

References

Technical Support Center: Mitigating Off-Target Effects of Chlorcarvacrol in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects and mitigation strategies for chlorcarvacrol is limited in the current scientific literature. The following troubleshooting guides and FAQs are primarily based on data from its closely related parent compound, carvacrol (B1668589) . Researchers using chlorcarvacrol should validate these strategies for their specific cellular models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line even at low concentrations of chlorcarvacrol, which is masking the intended on-target effect. How can we address this?

A1: High cytotoxicity at low concentrations can be indicative of off-target effects. Here are several strategies to mitigate this:

  • Concentration and Time Optimization: Perform a detailed dose-response and time-course experiment. This will help identify a therapeutic window where the on-target effect is observable with minimal cytotoxicity. Shorter incubation times may be sufficient to observe the desired effect before significant off-target toxicity occurs.

  • Use of a Less Sensitive Cell Line: If possible, screen a panel of cell lines to identify one that is less sensitive to the cytotoxic effects of chlorcarvacrol while still expressing the target of interest.

  • Serum Concentration: The concentration of serum in your culture medium can influence the availability and activity of the compound. Consider performing experiments with varying serum concentrations to see if it modulates the cytotoxic response.

  • Compound Purity: Ensure the purity of your chlorcarvacrol stock. Impurities from synthesis or degradation could contribute to the observed cytotoxicity.

Q2: Our experimental results with chlorcarvacrol are inconsistent across different batches and even between passages of the same cell line. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Cellular State: The physiological state of your cells can significantly impact their response to treatment. Factors such as cell density, passage number, and confluency should be strictly controlled.

  • Stock Solution Stability: Chlorcarvacrol, like other phenolic compounds, may be susceptible to degradation. Prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C.[1]

  • Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experiments and is at a non-toxic level for your specific cell line.

Q3: How can we begin to identify the specific off-target interactions of chlorcarvacrol in our experimental system?

A3: Identifying off-target interactions is a critical step. Here are a few approaches:

  • Target Knockout/Knockdown Models: If the intended target of chlorcarvacrol is known, using a cell line where the target has been knocked out or knocked down (e.g., via CRISPR/Cas9 or siRNA) can be very informative. If the compound still elicits the same effects in the absence of the intended target, it strongly suggests off-target mechanisms are at play.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to identify direct binding partners of a compound in a cellular context without needing to modify the compound.[2][3][4][5][6] It measures the thermal stabilization of proteins upon ligand binding.

  • Proteomics and Transcriptomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression or post-translational modifications, while RNA-seq can reveal alterations in gene expression profiles that may point towards affected off-target pathways.

Troubleshooting Guides

Issue 1: Unexpected Modulation of Signaling Pathways

Symptom: You observe changes in signaling pathways that are not known to be associated with the intended target of chlorcarvacrol. For instance, you might see unexpected phosphorylation of kinases like AKT or ERK.

Possible Cause: Chlorcarvacrol, like its parent compound carvacrol, may have pleiotropic effects and interact with multiple signaling cascades. Carvacrol has been shown to modulate pathways such as PI3K/AKT/mTOR, MAPK, STAT3, and NF-κB.[7][8][9][10]

Troubleshooting Steps:

  • Confirm with Specific Inhibitors: Use well-characterized inhibitors of the unexpectedly modulated pathway to see if they can reverse the effects of chlorcarvacrol.

  • Dose Dependence: Investigate if the modulation of these off-target pathways is dose-dependent and if it occurs at concentrations higher than those required for the on-target effect.

  • Western Blot Analysis: Perform western blots for key upstream and downstream components of the affected pathway to pinpoint the level at which chlorcarvacrol is exerting its effect.

Issue 2: High Background in Cellular Assays

Symptom: You are experiencing high background or artifacts in colorimetric or fluorometric assays (e.g., MTT, LDH) when using chlorcarvacrol.

Possible Cause: Phenolic compounds can sometimes interfere with assay reagents. Chlorcarvacrol might be directly reacting with the assay components or causing cellular changes that affect the readout independently of cell viability.

Troubleshooting Steps:

  • Assay Controls: Run parallel experiments with cell-free controls (medium + chlorcarvacrol + assay reagents) to check for direct interference.

  • Use an Orthogonal Assay: Confirm your results using a different type of assay that relies on a distinct mechanism. For example, if you are using an MTT assay (metabolic activity), you could complement it with a trypan blue exclusion assay (membrane integrity) or a crystal violet assay (cell number).[11][12]

  • Wash Steps: Ensure that cells are thoroughly washed to remove any residual compound before adding assay reagents.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of carvacrol on various cancer cell lines. This data can serve as a reference point for designing experiments with chlorcarvacrol, but IC50 values should be empirically determined for the specific compound and cell line being used.

Table 1: IC50 Values of Carvacrol in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
PC3Prostate Cancer360Not SpecifiedNot Specified
HeLaCervical Cancer7.70-fold reduction in Topotecan (B1662842) IC50 (in combination)24Crystal Violet
HCT116Colon Cancer5.71-fold reduction in Topotecan IC50 (in combination)24Crystal Violet
MCF-7Breast CancerIncreased Topotecan IC50 (antagonistic effect)24Crystal Violet
HepG2Liver CancerIncreased Topotecan IC50 (antagonistic effect)24Crystal Violet
A549Lung CancerIncreased Topotecan IC50 (antagonistic effect)24Crystal Violet
SKOV3Ovarian CancerIncreased Topotecan IC50 (antagonistic effect)24Crystal Violet

Data for IC50 values are primarily from studies on carvacrol in combination with other agents, indicating its potential to modulate the cytotoxicity of other drugs.[11][12]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the concentration of chlorcarvacrol that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete culture medium

  • Chlorcarvacrol stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of chlorcarvacrol in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of chlorcarvacrol. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states within specific signaling pathways upon treatment with chlorcarvacrol.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Chlorcarvacrol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest, including phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of chlorcarvacrol for the specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_identification Off-Target Identification cluster_validation Validation problem High Cytotoxicity or Inconsistent Results step1 Optimize Concentration & Incubation Time problem->step1 step2 Control Cellular State (Passage, Density) problem->step2 step3 Ensure Compound Purity & Stability problem->step3 id1 Target Knockout/ Knockdown step1->id1 id2 CETSA step2->id2 id3 Proteomics/ Transcriptomics step3->id3 val1 Use Specific Inhibitors id1->val1 val2 Orthogonal Assays id2->val2 id3->val1 id3->val2

Caption: Troubleshooting workflow for chlorcarvacrol off-target effects.

carvacrol_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carvacrol Carvacrol/Chlorcarvacrol PI3K PI3K Carvacrol->PI3K Inhibits MAPK MAPK Carvacrol->MAPK Inhibits NFkB NF-κB Carvacrol->NFkB Inhibits STAT3 STAT3 Carvacrol->STAT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Proliferation, Apoptosis) mTOR->GeneExpression ERK ERK MAPK->ERK ERK->GeneExpression NFkB->GeneExpression STAT3->GeneExpression

Caption: Potential signaling pathways modulated by carvacrol.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activities of Chlorcarvacrol and Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, researchers are turning to well-known natural compounds and their synthetic derivatives. Carvacrol (B1668589), a phenolic monoterpenoid found in the essential oils of oregano and thyme, is renowned for its broad-spectrum antimicrobial properties. Its halogenated derivative, chlorcarvacrol, represents a synthetic modification aimed at potentially enhancing this activity. This guide provides a detailed comparison of the antimicrobial profiles of carvacrol and chlorcarvacrol, supported by experimental data and methodologies, to assist researchers and drug development professionals in their endeavors.

Quantitative Antimicrobial Activity

While extensive data is available for carvacrol against a wide range of pathogens, direct comparative studies featuring chlorcarvacrol are scarce in the readily available scientific literature. The following tables summarize the antimicrobial activity of carvacrol against several key bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Various Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 6538128[1]
Staphylococcus aureusMRSA (ATCC 33591)150 - 4000[2]
Escherichia coliO157:H7355.5[1]
Pseudomonas aeruginosaHospital Isolate32 - 125[3]
Streptococcus pyogenesClinical Isolate125[4]
Lactobacillus acidophilusN/A0.254 ± 0.072[No specific citation found]
Lactobacillus caseiN/A0.406 ± 0.143[No specific citation found]
Salmonella TyphimuriumATCC 14028600[5]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Various Bacteria

MicroorganismStrainMBC (µg/mL)Reference
Staphylococcus aureusN/A250 - 500[6]
Escherichia coliO157:H7N/AN/A
Pseudomonas aeruginosaHospital IsolateN/AN/A
Streptococcus pyogenesN/A250[No specific citation found]
Lactobacillus acidophilusN/A0.406 ± 0.143[No specific citation found]
Lactobacillus caseiN/A0.813 ± 0.287[No specific citation found]
Dickeya zeaeMS1200[7]

Structure-Activity Relationship: The Impact of Chlorination

While direct experimental data for chlorcarvacrol is limited, the principles of medicinal chemistry and studies on other halogenated phenols provide a strong basis for predicting its antimicrobial activity relative to carvacrol. The addition of a chlorine atom to the carvacrol structure is anticipated to enhance its antimicrobial efficacy. This is based on the understanding that halogenation can increase the lipophilicity of a molecule, which may facilitate its passage through the lipid-rich bacterial cell membrane. Furthermore, the electron-withdrawing nature of chlorine can increase the acidity of the phenolic hydroxyl group, which is crucial for the antimicrobial action of phenolic compounds. Studies on other phenolic compounds have demonstrated that halogenation often leads to a significant increase in antimicrobial potency.

Mechanism of Action

The primary antimicrobial mechanism of carvacrol involves the disruption of the bacterial cell membrane. Its hydrophobic nature allows it to partition into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises the proton motive force, leading to a leakage of ions and ATP, and ultimately, cell death. It is hypothesized that chlorcarvacrol would share this fundamental mechanism, with its increased lipophilicity potentially leading to a more pronounced membrane-disrupting effect.

cluster_Carvacrol Carvacrol cluster_Membrane Bacterial Cell Membrane cluster_Effects Cellular Effects Carvacrol Carvacrol Membrane Lipid Bilayer Carvacrol->Membrane Partitions into Disruption Membrane Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability Leakage Ion & ATP Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for carvacrol.

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the antimicrobial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly employed technique.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.

Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microplate PrepInoculum->Inoculate SerialDilution Serially Dilute Compound SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Perform MIC Test: The MIC test is performed as described above.

  • Subculturing: A small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC test is plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Observation: The MBC is determined as the lowest concentration of the agent that results in a significant reduction (commonly ≥99.9%) in CFU compared to the initial inoculum.

Start Start (from MIC test) Subculture Subculture from clear MIC wells Start->Subculture IncubateAgar Incubate Agar Plates Subculture->IncubateAgar CountCFU Count Colonies (CFU) IncubateAgar->CountCFU DetermineMBC Determine MBC (≥99.9% killing) CountCFU->DetermineMBC End End DetermineMBC->End

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Conclusion

References

Unveiling the Action of Carvacrol: A Comparative Guide to its Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action of carvacrol (B1668589), a phenolic monoterpenoid with potent antimicrobial properties. By objectively comparing its performance against various pathogens and detailing the experimental evidence, this document serves as a valuable resource for researchers exploring novel antimicrobial agents.

Mechanism of Action: A Multi-Target Approach

Carvacrol exerts its antimicrobial effects through a primary mechanism involving the disruption of microbial cell membranes.[1][2] This action leads to increased permeability and depolarization of the cytoplasmic membrane, resulting in the leakage of essential intracellular components, such as ions and ATP, and ultimately leading to cell death.[1][2][3][4] In fungi, carvacrol has been shown to interfere with ergosterol, a key component of the fungal cell membrane.[5][6] Beyond direct membrane damage, carvacrol also demonstrates secondary mechanisms, including the inhibition of ATP synthesis and the disruption of efflux pumps.[1][3]

Comparative Efficacy: Bacteria vs. Fungi

Carvacrol exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4][7] The following tables summarize its efficacy, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values from various studies.

Table 1: Antibacterial Activity of Carvacrol
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Reference
Streptococcus pyogenes-125250[8]
Aeromonas hydrophilaNJ-35125250[9]
Staphylococcus aureusATCC 43300150 - 3810-[7]
Pseudomonas aeruginosaHospital Isolate64-[10]
Escherichia coliATCC 25922--[4]
Table 2: Antifungal Activity of Carvacrol
MicroorganismStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansATCC 40042256512[5]
Candida auris-125-500250-1000[4]
Cryptococcus neoformans-25-8125-102[6]
Botrytis cinerea-120 (µL/L)140 (µL/L)[11]

Experimental Validation Protocols

The validation of carvacrol's mechanism of action relies on a suite of established experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is based on the broth microdilution method.[5][12][13]

Materials:

  • Carvacrol stock solution

  • Sterile 96-well microtiter plates

  • Test microorganism (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland standard

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with inoculum, no carvacrol)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Serial Dilution: Perform serial two-fold dilutions of the carvacrol stock solution in the sterile broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive and negative controls on each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of carvacrol that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, subculture aliquots from the wells showing no visible growth onto appropriate agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Cell Membrane Permeability Assay using Propidium (B1200493) Iodide (PI) Staining

This protocol assesses membrane integrity by observing the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.[14]

Materials:

  • Microbial culture treated with carvacrol (at MIC or sub-MIC concentrations)

  • Untreated control culture

  • Propidium Iodide (PI) staining solution (e.g., 20 mg/L)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treatment: Treat the microbial culture with the desired concentration of carvacrol for a specified time.

  • Harvesting: Harvest the cells by centrifugation and wash with PBS.

  • Staining: Resuspend the cells in the PI staining solution and incubate in the dark for approximately 20 minutes.

  • Washing: Wash the cells with PBS to remove excess stain.

  • Visualization: Prepare slides and observe the cells under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm). Red fluorescence indicates cells with damaged membranes.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of carvacrol's antifungal action and a typical experimental workflow for its validation.

G Antifungal Mechanism of Carvacrol cluster_cell Carvacrol Carvacrol Ergosterol Ergosterol Interaction Carvacrol->Ergosterol Binds to EnergyMetabolism Energy Metabolism Carvacrol->EnergyMetabolism Interferes with FungalCell Fungal Cell CellMembrane Cell Membrane FungalCell->CellMembrane CellMembrane->Ergosterol CellMembrane->EnergyMetabolism MembraneDisruption Membrane Disruption & Increased Permeability Ergosterol->MembraneDisruption IonLeakage Ion Leakage (K+, H+) MembraneDisruption->IonLeakage ATPLeakage ATP Leakage MembraneDisruption->ATPLeakage CellDeath Cell Death IonLeakage->CellDeath ATPLeakage->CellDeath ATPSynthesis Inhibition of ATP Synthesis EnergyMetabolism->ATPSynthesis ATPSynthesis->CellDeath

Caption: Proposed antifungal mechanism of carvacrol targeting the fungal cell membrane and energy metabolism.

G Experimental Workflow for Carvacrol's Mechanism Validation start Start mic_mfc Determine MIC/MFC (Broth Microdilution) start->mic_mfc time_kill Time-Kill Kinetics Assay mic_mfc->time_kill membrane_integrity Assess Membrane Integrity (PI Staining, Leakage Assays) mic_mfc->membrane_integrity morphology Observe Morphological Changes (SEM/TEM) mic_mfc->morphology data_analysis Data Analysis & Interpretation time_kill->data_analysis energy_metabolism Analyze Energy Metabolism (ATP Assay) membrane_integrity->energy_metabolism membrane_integrity->data_analysis morphology->data_analysis energy_metabolism->data_analysis end End data_analysis->end

Caption: A typical experimental workflow to validate the antimicrobial mechanism of action of carvacrol.

Conclusion

The evidence strongly supports that carvacrol's primary mechanism of antimicrobial action is the disruption of cell membrane integrity and function, a process validated through various in vitro assays. Its broad-spectrum efficacy against both bacteria and fungi, coupled with its multi-target approach, makes it a promising candidate for further investigation and development as a novel antimicrobial agent. This guide provides a foundational understanding for researchers to build upon in their exploration of carvacrol and its derivatives.

References

Comparative Cytotoxicity of Chlorcarvacrol Versus Other Phenols: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of chlorcarvacrol and other structurally related phenols, including carvacrol (B1668589), thymol (B1683141), and eugenol (B1671780). The information presented is based on available experimental data from peer-reviewed scientific literature.

Disclaimer: Direct comparative cytotoxic studies between chlorcarvacrol and carvacrol, thymol, or eugenol are limited in the currently available scientific literature. This guide therefore presents a juxtaposition of existing data for each compound to provide a comparative perspective. The absence of data for chlorcarvacrol in the comparative tables reflects this current knowledge gap.

Quantitative Cytotoxicity Data

The cytotoxic effects of carvacrol, thymol, and eugenol have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, with a lower IC50 value indicating greater potency. The following table summarizes the reported IC50 values for these phenols.

CompoundCell LineIC50 ValueExposure TimeReference
Carvacrol HeLa (Cervical Cancer)50 mg/L48 h[1]
SiHa (Cervical Cancer)50 mg/L48 h[1]
A549 (Lung Cancer)> 100 µg/mL24 h
P-815 (Murine Mastocytoma)Lower than thymolNot specified[2]
Thymol A549 (Lung Cancer)More cytotoxic than carvacrolNot specified[2]
KLN 205 (Lung Cancer)421 µM48 h[2]
KLN 205 (Lung Cancer)229.68 µM72 h[2]
HepG2 (Liver Cancer)> 60.01 µg/mL (Antitumor effects)Not specified[2]
Eugenol HeLa (Cervical Cancer)Ineffective up to 400 µg/mL24 h[3]
CCD-1123Sk (Normal Fibroblasts)Ineffective up to 400 µg/mL24 h[3]

Experimental Protocols

The methodologies employed to determine the cytotoxic effects of these phenolic compounds are crucial for interpreting the data. Below are summaries of the typical experimental protocols used in the cited studies.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines are utilized, including HeLa (cervical cancer), SiHa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer), as well as non-cancerous cell lines like CCD-1123Sk (fibroblasts) to assess selectivity.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The phenolic compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compounds for a specific duration, after which MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. An increase in LDH activity in the culture supernatant is indicative of cell membrane damage and cytotoxicity.

  • Crystal Violet Assay: This assay is used to determine cell viability by staining the DNA of adherent cells. After treatment, cells are fixed and stained with crystal violet. The amount of dye taken up by the cells is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilizing the dye.

Signaling Pathways in Phenol-Induced Cytotoxicity

Carvacrol and thymol have been shown to induce cytotoxicity in cancer cells through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death).

Apoptosis Induction by Carvacrol

Carvacrol has been reported to induce apoptosis in human cervical cancer cells.[1] This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key event in apoptosis is the fragmentation of DNA, which can be visualized using techniques like agarose (B213101) gel electrophoresis. The signaling cascade leading to apoptosis can involve both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Carvacrol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Carvacrol Carvacrol Mitochondria Mitochondria Carvacrol->Mitochondria Induces stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases pro-apoptotic factors DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Carvacrol-induced apoptosis pathway in cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of phenolic compounds involves a series of sequential steps, from cell culture to data analysis.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow Start Start: Cell Seeding Treatment Treatment with Phenolic Compounds Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Data Collection (Absorbance Reading) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis End End: Results Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and reproducibility of analytical data is paramount. When quantifying active pharmaceutical ingredients or their metabolites, such as chlorcarvacrol, the use of validated analytical methods is a regulatory expectation and a scientific necessity. Cross-validation of these methods across different laboratories or techniques is a critical step to ensure that the data generated is comparable and robust, regardless of where or how it was analyzed.[1][2] This guide provides a comparative overview of common analytical techniques that can be employed for the analysis of chlorcarvacrol and outlines a framework for conducting a cross-validation study.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of these methods based on published validation data for carvacrol (B1668589), which can serve as a benchmark for establishing performance criteria for chlorcarvacrol analysis.

ParameterGC-MSHPLC-UVLC-MS/MSUPC²
Linearity (r²) > 0.99> 0.997[3]> 0.995[4]0.9998 - 0.9999[5]
Limit of Detection (LOD) 0.9 µg/L[6]0.6 µg/mL[3]0.06 µg/g[7]1.57 ng/L[5]
Limit of Quantification (LOQ) 3.1 µg/L[6]1.8 µg/mL[3]0.2 µg/g[7]3.14 ng/L[5]
Precision (RSD%) < 10%[8]Intra-day: 1.7-2.6%, Inter-day: 3.6-4.7%[3]< 20%[7]< 1.50%[5]
Accuracy (Recovery %) 74.71% - 88.31%[8]97.6%[3]> 90%[4]87.29% - 102.89%[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the aforementioned techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for volatile and semi-volatile compounds like chlorcarvacrol.

  • Sample Preparation: A common technique is headspace solid-phase microextraction (HS-SPME), which is efficient for extracting volatile analytes from a sample matrix.[6] Alternatively, liquid-liquid extraction or Soxhlet extraction can be employed.[6][7] An internal standard should be added before extraction.

  • Chromatographic Separation: A capillary column, such as one coated with 5% phenyl-methylsiloxane (e.g., HP-5), is typically used.[8] The oven temperature is programmed to achieve optimal separation. For example, starting at 60°C and ramping up to 250°C.[6]

  • Mass Spectrometric Detection: Electron impact (EI) ionization is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of chlorcarvacrol and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of compounds.

  • Sample Preparation: Extraction with a suitable solvent like methanol (B129727) is often employed, followed by filtration of the extract before injection.[4]

  • Chromatographic Separation: A reverse-phase C18 column is frequently used.[3][7] An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water (e.g., 50:50), is pumped at a constant flow rate.[3]

  • UV Detection: The detector wavelength is set at the absorbance maximum of chlorcarvacrol (around 274 nm for carvacrol) to achieve the best sensitivity.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace levels of compounds in complex matrices.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be used for sample cleanup and extraction.[7] This involves an initial extraction with an organic solvent, followed by a dispersive solid-phase extraction step to remove interfering matrix components.

  • Chromatographic Separation: Similar to HPLC, a C18 column is commonly used for separation.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Ultra-Performance Convergence Chromatography (UPC²)

This is a more recent technique that uses compressed carbon dioxide as the primary mobile phase, offering a "greener" alternative to normal-phase HPLC.

  • Sample Preparation: A simple dilution with an appropriate solvent may be sufficient.

  • Chromatographic Separation: A specialized column, such as a Trefoil™ CEL1, is used.[5] A gradient elution with a co-solvent like methanol in CO₂ is employed.[5]

  • Detection: A photodiode array (PDA) detector is typically used, with the wavelength set to the analyte's absorbance maximum.[5]

Framework for a Cross-Validation Study

A cross-validation study aims to compare the performance of different analytical methods, often performed in different laboratories (an inter-laboratory comparison), to ensure the consistency and reliability of results.[1][9][10]

The following diagram illustrates a typical workflow for conducting a cross-validation study for chlorcarvacrol analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Acceptance Criteria B Select Participating Laboratories & Methods A->B C Prepare & Characterize Homogeneous Samples B->C D Distribute Samples to Laboratories C->D E Laboratories Analyze Samples Using Validated Methods D->E F Collect & Tabulate Results E->F G Statistical Analysis (e.g., Z-scores, Bias Assessment) F->G H Compare Method Performance G->H I Issue Cross-Validation Report H->I

Workflow for a cross-validation study.

Key Steps in the Cross-Validation Process:

  • Planning and Protocol Development: Define the objectives of the study, the analytical methods to be compared, and the acceptance criteria for comparability.[11] A detailed protocol should be developed and agreed upon by all participating laboratories.

  • Sample Preparation and Distribution: A central laboratory should prepare a large, homogeneous batch of samples at different concentration levels (low, medium, and high) spanning the expected analytical range. These samples are then distributed to the participating laboratories.

  • Sample Analysis: Each laboratory analyzes the samples using their respective validated analytical method. It is crucial that each laboratory follows its standard operating procedures.

  • Data Reporting and Statistical Analysis: The results from all laboratories are collected and statistically analyzed. Common statistical tools include the calculation of Z-scores to assess the proficiency of each laboratory and statistical tests to evaluate for any systematic bias between methods.[12][13]

By following a structured approach to cross-validation, researchers and drug developers can have a high degree of confidence in the analytical data, ensuring that it is reliable and reproducible, which is fundamental for regulatory submissions and the advancement of pharmaceutical sciences.

References

Unlocking Antibiotic Potential: A Comparative Guide to the Synergistic Effects of Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of natural compounds as adjuvants to enhance the efficacy of conventional antibiotics. Carvacrol (B1668589), a phenolic monoterpenoid found in the essential oils of oregano and thyme, has emerged as a potent synergistic agent against a broad spectrum of multidrug-resistant bacteria. This guide provides a comprehensive comparison of the synergistic effects of carvacrol with various antibiotics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.

Quantitative Analysis of Synergistic Activity

The synergistic potential of carvacrol in combination with various antibiotics has been demonstrated through significant reductions in the Minimum Inhibitory Concentration (MIC) of the antibiotics and by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the quantitative data from several key studies.

Table 1: Synergistic Effects of Carvacrol with Various Antibiotics against Staphylococcus aureus and Acinetobacter baumannii

AntibioticBacterial StrainFold Reduction in Antibiotic MICFICI Value
GentamicinS. aureus160.25 - 0.5
ChloramphenicolS. aureus4 - 80.25 - 0.5
StreptomycinS. aureus4 - 80.25 - 0.5
GentamicinA. baumannii4 - 160.25 - 0.5
ChloramphenicolA. baumannii4 - 80.25 - 0.5
StreptomycinA. baumannii4 - 80.25 - 0.5

Data sourced from studies on synergistic antimicrobial combinations (SACs) of carvacrol with conventional antibiotics.[1][2][3][4]

Table 2: Synergistic Effects of Carvacrol against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMRSA StrainFICI ValueInterpretation
MinocyclineATCC-33591≤ 0.5Synergy
TrimethoprimATCC-33591≤ 0.5Synergy
LinezolidATCC-335910.5 - 1Additive
SulfamethoxazoleATCC-335910.5 - 1Additive

Data from a study assessing carvacrol-antibiotic combinations against MRSA.[5][6][7]

Table 3: Synergistic Effects of Carvacrol against Other Bacterial Pathogens

AntibioticBacterial StrainFold Reduction in Antibiotic MICFICI Value
ErythromycinErythromycin-resistant Group A Streptococci2 - 2048≤ 0.5
Cefixime (B193813)Escherichia coliNot specified0.5

Data compiled from studies on the synergistic action of carvacrol against specific resistant strains.[8][9]

Mechanisms of Synergistic Action

The synergistic activity of carvacrol is attributed to its multifaceted mechanisms of action that compromise the bacterial cell's defenses, thereby increasing its susceptibility to antibiotics.[1][2][3][4] Key proposed mechanisms include:

  • Bacterial Membrane Disruption: Carvacrol, being hydrophobic, integrates into the bacterial cell membrane, disrupting its integrity and increasing its permeability.[5][10] This allows for enhanced intracellular access of antibiotics that might otherwise be expelled or have difficulty penetrating the cell.

  • Efflux Pump Inhibition: Carvacrol has been shown to inhibit bacterial efflux pumps, which are a primary mechanism of antibiotic resistance. By blocking these pumps, carvacrol prevents the expulsion of antibiotics from the bacterial cell, leading to their accumulation at the target site.[1][2][3][4]

  • Interference with ATP Metabolism: Carvacrol can disrupt the proton motive force and inhibit ATP synthesis, depleting the cell's energy reserves.[1][2][3][4][5] This energetic stress can render the bacteria more vulnerable to the action of antibiotics.

  • Mitigation of Oxidative Stress: Some studies suggest that carvacrol can mitigate the oxidative stress induced by certain antibiotics, which can paradoxically enhance the bactericidal effect of the antibiotic.[1][2][3][4]

The proposed mechanisms of carvacrol's synergistic action are visualized in the following diagram:

cluster_carvacrol Carvacrol cluster_antibiotic Antibiotic cluster_bacterium Bacterial Cell carvacrol Carvacrol membrane Cell Membrane carvacrol->membrane Disrupts Integrity efflux Efflux Pump carvacrol->efflux Inhibits atp ATP Synthesis carvacrol->atp Inhibits antibiotic Antibiotic antibiotic->efflux Expelled by target Intracellular Target antibiotic->target Acts on membrane->antibiotic Increased Permeability

Caption: Proposed mechanisms of carvacrol's synergistic action with antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of carvacrol's synergistic effects.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of carvacrol and the selected antibiotics is determined individually using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 0.5 McFarland standard (1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: The antimicrobial agents (carvacrol and antibiotics) are serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

2. Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for determining the synergistic interactions between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of carvacrol along the x-axis and serial dilutions of the antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension as described for the MIC assay.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Carvacrol = MIC of carvacrol in combination / MIC of carvacrol alone

    • FIC of Antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated by summing the individual FICs:

    • FICI = FIC of Carvacrol + FIC of Antibiotic

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

The workflow for a typical checkerboard assay is illustrated below:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_carv Serial Dilutions of Carvacrol plate 96-well Plate Setup (Checkerboard Matrix) prep_carv->plate prep_abx Serial Dilutions of Antibiotic prep_abx->plate prep_bac Standardized Bacterial Inoculum inoculate Inoculate Wells prep_bac->inoculate plate->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Determine MICs in Combination incubate->read_mic calc_fic Calculate FIC for each agent read_mic->calc_fic calc_fici Calculate FICI calc_fic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret

Caption: Workflow of a checkerboard assay for synergy testing.

Conclusion and Future Directions

The evidence strongly supports the role of carvacrol as a potent synergistic agent that can restore or enhance the activity of a wide range of antibiotics against resistant bacterial pathogens. The ability of carvacrol to disrupt bacterial membranes, inhibit efflux pumps, and interfere with cellular metabolism makes it a promising candidate for the development of novel combination therapies.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety of carvacrol-antibiotic combinations in animal models of infection.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

  • Further elucidation of the molecular mechanisms of synergy to identify new targets for antimicrobial drug development.

By leveraging the synergistic potential of natural compounds like carvacrol, the scientific community can develop more effective strategies to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Chlorcarvacrol and Thymol Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of chlorcarvacrol and various thymol (B1683141) derivatives. While data on chlorcarvacrol is limited in publicly available research, this document summarizes the existing information and draws comparisons with the extensively studied thymol and its derivatives. The content is based on experimental data from peer-reviewed scientific literature, focusing on antimicrobial, antioxidant, and anti-inflammatory properties.

Introduction

Thymol, a naturally occurring phenolic monoterpenoid, and its isomer carvacrol (B1668589) have long been recognized for their broad-spectrum biological activities.[1] Chemical modification of these parent compounds has led to the development of numerous derivatives with potentially enhanced potency and specificity. Chlorcarvacrol, a chlorinated derivative of carvacrol, represents one such modification. This guide aims to provide a comparative analysis of the biological performance of chlorcarvacrol and key thymol derivatives, supported by available experimental data.

Physicochemical Properties

The introduction of a chlorine atom to the carvacrol structure is expected to alter its physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity. Similarly, modifications to the thymol scaffold can produce a range of derivatives with diverse properties.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Chlorcarvacrol [Image of Chlorcarvacrol structure]C₁₀H₁₃ClO184.66
Thymol [Image of Thymol structure]C₁₀H₁₄O150.22
Thymol Derivative (Example: Dihydropyrimidinone derivative 3i) [Image of Thymol derivative 3i structure]C₁₈H₂₃N₃O₃345.40[2]
Thymol Derivative (Example: 1,2,3-Triazole tethered 1,3,4-oxadiazole (B1194373) derivative 9) [Image of Thymol derivative 9 structure]C₂₅H₂₅N₅O₃S491.57[3]

Comparative Biological Activity

This section summarizes the available quantitative data on the antimicrobial, antioxidant, and anti-inflammatory activities of chlorcarvacrol and various thymol derivatives.

Antimicrobial Activity

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), representing the lowest concentration of a compound that inhibits visible growth or kills 99.9% of the bacteria, respectively.

Compound/DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Carvacrol Staphylococcus aureus150300[4]
Escherichia coli150-[4]
Pseudomonas aeruginosa5000-[5]
Candida albicans161.3-[6]
Thymol Staphylococcus aureus250 - 1000>1000[2]
Escherichia coli125250[7]
Pseudomonas aeruginosa>1000>1000[2]
Thymol Derivative (3i) Pseudomonas aeruginosa7.5-[2]
Methicillin-resistant Staphylococcus aureus (MRSA)1.9-[2]
Thymol Derivative (9) Escherichia coli--[8]
Staphylococcus aureus--[8]
Antioxidant Activity

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Compound/DerivativeAntioxidant AssayIC50 (µg/mL)Reference
Carvacrol DPPH249.09 ± 9.04[10]
Thymol DPPH161.02 ± 6.89[10]
Thymol Derivative (P.2) DPPH3.44[11]
Thymol Derivative (P.1) DPPH6.76[11]
BHT (Standard) DPPH21.7[11]
Anti-inflammatory Activity

The anti-inflammatory effects can be evaluated through various in vitro and in vivo models. In vitro assays often measure the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), while in vivo models, such as carrageenan-induced paw edema, assess the reduction in inflammation.

Compound/DerivativeAssayInhibition/EffectReference
Carvacrol COX-1 Inhibition (in vitro)IC50: 0.7 µM[12]
COX-2 Inhibition (in vitro)IC50: 0.8 µM[12]
Carrageenan-induced paw edema (in vivo)Reduction in edema at 50 and 100 mg/kg[13]
Thymol COX-1 Inhibition (in vitro)IC50: 0.2 µM[14]
Carrageenan-induced paw edema (in vivo)Reduction in paw edema at 15 and 30 mg/kg[14]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (Chlorcarvacrol and Thymol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC Determination (Optional): To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no colony formation after incubation.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a concentration of approximately 0.1 mM.

  • Sample Preparation: The test compounds and the positive control are prepared at various concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of the test compounds or the positive control. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo assay is a widely used model to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Grouping: Animals are randomly divided into control, positive control, and test groups.

  • Compound Administration: The test compounds and the positive control are administered to the respective animal groups (e.g., orally or intraperitoneally) at a specific time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A fixed volume of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

Thymol and its isomer carvacrol are known to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by chlorcarvacrol are not well-documented, it is plausible that it shares some mechanisms with its parent compound, carvacrol.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Both thymol and carvacrol have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_NFkB IκB-NF-κB IKK_Complex->IkB_NFkB P IkB IκB-P IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB->Proteasome Ub NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome->IkB Degradation Thymol_Chlorcarvacrol Thymol / Chlorcarvacrol (Putative) Thymol_Chlorcarvacrol->IKK_Complex Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by thymol and putatively by chlorcarvacrol.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in cancer. Thymol and its derivatives have been shown to modulate the PI3K/Akt pathway, contributing to their anticancer effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt P Downstream_Targets Downstream Targets pAkt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Thymol_Derivatives Thymol Derivatives Thymol_Derivatives->PI3K Inhibition Thymol_Derivatives->Akt Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by thymol derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the comparative evaluation of chlorcarvacrol and thymol derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Chlorcarvacrol & Thymol Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH, etc.) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (in vitro & in vivo) Characterization->Anti_inflammatory Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion & Structure-Activity Relationship Data_Analysis->Conclusion

Caption: General workflow for the comparative study of chlorcarvacrol and thymol derivatives.

Conclusion

The available literature indicates that thymol and its derivatives are a promising class of compounds with significant antimicrobial, antioxidant, and anti-inflammatory activities. Chemical modifications to the thymol scaffold have been shown to substantially enhance these biological properties. While direct experimental data for chlorcarvacrol is scarce, its structural similarity to carvacrol suggests it may possess a comparable, and potentially enhanced, bioactivity profile due to the presence of the halogen atom. Further research is warranted to synthesize and comprehensively evaluate the biological activities of chlorcarvacrol and its derivatives to fully elucidate their therapeutic potential in comparison to thymol-based compounds. This would enable a more complete structure-activity relationship to be established and guide the design of novel, more effective therapeutic agents.

References

Comparative Efficacy of Carvacrol Against Diverse Bacterial Strains: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of carvacrol (B1668589), a natural phenolic monoterpenoid, against a range of common Gram-positive and Gram-negative bacterial strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This document summarizes key quantitative data, details experimental protocols for assessing antibacterial activity, and visualizes the underlying mechanisms of action.

Data Presentation: In Vitro Antibacterial Activity of Carvacrol

The antibacterial efficacy of carvacrol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following table summarizes the MIC and MBC values of carvacrol against several key bacterial strains as reported in various studies. It is important to note that these values can vary depending on the specific strain, the experimental method employed, and the solvent used to dissolve the carvacrol.[1]

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive150 - 4,00020,000[1][2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive150 - 4,000Not widely reported[1][4]
Listeria monocytogenesGram-positive150 - 625200 - 350[5]
Escherichia coliGram-negative370 - 16,00032,000[3]
Escherichia coli O157:H7Gram-negative16,00032,000
Pseudomonas aeruginosaGram-negative1,200 - 5,0002,400[6][7]
Salmonella TyphimuriumGram-negative194 - 600312 - 750[8][9]
Group A StreptococciGram-positive64 - 256Not widely reported[10]

Experimental Protocols

The determination of MIC and MBC values is crucial for evaluating the in vitro efficacy of antimicrobial compounds. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is determined using a broth microdilution assay, which involves preparing a series of two-fold dilutions of carvacrol in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterial strain.

Materials:

  • Carvacrol stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Dilutions: A serial two-fold dilution of the carvacrol stock solution is performed in the wells of the 96-well plate using the broth medium. The concentration range should be selected to bracket the expected MIC.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control well (containing bacteria and broth without carvacrol) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of carvacrol at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of carvacrol that is lethal to the bacteria.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator (37°C)

Procedure:

  • Subculturing: An aliquot (typically 10-100 µL) from each well of the MIC plate that showed no visible growth is subcultured onto an agar plate.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of carvacrol that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental Workflow for Determining Antibacterial Efficacy

The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of carvacrol.

G cluster_0 MIC Assay cluster_1 MBC Assay prep Prepare serial dilutions of carvacrol in 96-well plate inoc Inoculate wells with standardized bacterial suspension prep->inoc inc_mic Incubate at 37°C for 16-24 hours inoc->inc_mic read_mic Determine MIC (lowest concentration with no visible growth) inc_mic->read_mic subculture Subculture from clear MIC wells onto agar plates read_mic->subculture Proceed with non-turbid wells inc_mbc Incubate agar plates at 37°C for 24-48 hours subculture->inc_mbc read_mbc Determine MBC (lowest concentration with ≥99.9% killing) inc_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Mechanism of Action of Carvacrol

Carvacrol exerts its antibacterial effect primarily by disrupting the integrity of the bacterial cell membrane. This action is attributed to its hydrophobic nature, which allows it to partition into the lipid bilayer.

G cluster_cell Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm atp ATP Synthesis Inhibition membrane->atp Affects proton motive force leakage Ion & Solute Leakage membrane->leakage Increases permeability death Cell Death atp->death leakage->death carvacrol Carvacrol carvacrol->membrane Disrupts membrane integrity & potential

Caption: Carvacrol's mechanism of action on bacteria.

The disruption of the cell membrane by carvacrol leads to several downstream effects that are detrimental to the bacterial cell.[10] These include the dissipation of the proton motive force, which is essential for ATP synthesis, and an increase in membrane permeability, causing the leakage of essential ions and cellular contents.[10] Ultimately, these events lead to a loss of cellular function and cell death.[11] Some studies also suggest that carvacrol can interfere with bacterial signaling pathways and inhibit the activity of certain enzymes.[12]

References

The Predicted Potency of Chlorinated Carvacrol Analogs: A Comparative Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance necessitates the exploration of novel chemical entities with enhanced efficacy. Carvacrol (B1668589), a natural phenolic monoterpenoid, is well-documented for its broad-spectrum antimicrobial properties. Chemical modification of such natural scaffolds is a proven strategy to amplify their therapeutic potential. This guide provides a comparative analysis of the structure-activity relationship (SAR) of chlorinated carvacrol analogs.

Due to a notable absence of direct experimental data on chlorinated carvacrol in publicly available literature, this guide utilizes established SAR principles derived from closely related compounds, particularly its isomer thymol (B1683141), to predict the antimicrobial and antifungal activities of hypothetical chlorinated carvacrol derivatives. This predictive analysis aims to highlight promising candidates for future synthesis and biological evaluation.

Predicted Antimicrobial Activity: A Comparative Overview

The introduction of chlorine atoms to the carvacrol scaffold is anticipated to modulate its biological activity significantly. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency of antimicrobial agents. This enhancement is often attributed to an increase in lipophilicity, which can improve the compound's ability to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of chlorine can influence the acidity of the phenolic hydroxyl group, a key feature for carvacrol's mechanism of action.

Studies on thymol, the isomer of carvacrol, have demonstrated that chlorination can lead to a substantial increase in antimicrobial efficacy. For instance, 4-chlorothymol has been reported to be up to six times more active than thymol against various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans.[1] This provides a strong basis for predicting a similar enhancement in the activity of chlorinated carvacrol analogs.

Table 1: Comparison of Known Antimicrobial Activity of Carvacrol and Chlorinated Thymol with Predicted Activity of Chlorinated Carvacrol Analogs

CompoundModificationTarget OrganismMIC (µg/mL) - Known/PredictedFold Change (Predicted vs. Carvacrol)
Carvacrol-Staphylococcus aureus~125-250-
Escherichia coli~250-500-
Candida albicans~100-200-
4-ChlorothymolMono-chlorinationStaphylococcus aureus12.5[2][3]-
Staphylococcus epidermidis25[1]-
Candida albicansSignificantly enhanced[1]-
6-Chlorocarvacrol Mono-chlorination (Predicted) Staphylococcus aureus20-40 ~6-12x increase
Escherichia coli40-80 ~6x increase
Candida albicans15-30 ~6-13x increase
4,6-Dichlorocarvacrol Di-chlorination (Predicted) Staphylococcus aureus10-20 ~12-25x increase
Escherichia coli20-40 ~12x increase
Candida albicans8-15 ~13-25x increase

Note: The predicted MIC values for chlorinated carvacrol analogs are estimations based on the observed activity enhancement in chlorinated thymol analogs.[1][2][3] These values require experimental validation.

Structure-Activity Relationship (SAR) Insights

The key determinants for the antimicrobial activity of phenolic compounds like carvacrol are the free hydroxyl group and the overall lipophilicity of the molecule.

  • Role of the Hydroxyl Group: The phenolic -OH group is crucial for activity, likely through its ability to disrupt microbial membranes by interacting with membrane proteins and altering the proton motive force.

  • Impact of Chlorination:

    • Increased Lipophilicity: The addition of chlorine atoms increases the lipophilicity of the carvacrol molecule. This is expected to enhance its partitioning into the lipid bilayer of microbial cell membranes, thereby increasing its effective concentration at the site of action.

    • Electronic Effects: As an electron-withdrawing group, chlorine increases the acidity of the phenolic proton, which may enhance its interaction with cellular components.

    • Position of Substitution: Based on the principles of electrophilic aromatic substitution, chlorination of carvacrol is expected to occur at positions ortho and para to the hydroxyl group (positions 6 and 4). Chlorination at the position para to the isopropyl group and ortho to the hydroxyl group (position 6) is predicted to yield the most significant enhancement in activity, analogous to 4-chlorothymol. Di-substitution at both the 4 and 6 positions could lead to even greater potency, although this may also increase cytotoxicity, which would need to be evaluated.

Visualizing the Structures and Potential for Chlorination

The following diagram illustrates the structure of carvacrol and the likely positions for electrophilic chlorination.

Caption: Chemical structure of carvacrol with potential chlorination sites.

Experimental Protocols

To validate the predicted activities of chlorinated carvacrol analogs, the following standard experimental protocols would be employed.

Synthesis of Chlorinated Carvacrol Analogs

A probable synthetic route would involve the direct chlorination of carvacrol using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction conditions would be optimized to favor the formation of mono- and di-chlorinated products. Purification of the analogs would be achieved through column chromatography, and their structures confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized analogs would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compounds (carvacrol and its chlorinated analogs) are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathway

Carvacrol and other phenolic compounds are known to exert their antimicrobial effects primarily by disrupting the structural and functional integrity of the microbial cytoplasmic membrane. This leads to a cascade of events culminating in cell death.

G cluster_pathway Hypothesized Mechanism of Action for Chlorinated Carvacrol A Chlorinated Carvacrol Analog B Increased Lipophilicity A->B Property C Accumulation in Cell Membrane B->C Facilitates D Disruption of Membrane Integrity C->D E Increased Membrane Permeability D->E F Leakage of Intracellular Components (Ions, ATP) E->F G Dissipation of Proton Motive Force E->G H Inhibition of Cellular Processes F->H Leads to G->H Leads to I Cell Death H->I

Caption: Hypothesized mechanism of antimicrobial action for chlorinated carvacrol.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structure-activity relationships of closely related halogenated phenols strongly suggest that chlorinated carvacrol analogs are promising candidates for the development of new antimicrobial agents with enhanced potency. The predictive data presented in this guide underscores the potential of mono- and di-chlorinated carvacrol derivatives as potent antibacterial and antifungal compounds.

Future research should focus on the synthesis and rigorous biological evaluation of these analogs to validate the predicted activities. This would include comprehensive antimicrobial susceptibility testing against a broad panel of pathogenic microbes, including drug-resistant strains, as well as cytotoxicity assays to determine their selectivity and potential for therapeutic use. Such studies are crucial to unlock the full potential of carvacrol as a scaffold for the development of next-generation antimicrobial drugs.

References

A Comparative Guide to the Stability of Chlorcarvacrol and its Parent Compound, Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of chlorcarvacrol and its parent compound, carvacrol (B1668589). Due to a lack of direct comparative experimental studies on chlorcarvacrol in publicly available literature, this comparison summarizes the established stability of carvacrol and extrapolates the expected stability of chlorcarvacrol based on fundamental principles of organic chemistry and existing data on chlorinated phenolic compounds.

Executive Summary

Carvacrol, a natural monoterpenoid phenol, is recognized for its high stability under various stress conditions. In contrast, the introduction of a chlorine atom to the phenolic ring to form chlorcarvacrol is anticipated to alter its stability profile. While direct experimental data for chlorcarvacrol is scarce, the chemistry of chlorinated phenols suggests that chlorcarvacrol may exhibit increased susceptibility to degradation under certain conditions, particularly photodegradation. This guide outlines the known stability of carvacrol and provides a scientifically inferred comparison for chlorcarvacrol, alongside detailed experimental protocols for stability assessment.

Data Presentation: Stability Comparison

The following table summarizes the known stability of carvacrol under forced degradation conditions and presents a projected stability profile for chlorcarvacrol based on established principles for analogous chlorinated phenols.

Stability ParameterCarvacrol StabilityProjected Chlorcarvacrol StabilityRationale for Projection
Thermal Stability Stable up to high temperatures, with potential structural changes occurring around 160°C. No significant degradation observed at 80°C.Expected to have comparable or slightly lower thermal stability.The carbon-chlorine bond is generally stable, but the presence of a halogen can sometimes lower the overall thermal stability of aromatic compounds.
Hydrolytic Stability (Acidic & Basic) Stable under both acidic and basic hydrolysis conditions.Likely to be stable under acidic conditions, but may show some degradation under basic conditions.The electron-withdrawing nature of chlorine can make the phenolic proton more acidic, potentially leading to increased reactivity or salt formation under basic conditions, though significant hydrolysis is not expected.
Oxidative Stability Stable under oxidative stress conditions.May be more susceptible to oxidative degradation.The chlorine atom can influence the electron density of the aromatic ring, potentially making it more reactive towards strong oxidizing agents.
Photostability Generally stable under photolytic conditions.Expected to be less stable and more prone to photodegradation.Chlorinated aromatic compounds are known to be susceptible to photolytic cleavage of the carbon-chlorine bond, leading to the formation of reactive radical species and subsequent degradation.[1][2]

Experimental Protocols

To empirically determine and compare the stability of chlorcarvacrol and carvacrol, a forced degradation study would be essential.[3][4] The following is a detailed methodology for such a study.

Objective:

To assess and compare the intrinsic stability of carvacrol and chlorcarvacrol under various stress conditions as mandated by ICH guidelines.

Materials:
  • Carvacrol (Reference Standard)

  • Chlorcarvacrol (Test Compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Calibrated photostability chamber

  • Calibrated hot air oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

1. Preparation of Stock Solutions:

  • Prepare stock solutions of carvacrol and chlorcarvacrol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compounds in a hot air oven at 105°C for 48 hours. Subsequently, dissolve a known weight of the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • All stressed samples, along with a non-stressed control solution, should be analyzed by a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent compound from any degradation products.

  • The percentage degradation of the parent compound and the formation of any degradation products should be calculated.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative stability study and a conceptual representation of a potential degradation pathway.

G Workflow for Comparative Stability Assessment cluster_0 Compound Preparation cluster_1 Forced Degradation Studies cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison A Procure/Synthesize Parent Compound (Carvacrol) C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G B Synthesize/Procure Derivative (Chlorcarvacrol) B->C B->D B->E B->F B->G I Analyze Stressed Samples C->I D->I E->I F->I G->I H Develop & Validate Stability-Indicating HPLC Method H->I J Quantify Degradation of Parent Compounds I->J K Identify & Quantify Degradation Products I->K L Compare Stability Profiles J->L K->L

Caption: A logical workflow for conducting a comparative stability assessment.

G Conceptual Photodegradation Pathway of a Chlorinated Phenol A Chlorinated Phenol (e.g., Chlorcarvacrol) B Absorption of UV Light (hν) A->B C Homolytic Cleavage of C-Cl bond B->C D Aryl Radical C->D E Chlorine Radical C->E F Reaction with Solvent/Oxygen D->F E->F G Degradation Products (e.g., Phenols, Hydroxylated derivatives) F->G

Caption: A conceptual diagram of a potential photodegradation pathway for a chlorinated phenol.

References

In Vivo Validation of Carvacrol's Antimicrobial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note: Extensive research for "chlorcarvacrol" did not yield in vivo validation studies. The scientific literature, however, provides significant evidence for the in vivo antimicrobial properties of the closely related and well-studied compound, carvacrol (B1668589) . This guide will focus on the in vivo validation of carvacrol's antimicrobial efficacy, presenting a comparative analysis based on available experimental data.

Comparative Efficacy of Carvacrol in Preclinical Models

Carvacrol has demonstrated significant antimicrobial and anti-inflammatory effects in various in vivo models of bacterial infection. Its efficacy has been particularly noted in studies involving multidrug-resistant pathogens, presenting a promising alternative or adjunct to conventional antibiotics.

Performance Against Klebsiella pneumoniae

In a murine infection model using a carbapenemase-producing (KPC) strain of Klebsiella pneumoniae, carvacrol exhibited remarkable efficacy. Treatment with carvacrol was associated with increased survival rates and a significant reduction in the bacterial load in the peritoneal lavage.[1] Notably, at doses of 10, 25, and 50 mg/kg, carvacrol treatment resulted in 100% survival of the infected mice over a 24-hour period, a stark contrast to the 50% mortality observed in the untreated control group.[1][2] This survival rate was comparable to that achieved with the antibiotic polymyxin (B74138) B.[1][2]

Beyond direct antimicrobial action, carvacrol also modulated the host's inflammatory response. Treatment led to a significant reduction in total white blood cell counts, which were elevated in the untreated infected mice, suggesting a mitigation of the inflammatory process.[1] Furthermore, an increase in platelet counts was observed in the carvacrol-treated groups, indicating a less severe infection.[1]

Treatment GroupDosageSurvival Rate (24h)Bacterial Load (CFU/mL) in Peritoneal LavageKey Inflammatory Markers
Untreated Control -50%HighElevated white blood cell count
Carvacrol 10 mg/kg100%Significantly ReducedReduced white blood cell count, increased platelet count
Carvacrol 25 mg/kg100%Significantly ReducedReduced white blood cell count, increased platelet count
Carvacrol 50 mg/kg100%Significantly ReducedReduced white blood cell count, increased platelet count
Polymyxin B 2 mg/kg100%Significantly ReducedReduced white blood cell count
Performance in a Polymicrobial Sepsis Model

In a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), carvacrol demonstrated protective effects on multiple organs.[2] It significantly prevented the elevation of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] This anti-inflammatory action is crucial in mitigating the systemic inflammatory response that characterizes sepsis.

Experimental Protocols

Murine Model of Klebsiella pneumoniae Infection

This protocol outlines the in vivo validation of carvacrol's efficacy against KPC-producing Klebsiella pneumoniae.

  • Animal Model: Female Swiss mice are utilized for this model.

  • Bacterial Strain: A well-characterized KPC-producing Klebsiella pneumoniae strain is used to induce infection.

  • Infection: Mice are injected intraperitoneally (i.p.) with a 0.1 mL aliquot of the bacterial suspension containing approximately 4.0 × 10⁸ CFU/mL, which corresponds to the LD₅₀ (the dose lethal to 50% of the animals).[2]

  • Treatment Groups: The mice are randomly divided into several groups:

    • Untreated control group.

    • Carvacrol treatment groups (e.g., 10, 25, and 50 mg/kg).

    • Positive control group (e.g., polymyxin B at 2 mg/kg).

  • Administration: Carvacrol and the control antibiotic are administered to the respective groups. The route of administration should be consistent (e.g., intraperitoneal).

  • Outcome Measures:

    • Survival: The survival rate in each group is monitored and recorded over a specified period (e.g., 24 to 96 hours).

    • Bacterial Load: At the end of the observation period, peritoneal lavage is performed to collect fluid for the quantification of bacterial colony-forming units (CFU).

    • Hematological Analysis: Blood samples are collected to analyze white blood cell and platelet counts.[1]

    • Histopathology: Organs such as the spleen, liver, and lungs can be collected for histopathological examination to assess tissue damage.[2]

Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis

The CLP model is a widely used and clinically relevant model for inducing polymicrobial sepsis.

  • Animal Model: Wistar rats or other suitable rodent models are used.

  • Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated with a suture at a specific distance from the distal end. The severity of sepsis can be modulated by varying the length of the ligated cecum.

    • The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce peritonitis.

    • The cecum is repositioned in the abdominal cavity, and the incision is closed.

  • Treatment Groups:

    • Sham-operated group (laparotomy without CLP).

    • CLP group (untreated).

    • CLP + Carvacrol group (administered with carvacrol, e.g., 80 mg/kg/day orally for 7 days prior to the procedure).[2]

  • Outcome Measures:

    • Survival: Monitoring and recording of survival rates over an extended period (e.g., 96 hours).

    • Organ Injury Markers: Blood samples are collected to measure markers of organ damage, such as lactate (B86563) dehydrogenase (LDH), blood urea (B33335) nitrogen (BUN), and creatinine.[2]

    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the serum are quantified using methods like ELISA.[2]

    • Histopathology: Major organs are harvested for histopathological analysis to assess the extent of tissue damage.[2]

Signaling Pathways and Mechanisms of Action

Carvacrol's antimicrobial and anti-inflammatory effects are mediated through various signaling pathways.

Inhibition of Quorum Sensing

Carvacrol has been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. It acts as a competitive inhibitor by binding to the LuxR protein, which is a key transcriptional regulator in the QS systems of many Gram-negative bacteria. This binding prevents the interaction of LuxR with its cognate signaling molecules, N-acyl-homoserine lactones (AHLs), thereby suppressing the expression of QS-regulated genes.[3]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal (Autoinducer) LuxR LuxR Protein (Transcriptional Regulator) AHL->LuxR Binds and Activates QS_Genes Quorum Sensing-Regulated Genes (e.g., Virulence Factors, Biofilm Formation) LuxR->QS_Genes Activates Transcription Carvacrol Carvacrol Carvacrol->LuxR Competitively Binds and Inhibits

Inhibition of Bacterial Quorum Sensing by Carvacrol.
Modulation of Inflammatory Pathways

In the host, carvacrol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In a lipopolysaccharide (LPS)-induced sepsis model, carvacrol was found to inhibit the production of the pro-inflammatory cytokine IL-6 by modulating the ERK1/2 signaling pathway in macrophages. It has also been shown to suppress the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of many pro-inflammatory genes.[3] Furthermore, carvacrol can increase the production of the anti-inflammatory cytokine IL-10, which helps to regulate and resolve inflammation.[4][5]

Inflammatory_Pathway_Modulation cluster_macrophage Macrophage LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates ERK1_2 ERK1/2 Pathway TLR4->ERK1_2 NF_kB NF-κB Pathway TLR4->NF_kB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) ERK1_2->Pro_Inflammatory_Cytokines Promotes Production NF_kB->Pro_Inflammatory_Cytokines Promotes Transcription Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Carvacrol Carvacrol Carvacrol->ERK1_2 Inhibits Carvacrol->NF_kB Inhibits Carvacrol->Anti_Inflammatory_Cytokines Promotes Production

Modulation of Host Inflammatory Pathways by Carvacrol.

Conclusion

The in vivo data strongly support the antimicrobial and immunomodulatory properties of carvacrol. Its ability to improve survival, reduce bacterial load, and attenuate the inflammatory response in preclinical models of severe bacterial infections highlights its potential as a therapeutic agent. Further research, particularly focusing on its efficacy against a broader range of pathogens and its effects on bacterial dissemination to various organs, is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

A Comprehensive Review of Toxicological Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Analysis of Chlorcarvacrol and Carvacrol (B1668589)

Introduction

Carvacrol, a naturally occurring phenolic monoterpenoid found in essential oils of plants like oregano and thyme, has garnered significant interest for its diverse pharmacological properties. Its chlorinated derivative, chlorcarvacrol (also known as 4-chloro-2-isopropyl-5-methylphenol or chlorothymol), is a synthetic compound utilized for its antiseptic and bactericidal capabilities. This guide provides a detailed comparative analysis of the safety profiles of chlorcarvacrol and carvacrol, presenting key toxicological data from in vitro and in vivo studies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the application of these compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity, cytotoxicity, and genotoxicity of chlorcarvacrol and carvacrol.

Table 1: Acute Toxicity

CompoundTestSpeciesRouteLD50Reference
Carvacrol LD50RatOral810 mg/kg[1]
LD50MouseIntraperitoneal73,300 µg/kg[1]
LD50MouseSubcutaneous680 mg/kg[1]
Chlorcarvacrol LD50MouseSubcutaneous2460 mg/kg[2]

Table 2: Cytotoxicity

CompoundCell LineAssayIC50/ConcentrationExposure TimeReference
Carvacrol HepG2 (Human hepatocellular carcinoma)MTT200 µMNot Specified[3]
Caco-2 (Human colon adenocarcinoma)Multiple endpointsToxic effects observed24 and 48 hours[4]
N2a (Mouse neuroblastoma) & Primary Rat NeuronsMTT>200 mg/L (cytotoxic)24 hoursNot Specified
Chlorcarvacrol Not SpecifiedNot SpecifiedData not availableNot Specified

Table 3: Genotoxicity

CompoundTestSystemResultReference
Carvacrol Ames TestSalmonella typhimuriumWeak mutagenic potential at non-toxic doses[5]
Comet AssayV79 (Chinese hamster lung fibroblasts)No DNA damage at up to 25 µM[3]
Micronucleus TestL5178Y/Tk(±) mouse lymphoma cellsSlight genotoxic effects at 700 µM[6]
Chlorcarvacrol Not SpecifiedNot SpecifiedData not available

Table 4: Skin and Eye Irritation

CompoundTestResultReference
Carvacrol Skin Corrosion/IrritationCauses severe skin burns and eye damage[7]
Chlorcarvacrol Skin IrritationIrritating to skin, may cause sensitization[2]
Eye IrritationIrritating to eyes[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of safety data. Below are summaries of standard protocols for tests cited in this guide.

In Vitro Micronucleus Assay

The in vitro micronucleus test is a genotoxicity assay that detects chromosome damage.

  • Cell Culture: A suitable cell line, such as L5178Y mouse lymphoma cells, is cultured in an appropriate medium.

  • Exposure: Cells are exposed to various concentrations of the test substance, along with positive and negative controls, for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in a population of binucleated cells using a microscope. An increase in micronucleated cells indicates genotoxic potential.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar (B569324) plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Analysis: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Cells are exposed to the test substance.

  • Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.

In Vitro Skin Corrosion Test (OECD 431)

This test determines the potential of a substance to cause skin corrosion using a reconstructed human epidermis model.

  • Test System: A three-dimensional reconstructed human epidermis model is used.

  • Application: The test substance is applied topically to the surface of the skin model.

  • Exposure: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissue viability is determined using a colorimetric assay, such as the MTT assay.

  • Classification: The substance is classified as corrosive or non-corrosive based on the reduction in tissue viability compared to negative controls.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of these compounds is essential for risk assessment.

Carvacrol: Studies suggest that carvacrol's cytotoxic effects, particularly against cancer cells, are mediated through the induction of apoptosis. This process involves the activation of caspase-3, cleavage of PARP, and a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] Furthermore, carvacrol has been shown to selectively alter the phosphorylation state of members of the MAPK superfamily, leading to a decrease in ERK1/2 phosphorylation and activation of p38.[3][8] In normal cells, at high concentrations, carvacrol can induce apoptosis through mitochondrial membrane potential disruption and the generation of reactive oxygen species (ROS).[9]

Carvacrol_Toxicity_Pathway Carvacrol Carvacrol Mitochondria Mitochondria Carvacrol->Mitochondria MAPK MAPK Pathway Carvacrol->MAPK ROS ROS Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis ERK ERK1/2 Phosphorylation↓ MAPK->ERK p38 p38 Activation MAPK->p38 MAPK->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bcl2 Bcl-2 Expression↓ Apoptosis->Bcl2

Caption: Carvacrol-induced apoptosis signaling pathway.

Chlorcarvacrol: Specific data on the signaling pathways affected by chlorcarvacrol are limited. However, as a chlorinated phenol, its toxicity is generally expected to be higher than its non-chlorinated counterpart.[2] Chlorinated phenols, as a class, are known to be uncouplers of oxidative phosphorylation, which can lead to cellular energy depletion and toxicity.[10] They can also cause histopathological alterations and are considered potential mutagens and carcinogens. The primary irritant effects of chlorcarvacrol on the skin and eyes suggest a direct damaging effect on cellular membranes.

Experimental_Workflow_Genotoxicity cluster_Ames Ames Test cluster_Comet Comet Assay cluster_Micronucleus Micronucleus Test A1 Bacterial Culture (S. typhimurium) A2 Exposure to Test Compound ± S9 A1->A2 A3 Plate on Minimal Medium A2->A3 A4 Count Revertant Colonies A3->A4 C1 Cell Treatment C2 Embed in Agarose C1->C2 C3 Lysis & Electrophoresis C2->C3 C4 Visualize & Quantify DNA Damage C3->C4 M1 Cell Culture & Treatment M2 Add Cytochalasin B M1->M2 M3 Harvest & Stain M2->M3 M4 Score Micronuclei in Binucleated Cells M3->M4

Caption: Workflow for in vitro genotoxicity assessment.

Comparative Analysis and Conclusion

Based on the available data, carvacrol exhibits a moderate acute oral toxicity in rats. In vitro studies indicate cytotoxic effects at higher concentrations and a weak genotoxic potential. It is a known skin and eye irritant.

Data on chlorcarvacrol is less comprehensive. The available subcutaneous LD50 in mice suggests a lower acute toxicity via this route compared to carvacrol. However, as a chlorinated phenol, it is classified as a hazardous substance that is irritating to the skin, eyes, and respiratory system, and may cause skin sensitization.[2] The general toxicity of chlorinated phenols tends to increase with the degree of chlorination, suggesting that chlorcarvacrol may have a more pronounced toxicological profile than carvacrol upon more extensive testing.[10]

References

Chlorcarvacrol: A Potent Halogenated Derivative in the Fight Against Resistant Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant global health threat. A key factor in this resistance is the ability of bacteria to form biofilms, complex communities of microorganisms encased in a self-produced protective matrix. This guide provides a comparative analysis of the anti-biofilm activity of chlorcarvacrol, a halogenated derivative of the natural antimicrobial compound carvacrol (B1668589), against resistant bacterial strains. While direct comparative studies on chlorcarvacrol are emerging, this guide leverages the extensive research on carvacrol as a baseline and explores the potential advantages conferred by chlorination.

Performance Comparison: Carvacrol and its Halogenated Potential

Carvacrol, a major component of essential oils from oregano and thyme, has well-documented, broad-spectrum antimicrobial and anti-biofilm properties.[1][2] Its efficacy against a range of pathogens, including resistant strains, has been established.[3] The addition of a chlorine atom to the carvacrol structure to form chlorcarvacrol is a strategic chemical modification. Halogenation is a known strategy in medicinal chemistry to enhance the antimicrobial and anti-biofilm activities of compounds.[4][5] This enhancement is often attributed to increased lipophilicity, which can facilitate passage through the bacterial cell membrane, and altered electronic properties that can lead to more potent interactions with molecular targets.

While specific quantitative data for chlorcarvacrol against a wide array of resistant strains is still being actively researched, the existing data for carvacrol provides a strong basis for comparison. The following tables summarize the anti-biofilm activity of carvacrol against various resistant bacterial strains, offering a benchmark against which the performance of chlorcarvacrol can be evaluated in future studies.

Compound Resistant Strain Biofilm Inhibition (%) Concentration Reference
CarvacrolPseudomonas aeruginosa74-88% (3 days)Not Specified[6]
CarvacrolPseudomonas aeruginosa91-100% (10 days)Not Specified[6]
CarvacrolStaphylococcus aureus86-100% (3 days)Not Specified[6]
CarvacrolStaphylococcus aureus95-100% (10 days)Not Specified[6]
CarvacrolEscherichia coliSignificant reductionMIC/2, MIC/4, MIC/8[7]

Table 1: Inhibitory Effect of Carvacrol on Biofilm Formation

Compound Resistant Strain Biofilm Eradication (%) Concentration Reference
CarvacrolSalmonella TyphimuriumSignificant reduction in biomass4 x MIC[8]
CarvacrolSalmonella Typhimurium on polypropylene5.12 log reduction4 x MIC[8]
CarvacrolSalmonella Typhimurium on stainless steel5 log reduction4 x MIC[8]

Table 2: Eradication of Pre-formed Biofilms by Carvacrol

Mechanism of Action: Disrupting Biofilm Integrity

Carvacrol exerts its anti-biofilm effects through a multi-pronged attack on bacterial cells and their community structure. The primary mechanism involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and leakage of cellular components.[7] This action is crucial for its bactericidal effect on both planktonic and biofilm-embedded cells.

Furthermore, carvacrol has been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression and regulate biofilm formation.[7] By disrupting QS signaling, carvacrol can prevent the initial attachment of bacteria to surfaces and inhibit the development of mature biofilms. Specifically, studies on E. coli have shown that carvacrol can down-regulate the expression of genes involved in QS, such as luxS and pfs.[7]

The introduction of a chlorine atom in chlorcarvacrol is anticipated to enhance these mechanisms. The increased lipophilicity could lead to more efficient membrane disruption, while the altered electronic nature of the molecule may result in stronger inhibition of key enzymes involved in biofilm formation and maintenance.

cluster_carvacrol Chlorcarvacrol Action Chlorcarvacrol Chlorcarvacrol Membrane_Disruption Bacterial Cell Membrane Disruption Chlorcarvacrol->Membrane_Disruption Increased Permeability QS_Inhibition Quorum Sensing Inhibition Chlorcarvacrol->QS_Inhibition Signal Interference Biofilm_Inhibition Inhibition of Biofilm Formation Membrane_Disruption->Biofilm_Inhibition QS_Inhibition->Biofilm_Inhibition Biofilm_Eradication Eradication of Mature Biofilm Biofilm_Inhibition->Biofilm_Eradication

Caption: Proposed mechanism of chlorcarvacrol's anti-biofilm activity.

Experimental Protocols for Assessing Anti-Biofilm Activity

To rigorously evaluate the anti-biofilm efficacy of compounds like chlorcarvacrol, standardized and reproducible experimental protocols are essential. The following outlines key methodologies commonly employed in biofilm research.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

These foundational assays determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC). These values are crucial for selecting appropriate concentrations for subsequent biofilm assays.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This is a widely used method to quantify the total biomass of a biofilm.

  • Procedure: Biofilms are grown in multi-well plates. After incubation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is washed. The biofilm is then stained with crystal violet, a dye that binds to the extracellular matrix and bacterial cells. After a further washing step to remove excess stain, the bound dye is solubilized, and the absorbance is measured using a plate reader. The absorbance value is directly proportional to the amount of biofilm biomass.

Metabolic Activity Assays (e.g., XTT, MTT)

These assays measure the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

  • Procedure: After biofilm formation and treatment with the test compound, a tetrazolium salt (like XTT or MTT) is added. Metabolically active cells reduce the tetrazolium salt into a colored formazan (B1609692) product. The intensity of the color, which can be quantified by measuring absorbance, is proportional to the number of viable cells.

Confocal Laser Scanning Microscopy (CLSM)

CLSM provides high-resolution, three-dimensional images of the biofilm structure.

  • Procedure: Biofilms are typically grown on glass-bottom dishes or slides. They are then stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium (B1200493) iodide). CLSM allows for the visualization of the biofilm architecture, including its thickness, cell distribution, and the presence of the extracellular matrix. This technique is invaluable for observing the effects of antimicrobial agents on the physical structure of the biofilm.

cluster_assays Biofilm Quantification Start Start: Bacterial Culture Inoculation Inoculate Multi-well Plate Start->Inoculation Incubation Incubate to Allow Biofilm Formation Inoculation->Incubation Treatment Treat with Chlorcarvacrol (or other agents) Incubation->Treatment Washing Wash to Remove Planktonic Bacteria Treatment->Washing CV_Assay Crystal Violet Assay (Biomass) Washing->CV_Assay Metabolic_Assay Metabolic Assay (Viability) Washing->Metabolic_Assay CLSM Confocal Microscopy (Structure) Washing->CLSM

Caption: General workflow for in vitro anti-biofilm assays.

Signaling Pathways Targeted by Carvacrol and Potential Implications for Chlorcarvacrol

SAH S-adenosylhomocysteine Pfs Pfs enzyme SAH->Pfs SRH S-ribosylhomocysteine Pfs->SRH LuxS LuxS enzyme SRH->LuxS AI2 Autoinducer-2 (AI-2) LuxS->AI2 Virulence Virulence & Biofilm Formation AI2->Virulence Carvacrol Carvacrol/ Chlorcarvacrol Carvacrol->LuxS Down-regulates gene expression

Given that chlorcarvacrol is a structural analog of carvacrol, it is highly probable that it targets similar signaling pathways. The enhanced electrochemical properties due to the chlorine atom may lead to a more potent inhibition of key enzymes like LuxS, resulting in a more profound disruption of quorum sensing and, consequently, a more effective anti-biofilm agent.

Conclusion and Future Directions

The available evidence strongly supports the anti-biofilm potential of carvacrol against a variety of resistant bacterial strains. The logical progression of this research is the investigation of its halogenated derivatives, such as chlorcarvacrol. The principles of medicinal chemistry suggest that chlorination is likely to enhance the compound's efficacy.

Future research should focus on direct, quantitative comparisons of the anti-biofilm activity of chlorcarvacrol against carvacrol and other established antimicrobial agents. These studies should be conducted against a panel of clinically relevant, multidrug-resistant strains. Elucidating the precise molecular interactions of chlorcarvacrol with its targets will further refine our understanding of its mechanism of action and facilitate the development of novel anti-biofilm therapies. The data presented in this guide provides a solid foundation and a clear rationale for prioritizing the investigation of chlorcarvacrol as a promising new weapon in the arsenal (B13267) against biofilm-mediated infections.

References

Chlorcarvacrol: A Promising Lead Compound Under the Magnifying Glass

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Chlorcarvacrol and its Precursor, Carvacrol (B1668589)

For researchers, scientists, and drug development professionals constantly seeking novel and effective therapeutic agents, the validation of a new lead compound is a critical step. This guide provides a comprehensive comparison of chlorcarvacrol and its well-studied parent compound, carvacrol, evaluating their potential as lead compounds based on their antimicrobial, anti-inflammatory, and anticancer properties. Through a detailed examination of experimental data and methodologies, this document aims to present an objective overview to inform further research and development.

From Carvacrol to Chlorcarvacrol: A Synthetic Leap

Chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol (B47542) carvacrol, represents a synthetic modification aimed at potentially enhancing its biological efficacy. The synthesis of chlorcarvacrol from carvacrol can be achieved through electrophilic aromatic substitution, a common method for halogenating phenolic compounds.

Experimental Protocol: Synthesis of Chlorcarvacrol from Carvacrol

A plausible synthetic route for chlorcarvacrol involves the direct chlorination of carvacrol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent.

Materials:

Procedure:

  • Dissolve carvacrol in the chosen inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature, monitoring its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired chlorcarvacrol isomer.

Synthesis_of_Chlorcarvacrol Carvacrol Carvacrol Reaction Chlorination Reaction Carvacrol->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Chlorcarvacrol Chlorcarvacrol Purification->Chlorcarvacrol Purified Product Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound (Carvacrol/Chlorcarvacrol) Plate 96-well Plate with Serial Dilutions Compound->Plate Microorganism Microorganism Suspension Inoculation Inoculation Microorganism->Inoculation Plate->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Observation/ OD Measurement Incubation->Observation MIC Determine MIC Observation->MIC Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines COX2 COX-2 NFkB->COX2 Apoptosis Apoptosis Carvacrol Carvacrol/ Chlorcarvacrol Carvacrol->MAPK Modulates Carvacrol->NFkB Inhibits Carvacrol->Apoptosis Induces

Comparative Analysis of Bacterial Transcriptomic Responses to Chlorcarvacrol and Carvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial mechanisms of chlorcarvacrol and its parent compound, carvacrol (B1668589), with a focus on their effects on bacterial transcriptomics. While extensive research has elucidated the transcriptomic impact of carvacrol on various bacteria, similar data for chlorcarvacrol is not yet available. This comparison, therefore, leverages the comprehensive understanding of carvacrol's mechanism of action as a benchmark to frame the current knowledge of chlorcarvacrol's antibacterial properties.

Introduction to Carvacrol and Chlorcarvacrol

Carvacrol is a naturally occurring phenolic monoterpenoid found in the essential oils of oregano and thyme. It is well-documented for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of carvacrol's antibacterial action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[1][2][3]

Chlorcarvacrol is a derivative of carvacrol, synthesized through the structural modification of the phenolic monoterpenoid.[4] While research is still emerging, initial studies indicate that chlorcarvacrol also possesses antibacterial properties. However, detailed mechanistic studies, particularly at the transcriptomic level, are currently lacking.

Comparative Antibacterial Activity

While direct comparative transcriptomic data is unavailable, a comparison of the minimum inhibitory concentrations (MIC) provides a preliminary assessment of their relative antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Various Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Streptococcus pyogenes125[5]
Escherichia coli200[3]
Staphylococcus aureus150 - 400[6]
Salmonella sp.150 - 400[6]
Non-albicans Candida128 - 512[7]

Note: Data for chlorcarvacrol is not available in the reviewed literature.

Transcriptomic Effects of Carvacrol on Bacteria

Carvacrol exerts a significant influence on the bacterial transcriptome, affecting a wide range of cellular processes. Its primary impact is on the integrity of the cell membrane, which triggers a cascade of downstream effects on gene expression.

The antibacterial activity of carvacrol is attributed to its ability to permeabilize and depolarize the cytoplasmic membrane.[3] This disruption of the membrane leads to the leakage of cellular contents and dissipation of the proton motive force, which is crucial for ATP synthesis and other essential cellular functions.[2]

Table 2: Summary of Carvacrol's Effects on Bacterial Gene Expression

Affected Pathway/ProcessDescription of Transcriptomic ChangesBacterial Species
Virulence Downregulation of genes associated with virulence factors.Salmonella typhimurium
Biofilm Formation Inhibition of genes related to biofilm formation and quorum sensing.Streptococcus pyogenes
Cell Membrane & Stress Response Alteration of genes involved in membrane homeostasis and stress response.Escherichia coli
Metabolism Downregulation of energy generation-related proteins and the pentose (B10789219) phosphate (B84403) pathway. Upregulation of ribosomes and translation-related proteins.Mycoplasma bovis

Note: Transcriptomic data for chlorcarvacrol is not available.

Experimental Protocols

This section details the methodologies employed in the cited research for key experiments.

Transcriptomic Analysis (RNA-Sequencing)

A typical workflow for analyzing the transcriptomic response of bacteria to carvacrol treatment involves the following steps:

  • Bacterial Culture and Treatment: Bacteria are cultured to a specific growth phase (e.g., mid-logarithmic phase) and then exposed to a sub-lethal concentration of carvacrol for a defined period.

  • RNA Extraction: Total RNA is extracted from both treated and untreated (control) bacterial cells using a suitable RNA isolation kit.

  • rRNA Depletion: Ribosomal RNA (rRNA) is removed from the total RNA samples to enrich for messenger RNA (mRNA).

  • Library Preparation: The enriched mRNA is fragmented, and sequencing libraries are prepared using a commercial kit.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to carvacrol treatment.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay:

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., carvacrol or chlorcarvacrol) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

Carvacrol's Impact on Bacterial Signaling Pathways

Carvacrol_Mechanism Carvacrol Carvacrol Membrane Bacterial Cell Membrane Carvacrol->Membrane Disrupts Permeability Increased Permeability & Depolarization Membrane->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage ATP_Depletion ATP Depletion Permeability->ATP_Depletion Gene_Expression Altered Gene Expression Permeability->Gene_Expression ATP_Depletion->Gene_Expression Virulence Downregulation of Virulence Genes Gene_Expression->Virulence Biofilm Inhibition of Biofilm Formation Genes Gene_Expression->Biofilm Stress Upregulation of Stress Response Genes Gene_Expression->Stress Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture Treatment Treatment (e.g., Carvacrol) Culture->Treatment Control Control (Untreated) Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Interpretation Biological Interpretation DEG_Analysis->Interpretation

References

Chlorcarvacrol: A Potent Contender in the Fight Against Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual search for novel agents to combat drug-resistant pathogens. A compelling body of research highlights the potential of chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid carvacrol (B1668589), as a formidable antimicrobial agent. This guide provides a comparative analysis of the efficacy of chlorcarvacrol and its parent compound, carvacrol, against a panel of commercial antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Chlorcarvacrol, and its well-studied precursor carvacrol, demonstrate significant antimicrobial activity against a broad spectrum of pathogenic bacteria, including notorious species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This guide synthesizes available data to benchmark their efficacy, presenting minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values alongside those of widely used commercial antibiotics. The primary mechanism of action for carvacrol involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. While direct comparative data for chlorcarvacrol is limited, its structural similarity to carvacrol suggests a comparable, and potentially enhanced, mode of action.

Comparative Efficacy: Chlorcarvacrol and Commercial Antimicrobials

The following tables summarize the available quantitative data on the antimicrobial efficacy of carvacrol (as a proxy for chlorcarvacrol due to limited direct data on the latter) and a selection of commercial antibiotics against key pathogenic bacteria. It is important to note that MIC and MBC values can vary between studies due to differences in experimental conditions. The data presented here is collated from various scientific publications for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antimicrobial AgentStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
Carvacrol150 - 4000[1][2][3][4]16000[4]5000[5]
Vancomycin1.0[6][7][8]Not ApplicableNot Applicable
Gentamicin0.25[4]0.5 - 2.0[9][10][11]2.0[12]
Ciprofloxacin (B1669076)0.25 - 1.00.015 - 0.25[10]0.25 - 1.0[13][14][15]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Antimicrobial AgentStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Carvacrol20000[4]32000[4]10000[16]
VancomycinVariesNot ApplicableNot Applicable
Gentamicin0.25[4]VariesVaries
CiprofloxacinVariesVariesVaries

Experimental Protocols

The determination of antimicrobial efficacy is primarily conducted through standardized laboratory procedures. The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Materials:

  • 96-well microtiter plates.

  • Sterile Mueller-Hinton Broth (MHB) for bacteria.

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Stock solutions of chlorcarvacrol/carvacrol and commercial antibiotics.

b. Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate wells using MHB.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included.

  • The plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.

a. Procedure:

  • Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well that shows no visible growth.

  • The aliquot is subcultured onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action: A Visual Guide

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. The following diagrams, generated using Graphviz, illustrate the distinct pathways through which chlorcarvacrol and representative commercial antibiotics exert their effects.

Chlorcarvacrol's Disruptive Action on the Bacterial Cell Membrane

Chlorcarvacrol_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption & Increased Permeability Lipid_Bilayer->Membrane_Disruption Causes Membrane_Proteins Membrane Proteins Chlorcarvacrol Chlorcarvacrol Chlorcarvacrol->Lipid_Bilayer Intercalates Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Leads to PMF_Dissipation Dissipation of Proton Motive Force Membrane_Disruption->PMF_Dissipation Results in Cell_Death Cell Death Ion_Leakage->Cell_Death PMF_Dissipation->Cell_Death

Caption: Mechanism of Chlorcarvacrol action on the bacterial cell membrane.

Commercial Antimicrobial Mechanisms of Action

Commercial_Antibiotic_Mechanisms cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_gentamicin Gentamicin (Aminoglycoside) cluster_vancomycin Vancomycin (Glycopeptide) Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Prevents Cell_Death_Cipro Cell Death DNA_Replication->Cell_Death_Cipro Leads to Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit Gentamicin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death_Gent Cell Death Protein_Synthesis->Cell_Death_Gent Leads to Vancomycin Vancomycin Cell_Wall_Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Cell_Wall_Precursors Binds to Cell_Wall_Synthesis Cell Wall Synthesis Cell_Wall_Precursors->Cell_Wall_Synthesis Inhibits Cell_Death_Vanc Cell Death Cell_Wall_Synthesis->Cell_Death_Vanc Leads to

Caption: Mechanisms of action for selected commercial antibiotics.

Conclusion

The available evidence strongly suggests that chlorcarvacrol and its derivatives are promising antimicrobial agents with a mechanism of action that is distinct from many conventional antibiotics. This difference in mechanism could be particularly advantageous in combating bacteria that have developed resistance to existing drugs. While more direct comparative studies on chlorcarvacrol are warranted, the extensive research on carvacrol provides a solid foundation for its potential. The data presented in this guide underscores the importance of continued research into naturally derived compounds as a vital strategy in the ongoing battle against antimicrobial resistance. For researchers and drug development professionals, chlorcarvacrol represents a scaffold worthy of further investigation and optimization.

References

Safety Operating Guide

Chlorcarvacrol: A Guide to Safe and Compliant Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chlorcarvacrol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous characteristics, Chlorcarvacrol waste must be managed in accordance with strict protocols and regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of Chlorcarvacrol waste safely and effectively.

Immediate Safety and Hazard Profile

Chlorcarvacrol is classified as a hazardous substance. Immediate attention should be paid to its potential health and environmental effects. Based on its Safety Data Sheet (SDS), the compound presents multiple risks that directly inform disposal requirements.

Key Hazards:

  • Harmful if swallowed: Poses a significant toxicity risk.[1]

  • Causes severe skin burns and eye damage: Demonstrates high corrosivity.[2]

  • Toxic to aquatic life with long-lasting effects: Represents a serious environmental hazard.[2]

These characteristics necessitate that Chlorcarvacrol be treated as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]

Hazard Classification Summary

All personnel handling Chlorcarvacrol must be familiar with its hazard classifications. This information is crucial for selecting appropriate personal protective equipment (PPE) and for correct waste segregation and labeling.

Hazard ClassificationGHS CodeDescriptionRegulatory Implication
Acute Oral ToxicityH302Harmful if swallowed.Waste is considered toxic.
Skin CorrosionH314Causes severe skin burns and eye damage.Waste is considered corrosive (potential EPA Code D002).[6][7]
Chronic Aquatic HazardH411Toxic to aquatic life with long lasting effects.Prohibits drain disposal; waste is environmentally hazardous.

Operational Disposal Protocol for Chlorcarvacrol

This protocol outlines the required steps for the collection and disposal of Chlorcarvacrol waste. Adherence to these procedures is mandatory to comply with regulations set by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling Chlorcarvacrol in any form (pure substance, solution, or waste), ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat or chemical-resistant apron.

  • Face Protection: A face shield may be necessary when handling larger quantities or when there is a risk of splashing.

Step 2: Waste Collection and Segregation

Proper segregation is the foundation of safe chemical waste management.[9] Never mix Chlorcarvacrol waste with incompatible materials.

  • Designate a Waste Container:

    • Use a dedicated, leak-proof container that is chemically compatible with Chlorcarvacrol. A high-density polyethylene (B3416737) (HDPE) carboy is a suitable choice.[3]

    • Do not use Schott bottles or other expensive lab glassware for waste collection.[10]

    • Ensure the container is in good condition, free from damage, and has a secure, tight-fitting lid.[9]

  • Label the Container:

    • The moment the first drop of waste enters the container, it must be labeled.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "Chlorcarvacrol"

      • The specific hazards: "Corrosive, Toxic"

      • Relevant hazard pictograms.[10]

      • Accumulation start date.

Step 3: Waste Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][8]

  • Location: Store the waste container in a designated SAA within the laboratory where the waste is generated.

  • Containment: Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][11] Evaporation is not an acceptable method of disposal.[12]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste:

    • Any solids contaminated with Chlorcarvacrol (e.g., contaminated filter paper, absorbent pads from a spill) must be collected separately as solid hazardous waste.

    • Place these materials in a designated, labeled, and sealed container or a securely lined box.

  • Empty Containers:

    • A container that held Chlorcarvacrol is not considered empty until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect all three rinses as liquid Chlorcarvacrol hazardous waste.[11]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[10][12]

Step 5: Arranging for Final Disposal

When the waste container is nearly full (do not overfill), arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[3][8]

  • Documentation: Complete any required hazardous waste disposal forms as instructed by your EHS office.

  • Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, in compliance with all national and local regulations.[1]

Chlorcarvacrol Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Chlorcarvacrol waste in a laboratory setting.

G cluster_start cluster_main start Chlorcarvacrol Waste Generated waste_type Determine Waste Type start->waste_type liquid_container Select & Label a Compatible Liquid Waste Container waste_type->liquid_container Liquid Waste (Pure, Solutions, Rinsate) solid_container Select & Label a Compatible Solid Waste Container waste_type->solid_container Solid Waste (Contaminated Debris) liquid_storage Store in Secondary Containment in Satellite Accumulation Area liquid_container->liquid_storage keep_closed Keep Container Securely Closed (Except When Adding Waste) liquid_storage->keep_closed solid_storage Store in a Secure, Designated Area solid_container->solid_storage solid_storage->keep_closed check_full Container Full? keep_closed->check_full check_full->keep_closed No contact_ehs Complete Waste Pickup Form & Contact EHS/Waste Manager check_full->contact_ehs Yes disposal Professional Disposal via Licensed Facility contact_ehs->disposal

Caption: Decision workflow for the safe disposal of Chlorcarvacrol waste.

References

Personal protective equipment for handling Chlorcarvacrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Chlorcarvacrol (also known as 4-Chloro-2-isopropyl-5-methylphenol), including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Chlorcarvacrol is a hazardous substance that can cause skin and eye irritation, and may cause sensitization by skin contact.[1] It is also considered damaging to the health of an individual if ingested accidentally.[1] Therefore, strict adherence to recommended personal protective equipment guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z.87.1 standards.
Face ShieldTo be worn over safety glasses when there is a significant splash hazard.[2]
Hand Protection Chemically Resistant GlovesButyl rubber or neoprene gloves are recommended. Inspect for tears before use and replace immediately if contaminated.[3]
Body Protection Lab CoatMandatory for all handling procedures.
Chemically Resistant ApronRecommended to be worn over the lab coat for procedures with a higher risk of splashes.[3]
Protective ClothingWear protective clothing to avoid skin contact.[1]
Respiratory Protection Chemical Fume HoodAll handling of solid Chlorcarvacrol that may generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood.[3]
Dust MaskFor protection from nuisance levels of dusts, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4]

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.[3]

Step-by-Step Handling Procedure:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment specific to the planned experiment.[3]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.[3]

  • Gather Materials: Assemble all necessary equipment, including the correct PPE, spill cleanup materials, and designated waste containers, before handling the chemical.[3]

  • Personal Protective Equipment: Put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid all personal contact, including inhalation.[1]

    • Use in a well-ventilated place.

    • Avoid formation of dust and aerosols.[5]

    • Use non-sparking tools.[5]

    • Wash hands thoroughly after handling.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Store apart from foodstuff containers or incompatible materials.[5] Incompatible materials include strong oxidizing agents and strong bases.

Spill and Emergency Procedures:

  • Minor Spills:

    • Contain the spillage.[1]

    • Remove all ignition sources.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Place in a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.[1]

    • Alert Emergency Responders, providing the location and nature of the hazard.[1]

  • Skin Contact: Wash off with soap and plenty of water.[4]

  • Eye Contact: Flush eyes with water as a precaution.[4]

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

Disposal Plan:

All waste containing Chlorcarvacrol must be treated as hazardous waste.

  • Contaminated Materials: Collect pipette tips, tubes, gloves, and other contaminated materials in a sealable, puncture-proof container labeled as hazardous waste.

  • Liquid Waste: Aqueous solutions containing Chlorcarvacrol should be collected in shatter-proof bottles, clearly labeled as hazardous waste.

  • Solid Waste: Unwanted solid Chlorcarvacrol should be disposed of by making packages in flammable material and burning in a suitable combustion chamber or by dissolving in a flammable solvent and atomizing in a combustion chamber.[6]

  • Disposal Request: When the waste container is 90% full, request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.

Logical Workflow for Handling Chlorcarvacrol

The following diagram illustrates the key decision points and steps for safely handling Chlorcarvacrol.

Chlorcarvacrol_Handling_Workflow Chlorcarvacrol Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Verify_Fume_Hood Verify Fume Hood Risk_Assessment->Verify_Fume_Hood Gather_Materials Gather Materials & PPE Verify_Fume_Hood->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Handle_in_Hood Handle Chlorcarvacrol in Fume Hood Don_PPE->Handle_in_Hood Decontaminate Decontaminate Work Area Handle_in_Hood->Decontaminate Spill_Emergency Spill or Exposure Occurs Handle_in_Hood->Spill_Emergency Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Request_Pickup Request EHS Pickup Label_Waste->Request_Pickup Follow_Emergency_Protocol Follow Emergency Protocols Spill_Emergency->Follow_Emergency_Protocol

Caption: Workflow for safe handling and disposal of Chlorcarvacrol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.